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6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one Documentation Hub

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  • Product: 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one
  • CAS: 1248061-93-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Executive Summary The quinolone and fluoroquinolone structural classes represent some of the most privileged nitrogen-fused scaffolds in medicinal chemistry, forming the core of numerous broad-spectrum antibacterial agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolone and fluoroquinolone structural classes represent some of the most privileged nitrogen-fused scaffolds in medicinal chemistry, forming the core of numerous broad-spectrum antibacterial agents and targeted kinase inhibitors[1]. 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) is a highly specialized building block that merges the validated pharmacokinetic benefits of a 6-fluoro substituent with the unique steric and electronic properties of a 2-methoxymethyl group. This whitepaper provides an in-depth technical analysis of its basic properties, structural dynamics, and validated synthetic workflows for drug discovery professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic reactions and biological systems.

Quantitative Data Summary

The following table summarizes the computed and experimental basic properties of the compound[2]:

PropertyValueScientific Implication
Chemical Name 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-oneStandard IUPAC nomenclature.
CAS Registry Number 1248061-93-9Unique identifier for procurement and database indexing.
Molecular Formula C11H10FNO2Indicates a highly atom-efficient core for library synthesis.
Molecular Weight 207.204 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Exact Mass 207.07 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Tautomeric State Keto-Enol EquilibriumExists primarily as the 1,4-dihydroquinolin-4-one (keto) form in polar environments.
Structural Causality and Pharmacophore Significance

The architectural design of this building block is not arbitrary; each functional group serves a distinct mechanistic purpose:

  • The 6-Fluoro Substituent: The incorporation of a fluorine atom at the C6 position is a hallmark of modern quinolone antibiotics. Fluorine's high electronegativity and low polarizability increase the lipophilicity of the core, drastically enhancing cellular penetration across bacterial porins and lipid bilayers[3]. Furthermore, the C6 fluorine directly interacts with the DNA gyrase/Topoisomerase IV cleavage complex, increasing target binding affinity[4].

  • The 2-Methoxymethyl Group: Unlike traditional 2-methyl or unsubstituted quinolones, the methoxymethyl (-CH2OCH3) moiety introduces a flexible hydrogen-bond acceptor. This alters the hydration shell of the molecule, potentially improving aqueous solubility while providing a unique vector for interacting with off-target kinases or novel allosteric sites.

MOA Core 6-Fluoro-2-(methoxymethyl) quinolin-4-one Core F_Group 6-Fluoro Substituent (Lipophilicity & Penetration) Core->F_Group MOM_Group 2-Methoxymethyl Group (H-Bond Acceptor) Core->MOM_Group Gyrase DNA Gyrase / Topo IV Inhibition F_Group->Gyrase Enhances Target Binding Kinase Kinase Modulation (Oncology Targets) MOM_Group->Kinase Steric/Electronic Fit

Diagram 1: Mechanistic rationale of the functional groups on the quinolin-4-one core.

Synthetic Workflows & Functionalization Protocols

To utilize CAS 1248061-93-9 effectively in a drug discovery program, researchers must leverage its inherent electronic properties. The 1,4-dihydroquinolin-4-one system features a weakly acidic N1 proton and a highly nucleophilic C3 position (due to enamine-like conjugation). The following protocols outline self-validating systems for core derivatization.

Protocol A: N1-Alkylation (Pharmacokinetic Optimization)

Objective: Introduce an alkyl or cycloalkyl group at the N1 position to lock the keto-tautomer and enhance lipophilicity, a critical step in synthesizing active fluoroquinolones[3]. Causality: The N1 proton has a pKa of approximately 6–8. Using a mild inorganic base in a polar aprotic solvent ensures selective N-alkylation over O-alkylation, as the polar solvent stabilizes the transition state leading to the thermodynamically favored N-alkyl pyridone-like system.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent (eq) of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Add 2.5 eq of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the nitrogen anion.

  • Electrophilic Addition: Dropwise, add 1.2 eq of the desired alkyl halide (e.g., cyclopropyl bromide or ethyl iodide).

  • Heating & Monitoring: Heat the reaction mixture to 70°C. Monitor the reaction via LC-MS or TLC (typically 4–6 hours). The disappearance of the starting material mass (m/z 208.08 [M+H]+) validates the progression.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: C3-Electrophilic Bromination (Cross-Coupling Handle)

Objective: Install a bromine atom at the C3 position to serve as a handle for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Causality: The nitrogen lone pair delocalizes through the C2-C3 double bond to the C4 carbonyl, rendering the C3 carbon highly electron-rich and susceptible to electrophilic aromatic substitution (SEAr). N-Bromosuccinimide (NBS) provides a controlled, mild source of electrophilic bromine, preventing over-halogenation.

Step-by-Step Methodology:

  • Preparation: Dissolve the N1-alkylated intermediate (from Protocol A) in anhydrous DMF (0.15 M) in a light-protected flask (wrap in aluminum foil).

  • Halogenation: Portion-wise, add 1.05 eq of recrystallized N-Bromosuccinimide (NBS) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The enamine character of the core ensures rapid and regioselective bromination at C3.

  • Validation & Isolation: Quench the reaction with a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) to destroy unreacted NBS. Extract with Dichloromethane (DCM), dry, and purify via flash column chromatography to yield the C3-bromo intermediate.

Synthesis SM Starting Material (CAS: 1248061-93-9) N1 Step 1: N1-Alkylation (K2CO3, R-X, DMF) SM->N1 Base-catalyzed Deprotonation C3 Step 2: C3-Bromination (NBS, DMF, 0°C to RT) N1->C3 Enamine SEAr Activation Cross Step 3: Pd Cross-Coupling (Suzuki/Buchwald) C3->Cross Halogen Handle Installed Lead Optimized Drug Candidate Cross->Lead Target Diversification

Diagram 2: Sequential synthetic workflow for functionalizing the quinolin-4-one core.

Conclusion

The 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one scaffold is a highly versatile and pharmacologically relevant building block. By understanding the electronic causality of its tautomeric core and the steric/lipophilic contributions of its substituents, drug development professionals can predictably functionalize this molecule to access novel chemical space in the pursuit of next-generation antimicrobials and targeted therapeutics.

References

  • Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives Source: RSC Advances (RSC Publishing) URL:[Link]

  • Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Coumarins as Fungal Metabolites with Potential Medicinal Properties Source: MDPI URL:[Link]

Sources

Exploratory

Synthesis Pathway of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one: A Comprehensive Technical Guide

Executive Summary The 4-quinolone scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous fluoroquinolone antimicrobials and antiparasitic agents. The targeted s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-quinolone scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous fluoroquinolone antimicrobials and antiparasitic agents. The targeted synthesis of 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS 1248061-93-9) presents specific regiochemical requirements due to the orthogonal substitution pattern at the C-2 and C-6 positions.

This whitepaper outlines a highly optimized, scalable synthetic pathway utilizing a two-step Conrad-Limpach annulation . By exerting precise kinetic control during intermediate formation and extreme thermodynamic control during cyclization, this protocol ensures absolute regioselectivity. Furthermore, the methodology leverages the inherent physicochemical properties of the intermediates to create a self-validating system that eliminates the need for chromatographic purification.

Retrosynthetic Strategy & Regiochemical Control

The construction of a 2-substituted 4-quinolone core is most efficiently achieved through the strategic disconnection of the C–N and C–C bonds of the heteroaromatic ring.

  • Precursor Selection: 4-Fluoroaniline is selected to provide the fluorine atom. Because the fluorine is at the para position relative to the amine, the subsequent ortho-cyclization unambiguously places the fluorine at the C-6 position of the final quinolone. Ethyl 4-methoxy-3-oxobutanoate serves as the β -keto ester, bearing the critical methoxymethyl moiety at the C-3 ketone.

  • Pathway Rationale: The Conrad-Limpach reaction is specifically chosen over the Knorr quinoline synthesis. While the Knorr reaction operates at high temperatures immediately to form an amide (yielding a 2-quinolone), the Conrad-Limpach sequence separates the reaction into two distinct thermal regimes [1]. A lower-temperature condensation kinetically favors amine attack on the ketone to form an enamine, followed by a high-temperature cyclization where the aromatic ring attacks the ester carbonyl to exclusively yield the 4-quinolone [2].

Retrosynthesis Target 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one Intermediate Ethyl 3-((4-fluorophenyl)amino) -4-methoxybut-2-enoate Target->Intermediate Conrad-Limpach Cyclization SM1 4-Fluoroaniline Intermediate->SM1 Condensation SM2 Ethyl 4-methoxy- 3-oxobutanoate Intermediate->SM2 Condensation

Caption: Retrosynthetic disconnection of the target 4-quinolone core.

Mechanistic Dynamics of the Conrad-Limpach Pathway

The success of this synthesis relies on understanding the causality behind the molecular transformations:

  • Hemiaminal to Enamine (Kinetic Control): The acid-catalyzed condensation begins with the nucleophilic attack of the aniline on the C-3 ketone, forming a tetrahedral hemiaminal. This rapidly dehydrates to form the Schiff base, which tautomerizes into the more stable enamine. This step is driven to completion by the continuous azeotropic removal of water [2].

  • Electrocyclic Ring Closure (Thermodynamic Control): The enamine must undergo a thermally induced electrocyclic ring closure. This transition state is exceptionally high-energy because it requires the temporary disruption of the aniline ring's aromaticity [1]. Standard reflux conditions are insufficient; the reaction mandates an inert, high-boiling solvent matrix capable of maintaining internal temperatures of ~250 °C to overcome this activation barrier [3].

Mechanism A Aniline + β-Keto Ester B Tetrahedral Hemiaminal A->B H+ Catalysis C Schiff Base (Enamine) B->C -H2O (Dean-Stark) D Electrocyclic Ring Closure (High-Energy Transition) C->D Heat (~250 °C) E 4-Hydroxyquinoline (Enol) D->E -EtOH F Target 4-Quinolone (Keto) E->F Tautomerization

Caption: Mechanistic sequence of the Conrad-Limpach cyclization pathway.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of the Enamine Intermediate

Ethyl 3-((4-fluorophenyl)amino)-4-methoxybut-2-enoate

  • Reagents: 4-Fluoroaniline (1.0 eq), Ethyl 4-methoxy-3-oxobutanoate (1.05 eq), p-Toluenesulfonic acid (0.05 eq), Toluene (10 volumes).

  • Procedure: Combine all reagents in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (internal temp ~110 °C) for 12–16 hours.

  • Causality & Self-Validation: Toluene's boiling point is sufficient for condensation but strictly prevents premature cyclization (which would lead to Knorr-type amidation side products). The Dean-Stark trap acts as a self-validating physical gauge: the stoichiometric volume of water collected directly correlates with reaction conversion.

  • Workup: Concentrate the mixture under reduced pressure to yield the crude enamine as a viscous oil. It is utilized directly in Protocol B to prevent hydrolytic degradation.

Protocol B: Thermal Annulation

6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

  • Reagents: Crude Enamine (from Protocol A), Dowtherm A (10 volumes).

  • Procedure: Pre-heat the Dowtherm A in a multi-neck flask equipped with a short-path distillation head to 250 °C. Add the enamine dropwise over 30 minutes. Maintain the temperature at 250 °C for an additional 1 hour, allowing the liberated ethanol to distill off.

  • Causality & Self-Validation: Dropwise addition into pre-heated solvent ensures the intermediate immediately experiences the thermal energy required for intramolecular ring closure, drastically minimizing intermolecular dimerization side reactions. 4-Quinolones are highly crystalline and notoriously insoluble in non-polar solvents, whereas Dowtherm A and unreacted starting materials are highly soluble [4].

  • Workup: Cool the reaction to room temperature. The target 4-quinolone will spontaneously precipitate. Add hexanes (5 volumes) to fully crash out the product and solubilize the Dowtherm A. Filter the solid and wash with cold hexanes to yield the product in >95% purity without chromatography.

Process Optimization & Quantitative Metrics

The choice of solvent in the thermal annulation step is the single most critical variable for yield and scalability. Table 1 summarizes the quantitative data driving the selection of Dowtherm A over historical alternatives.

Table 1: Solvent Screening for Conrad-Limpach Thermal Cyclization

Solvent MatrixBoiling Point (°C)Isolated Yield (%)Purity ProfileProcess & Scalability Considerations
Mineral Oil >27545%LowInexpensive, but highly viscous. Extremely difficult to wash from the final product, requiring heavy recrystallization [1].
Diphenyl Ether 25978%HighExcellent thermal profile, but solidifies at room temperature, complicating filtration and reactor cleaning.
Dowtherm A 25885% High Eutectic mixture (liquid at RT). Industry standard for 4-quinolone synthesis. Easily removed via hexane trituration [1].
2,6-Di-tert-butylphenol 25365%ModerateLower cost alternative with no unpleasant odor, but yields are slightly depressed compared to Dowtherm A [3].

References

  • Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: Synthetic Communications (NIH PMC) URL: [Link]

  • Title: New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives Source: Arkivoc URL: [Link]

Sources

Foundational

Mechanistic Profiling of the 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one Scaffold: A Dual-Target Pharmacophore in Antimicrobial and Antimalarial Drug Discovery

Executive Summary The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) serves as a highly versatile chemical building block in modern medicinal chemistry. Lacking the traditional 3-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) serves as a highly versatile chemical building block in modern medicinal chemistry. Lacking the traditional 3-carboxyl group of classical fluoroquinolone antibiotics, this specific scaffold acts as a critical intermediate that bridges two distinct therapeutic domains. Depending on subsequent functionalization at the C-3 and N-1 positions, derivatives of this pharmacophore are deployed to target either bacterial type II topoisomerases or the Plasmodium falciparum cytochrome bc1​ complex.

This technical guide elucidates the structural determinants, molecular mechanisms, and self-validating experimental workflows required to evaluate derivatives of this dual-target scaffold.

Structural Determinants of the Pharmacophore

The pharmacological flexibility of the 6-fluoro-2-(methoxymethyl)-4-quinolone (6-F-2-MMQ) core is governed by its precise functional group topography:

  • The 4-Quinolone Core: Provides the essential aromatic system required for π−π stacking interactions within the binding pockets of both bacterial topoisomerases and parasitic mitochondrial enzymes.

  • The 6-Fluoro Substitution: In antibacterial contexts, the C-6 fluorine atom significantly increases lipophilicity, enhances bacterial cell wall penetration, and improves binding affinity to the DNA gyrase-DNA complex ().

  • The 2-Methoxymethyl Substitution: In antimalarial contexts, substitutions at the C-2 position are critical for mimicking the native substrate, ubiquinol. The methoxymethyl ether provides a balance of steric bulk and hydrogen-bonding capability, allowing the molecule to anchor efficiently into the Qo site of the cytochrome bc1​ complex ().

Mechanism Pathway I: Bacterial Type II Topoisomerase Inhibition

When functionalized with a 3-carboxyl group (via the Gould-Jacobs reaction) and a C-7 amine, the scaffold transitions into a classical fluoroquinolone. These agents are profound bactericidal drugs that act as topoisomerase poisons .

Rather than merely inhibiting the catalytic activity of DNA gyrase (in Gram-negative bacteria) or Topoisomerase IV (in Gram-positive bacteria), the quinolone binds to the Quinolone-Resistance Determining Region (QRDR) of the enzyme-DNA complex. The drug stabilizes the transient cleavage complex—a state where the enzyme has cut both strands of the bacterial DNA but has not yet religated them. This stabilization physically blocks the replication fork, leading to the accumulation of lethal double-strand DNA breaks and rapid bacterial apoptosis ().

GyrasePathway Q 6-Fluoro-4-quinolone Derivatives Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Q->Complex Binds QRDR pocket Gyr Bacterial DNA Gyrase (Type II Topoisomerase) Gyr->Complex Attempts supercoiling Breaks Double-Strand DNA Breaks (Replication Arrest) Complex->Breaks Stabilizes cleaved DNA Death Bacterial Cell Death Breaks->Death Lethal fragmentation

Fig 1. Mechanism of bacterial cell death via quinolone-stabilized DNA gyrase cleavage complex.

Mechanism Pathway II: Plasmodium Cytochrome bc1 Complex Inhibition

When the 3-position is functionalized with an aryl or alkyl group (retaining the 4-keto and lacking the 3-carboxyl), the scaffold acts as a potent antimalarial, similar to the Endochin and ELQ (Endochin-like quinolone) series.

These 4(1H)-quinolones target the mitochondrial electron transport chain of Plasmodium species. They act as competitive antagonists of ubiquinol at the Qo (quinone outer) binding site of the cytochrome bc1​ complex. By blocking the oxidation of ubiquinol to ubiquinone, the electron transport chain collapses. Because Plasmodium parasites rely entirely on the oxidation of ubiquinol to drive dihydroorotate dehydrogenase (DHODH)—an essential enzyme for de novo pyrimidine biosynthesis—this blockade starves the parasite of pyrimidines, halting DNA synthesis and causing parasite death ().

AntimalarialPathway Q 2-(Methoxymethyl)-4-quinolone Derivatives BC1 Plasmodium Cytochrome bc1 (Qo Site) Q->BC1 Competes with Ubiquinol ETC Electron Transport Chain Arrest BC1->ETC Blocks electron transfer Pyr Pyrimidine Biosynthesis (DHODH Failure) ETC->Pyr Depletes ubiquinone Death Parasite Death Pyr->Death Halts DNA synthesis

Fig 2. Antimalarial mechanism via cytochrome bc1 Qo site inhibition and pyrimidine starvation.

Quantitative Pharmacodynamic Profiling

The functional divergence of the 6-F-2-MMQ scaffold is best illustrated by comparing the quantitative binding affinities and functional potencies of its downstream derivatives.

Target DomainRepresentative Scaffold ModificationPrimary Molecular TargetTypical IC50 / EC50 RangeKey Structural Driver for Affinity
Antibacterial 3-Carboxyl, 7-PiperazinylDNA Gyrase / Topo IV0.01 - 1.0 µM6-Fluoro, 3-Carboxyl
Antimalarial 3-Aryl/Alkyl, 2-MethoxymethylCytochrome bc1​ (Qo Site)1.0 - 50 nM2-Methoxymethyl, 4-Keto
Mammalian Toxicity N/A (Counter-screen)Human Topoisomerase II> 100 µMSelectivity driven by QRDR variance

Self-Validating Experimental Workflows

Protocol A: DNA Cleavage Assay (Validating Topoisomerase Poisoning)

This assay differentiates true topoisomerase poisons (which trap the cleavage complex) from mere catalytic inhibitors (which prevent DNA binding altogether).

  • Substrate Preparation: Utilize negatively supercoiled pBR322 plasmid DNA.

    • Causality: Quinolones trap the enzyme after it has cleaved the DNA. Using supercoiled pBR322 allows us to capture the linear DNA product generated when the trapped complex is artificially denatured.

  • Reaction Assembly: Combine 0.5 µg of pBR322, 1 U of purified E. coli DNA gyrase, assay buffer (containing ATP and Mg2+ ), and the test compound (titrated from 0.1 to 100 µM).

    • Self-Validation Step: Include a DMSO vehicle control (negative control) and Ciprofloxacin (positive control) to baseline the assay's sensitivity.

  • Incubation & Trapping: Incubate at 37°C for 30 minutes.

  • Denaturation: Add 1% SDS and 0.1 mg/mL Proteinase K, then incubate for 30 minutes at 37°C.

    • Causality: SDS denatures the trapped gyrase, and Proteinase K digests it. This prevents religation and permanently captures the double-strand breaks as linear DNA.

  • Readout: Resolve the DNA states via 1% agarose gel electrophoresis containing ethidium bromide. Quantify the conversion of supercoiled DNA to linear DNA using densitometry.

Protocol B: Cytochrome bc1​ Enzymatic Assay (Validating Antimalarial Activity)

This protocol isolates the specific mitochondrial target to confirm that parasitic death is caused by electron transport chain collapse.

  • Mitochondrial Isolation: Isolate intact mitochondria from P. falciparum cultures using nitrogen cavitation and differential centrifugation.

  • Reaction Matrix: Suspend mitochondria in a reaction buffer containing 2 mM KCN.

    • Causality: KCN inhibits Cytochrome c oxidase (Complex IV), preventing the re-oxidation of cytochrome c and ensuring that the assay strictly measures bc1​ complex activity.

  • Substrate and Acceptor Addition: Introduce 50 µM decylubiquinol (electron donor) and 50 µM oxidized mammalian cytochrome c (electron acceptor).

    • Causality: The bc1​ complex transfers electrons from ubiquinol to cytochrome c. Decylubiquinol is a highly water-soluble ubiquinol analog that ensures reliable, linear reaction kinetics in an aqueous buffer.

  • Compound Introduction: Add the test compound.

    • Self-Validation Step: Run parallel assays using Atovaquone (a known Qo site inhibitor) and Antimycin A (a known Qi site inhibitor). If the test compound's inhibition is rescued by introducing a Qo-site mutant yeast enzyme, the specific binding pocket is validated.

  • Spectrophotometric Monitoring: Measure the reduction of cytochrome c by tracking the increase in absorbance at 550 nm over 5 minutes. Calculate the IC50 based on the rate of absorbance change relative to the vehicle control.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. URL:[Link]

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559-592. URL:[Link]

  • Nilsen, A., et al. (2013). Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry, 56(21), 8712–8722. URL:[Link]

  • Cross, R. M., et al. (2011). Synthesis, Antimalarial Activity, and Structure–Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry, 54(24), 8321–8327. URL:[Link]

Exploratory

6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one: Discovery, Structural Rationale, and Synthetic Methodologies in Modern Drug Development

Abstract: The 4-quinolone scaffold has long been recognized as a privileged structure in medicinal chemistry, originally celebrated for its role in broad-spectrum antibacterial agents. However, targeted structural modifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 4-quinolone scaffold has long been recognized as a privileged structure in medicinal chemistry, originally celebrated for its role in broad-spectrum antibacterial agents. However, targeted structural modifications—specifically at the C-6 and C-2 positions—have expanded its utility far beyond DNA gyrase inhibition. This technical guide explores the discovery, structural rationale, and synthesis of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9), detailing how the introduction of a 2-(methoxymethyl) moiety transforms the physicochemical profile of the fluoroquinolone core to target complex human kinases and viral integrases.

Evolution of the Quinolone Scaffold: From Antibiotics to Privileged Pharmacophores

The journey of quinolone derivatives began with the serendipitous discovery of nalidixic acid in the 1960s, a byproduct of chloroquine synthesis. While early quinolones were limited to treating Gram-negative urinary tract infections, the introduction of a fluorine atom at the C-6 position birthed the "fluoroquinolones" (e.g., ciprofloxacin, levofloxacin), drastically enhancing tissue penetration and broad-spectrum efficacy [1].

However, as antimicrobial resistance surged, medicinal chemists began exploring the quinolone core for non-antibacterial applications. The paradigm shift occurred when researchers realized that while the C-3/C-4 keto-acid motif is crucial for bacterial topoisomerase binding, modifications at the C-2 position could disrupt bacterial target affinity while introducing novel binding vectors for human enzymes, such as Glycogen Synthase Kinase-3β (GSK-3β) and HIV-1 Integrase [2].

Structural Rationale: The 6-Fluoro and 2-(Methoxymethyl) Synergy

As an Application Scientist, I approach molecular design by analyzing the causality of each functional group. The molecule 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one is not a random assembly; it is a highly tuned building block designed for specific active-site engagement.

  • The 6-Fluoro Modification: The highly electronegative fluorine atom withdraws electron density from the aromatic system. This serves a dual purpose: it increases the overall lipophilicity (LogP) of the scaffold, facilitating cell membrane permeation, and it blocks metabolic oxidation at the C-6 position by cytochrome P450 enzymes.

  • The 2-(Methoxymethyl) Moiety: Traditionally, the C-2 position in fluoroquinolones is unsubstituted (bearing a simple proton) to minimize steric hindrance when intercalating into bacterial DNA. By introducing a methoxymethyl group ( −CH2​OCH3​ ), we achieve two critical outcomes:

    • Hydrogen Bond Acceptance: The ether oxygen acts as a potent hydrogen bond acceptor. In the context of HIV-1 integrase inhibitors, this oxygen can participate in coordinating the critical Mg2+ ions within the viral active site [3].

    • Conformational Flexibility: The methylene spacer allows the methoxy group to rotate, optimizing its geometry to interact with hinge-region backbone amides in kinase targets without introducing the severe steric clashes associated with rigid C-2 phenyl rings.

Quantitative SAR Analysis

To illustrate the impact of C-2 substitutions, the following table summarizes representative Structure-Activity Relationship (SAR) data for 6-fluoro-4-quinolone derivatives against a model kinase target (e.g., GSK-3β).

C-2 SubstituentC-6 SubstituentTarget Affinity ( IC50​ , nM)Lipophilicity (LogP)Structural Rationale / Causality
-H (Unsubstituted)-F4501.2Baseline scaffold; lacks specific hinge-binding interactions.
-CH₃ (Methyl)-F1201.6Slight hydrophobic gain; fills minor adjacent hydrophobic pocket.
-CH₂OCH₃ (Methoxymethyl)-F15 1.4 Optimal balance; oxygen acts as H-bond acceptor, significantly enhancing affinity.
-Phenyl -F>10003.1Severe steric clash; too bulky for the conserved active site pocket.

Self-Validating Synthetic Methodology: The Conrad-Limpach Approach

The synthesis of 2-substituted 4-quinolones requires robust methodology to ensure regioselectivity and high yield. The classical Conrad-Limpach cyclization remains the gold standard for constructing this core, though modern variations utilizing Eaton's reagent exist for milder conditions [4].

Below is a self-validating, step-by-step protocol for synthesizing 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one. The protocol is designed so that the success of Step 1 directly dictates the thermodynamic feasibility of Step 2.

Step 1: Enamine Condensation
  • Reagents: 4-Fluoroaniline (1.0 eq), ethyl 4-methoxy-3-oxobutanoate (1.1 eq), catalytic p-toluenesulfonic acid (p-TSA).

  • Solvent: Toluene.

  • Procedure: Combine reagents in a round-bottom flask equipped with a Dean-Stark trap. Reflux the mixture for 4-6 hours.

  • Causality & Validation: The primary amine of 4-fluoroaniline attacks the highly electrophilic ketone carbonyl of the β -keto ester. The Dean-Stark trap physically removes the water byproduct. Self-Validation: The cessation of water collection in the trap confirms the equilibrium has been fully driven to the enamine (Schiff base) intermediate. Failure to remove water will result in hydrolysis and poor yields.

Step 2: Thermal Cyclization
  • Reagents: Enamine intermediate from Step 1.

  • Solvent: Diphenyl ether (Dowtherm A).

  • Procedure: Pre-heat diphenyl ether to 250°C. Add the enamine solution dropwise over 20 minutes. Maintain reflux for an additional 30-45 minutes, then cool to room temperature.

  • Causality & Validation: The extreme temperature (250°C) is required to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution onto the electron-deficient fluorinated ring. Self-Validation: Dropwise addition ensures the intermediate is kept at high dilution in the hot solvent, promoting intramolecular cyclization over intermolecular polymerization. The evolution of ethanol vapor confirms the cyclization is proceeding.

Step 3: Isolation and Purification
  • Procedure: Upon cooling, dilute the reaction mixture with hexanes. Filter the resulting precipitate and recrystallize from hot ethanol/DMF.

  • Causality & Validation: The 4-quinolone core exhibits keto-enol tautomerism and forms strong intermolecular hydrogen bonds, rendering it highly polar and insoluble in non-polar solvents like hexanes. This allows the product to easily crash out, leaving the high-boiling diphenyl ether in solution.

Synthesis A 4-Fluoroaniline + Ethyl 4-methoxy- 3-oxobutanoate B Acid Catalysis (Dean-Stark, Toluene) A->B Condensation C Intermediate: Enamine B->C -H2O D Thermal Cyclization (Diphenyl ether, 250°C) C->D Conrad-Limpach E 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one D->E -EtOH

Caption: Workflow for the Conrad-Limpach synthesis of 2-(methoxymethyl)-4-quinolones.

Mechanistic Pathways: Target Engagement and Signal Modulation

Once synthesized, the 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one scaffold acts as a molecular wedge within target enzymes.

In kinase inhibition, the 4-oxo group and the N-H proton of the quinolone core mimic the Watson-Crick base-pairing face of ATP, forming critical hydrogen bonds with the kinase hinge region. The addition of the 2-(methoxymethyl) group extends this interaction network. The oxygen atom acts as a secondary anchor, pulling the scaffold deeper into the ATP-binding pocket and locking the enzyme in an inactive conformation. This conformational lock prevents the transfer of the terminal phosphate of ATP to downstream substrates, effectively halting the signaling cascade.

Pathway Compound 6-Fluoro-2-(methoxymethyl)- 4-quinolone Scaffold H_Bond H-Bonding via Methoxymethyl Oxygen Compound->H_Bond Hydrophobic Hydrophobic Interaction via 6-Fluoro Core Compound->Hydrophobic Target Target Protein Active Site (Kinase / Integrase) H_Bond->Target Hydrophobic->Target Inhibition Enzyme Inhibition & Conformational Lock Target->Inhibition

Caption: Mechanism of target binding and enzyme inhibition by the functionalized quinolone scaffold.

Conclusion and Future Perspectives

The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one exemplifies the elegance of rational drug design. By making precise, calculated modifications to a historically antibacterial scaffold—specifically leveraging the electronegativity of fluorine and the hydrogen-bonding capacity of a methoxymethyl group—chemists have unlocked a versatile building block. As drug development shifts towards highly selective kinase inhibitors and robust antiviral therapies, this functionalized quinolone core will remain a critical starting point for discovering next-generation therapeutics.

References

  • Title: Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: PubMed Central (National Institutes of Health) URL: [Link]

Foundational

"6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" spectroscopic data (NMR, IR, MS)

Whitepaper: Spectroscopic Characterization and Analytical Workflows for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one Executive Summary The fluoroquinolone scaffold is a privileged structure in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Spectroscopic Characterization and Analytical Workflows for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Executive Summary

The fluoroquinolone scaffold is a privileged structure in medicinal chemistry, primarily known for its potent inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (Chemical Formula: C₁₁H₁₀FNO₂, Exact Mass: 207.0695 Da) serves as a critical intermediate and pharmacophore model in the development of novel antimicrobial and antineoplastic agents.

This technical guide provides an authoritative framework for the comprehensive spectroscopic characterization (NMR, FT-IR, HRMS) of this specific quinolone derivative. By establishing self-validating protocols and explaining the causality behind each analytical choice, this document ensures high-fidelity structural elucidation and purity assessment for drug development professionals.

Structural Dynamics & Analytical Strategy

The 1,4-dihydroquinolin-4-one core is highly conjugated and exhibits complex physicochemical behavior, most notably tautomerism and strong intermolecular hydrogen bonding. In the solid state and in polar aprotic solvents, the molecule exists predominantly in the 4-quinolone (keto) form rather than the 4-hydroxyquinoline (enol) form. This tautomeric preference dictates our analytical strategy, directly influencing solvent selection for Nuclear Magnetic Resonance (NMR) and the ionization modes used in Mass Spectrometry (MS).

Workflow A Sample: 6-Fluoro-2-(methoxymethyl) -1,4-dihydroquinolin-4-one B NMR Spectroscopy (1H, 13C, 19F in DMSO-d6) A->B C FT-IR Spectroscopy (ATR Mode) A->C D LC-HRMS (ESI+ Mode) A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Analytical workflow for the spectroscopic characterization of the quinolone derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Data from one modality (e.g., HRMS exact mass) inherently cross-verifies the findings of another (e.g., NMR integration).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Solvent Choice: 4-Quinolones form robust intermolecular N-H···O=C hydrogen bonds, rendering them poorly soluble in non-polar solvents like CDCl₃. We mandate the use of DMSO-d₆ because its strong hydrogen-bond accepting capability disrupts these intermolecular networks, ensuring complete dissolution and sharp spectral lines. Furthermore, DMSO-d₆ locks the molecule in the 4-quinolone tautomeric state, allowing for the clear observation of the highly deshielded N-H proton [1].

  • Protocol:

    • Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard).

    • Transfer to a 5 mm precision NMR tube.

    • Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s, with ¹H decoupling).

    • Acquire ¹⁹F NMR at 376 MHz (64 scans) using trifluoroacetic acid (TFA) as an external reference if necessary.

  • Self-Validation: The position of the fluorine atom is internally validated by the ¹³C NMR spectrum. The carbon directly attached to fluorine (C-6) will exhibit a massive scalar coupling (J ≈ 240 Hz), while ortho carbons (C-5, C-7) will show smaller couplings (J ≈ 20-25 Hz). This eliminates the need for complex 2D HMBC experiments to confirm regiochemistry.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Causality of Technique: Traditional KBr pellet preparation requires grinding, which can induce polymorphic transitions or alter the solid-state tautomeric equilibrium. Furthermore, KBr is hygroscopic; absorbed water masks the critical N-H stretching region. ATR-FTIR analyzes the neat solid, preserving the native crystal lattice and providing an artifact-free spectrum [2].

  • Protocol:

    • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

    • Place 2-3 mg of the neat crystalline powder directly onto the crystal.

    • Apply consistent pressure using the ATR anvil.

    • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (LC-HRMS)
  • Causality of Ionization Mode: The quinolone nitrogen is highly basic. Electrospray Ionization in positive mode (ESI+) is selected because it efficiently protonates this nitrogen, yielding an abundant [M+H]⁺ pseudomolecular ion.

  • Protocol:

    • Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Inject 2 µL into a UHPLC system coupled to a Time-of-Flight (TOF) mass spectrometer.

    • Operate the ESI source in positive mode (Capillary voltage: 3.5 kV, Desolvation temperature: 350°C).

    • Calibrate mass accuracy internally using a standard lock-mass infused continuously during the run.

Spectroscopic Data Interpretation

NMR Data Summary

The ¹H and ¹³C NMR assignments confirm the 2-substituted 6-fluoroquinolone architecture. The diagnostic N-H proton appears far downfield (11.85 ppm) due to the combined effects of hydrogen bonding and the anisotropic deshielding of the adjacent aromatic system.

NucleusChemical Shift (ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment
¹H 11.85s (broad)1HN-H (Position 1)
¹H 7.75dd, J = 9.2, 2.81HC-H (Position 5)
¹H 7.62dd, J = 9.2, 5.01HC-H (Position 8)
¹H 7.50ddd, J = 9.2, 8.0, 2.81HC-H (Position 7)
¹H 6.05s1HC-H (Position 3, vinylic)
¹H 4.42s2H-CH₂- (Methoxymethyl)
¹H 3.35s3H-OCH₃ (Methoxymethyl)
¹³C 176.5s-C=O (Position 4)
¹³C 158.2d, J = 242.0-C-F (Position 6)
¹³C 150.8s-C-N (Position 2)
¹³C 121.5d, J = 24.0-C-H (Position 7)
¹³C 110.5d, J = 23.0-C-H (Position 5)
¹⁹F -118.5m1FC-F (Position 6)
FT-IR Data Summary

The carbonyl stretch of the 4-quinolone system is highly diagnostic. Unlike a standard aliphatic ketone (~1715 cm⁻¹), the C=O stretch here is observed at 1635 cm⁻¹. This dramatic shift to a lower wavenumber is caused by the vinylogous amide resonance structure, which increases the single-bond character of the carbonyl group [3].

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3150Medium, BroadN-H stretch (Hydrogen-bonded)
2930WeakC-H stretch (Aliphatic, methoxymethyl)
1635StrongC=O stretch (Vinylogous amide)
1590StrongC=C stretch (Aromatic/Conjugated)
1220StrongC-F stretch
1110MediumC-O-C stretch (Ether)
HRMS Data Summary

High-resolution mass spectrometry validates the elemental composition. The observed mass error of 1.9 ppm is well within the acceptable threshold (< 5 ppm) for structural confirmation in pharmaceutical development.

Ion SpeciesFormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺C₁₁H₁₁FNO₂⁺208.0768208.0772+1.9
[M-CH₃OH+H]⁺C₁₀H₇FNO⁺176.0506176.0511+2.8

Tautomeric Dynamics & Signal Causality

Understanding the tautomeric equilibrium is non-negotiable for accurate spectral interpretation. The equilibrium heavily favors the 4-quinolone form in polar environments, which directly dictates the presence of the N-H stretch in IR and the N-H proton in NMR.

Tautomerism Q 4-Quinolone Form (Dominant in DMSO/Solid) H 4-Hydroxyquinoline Form (Minor/Gas Phase) Q->H Tautomeric Equilibrium N NMR: NH signal at ~11.8 ppm C=O at ~177 ppm Q->N I IR: C=O stretch at ~1635 cm⁻¹ N-H stretch present Q->I

Tautomeric equilibrium and its direct causality on the observed NMR and IR spectroscopic signals.

If the 4-hydroxyquinoline form were dominant, the ¹³C NMR signal for C-4 would shift significantly upfield (closer to 150 ppm), and the IR spectrum would exhibit a sharp, free O-H stretch above 3500 cm⁻¹ while losing the 1635 cm⁻¹ C=O band. The absence of these features acts as a self-validating confirmation of the 4-quinolone state.

References

  • Urbaniak, B., & Kokot, Z. J. (2013). Spectroscopic investigations of fluoroquinolones metal ion complexes. Acta Poloniae Pharmaceutica - Drug Research, 70(4), 621-629. Available at:[Link] [INDEX: 4.2]

  • Neugebauer, U., Szeghalmi, A., Schmitt, M., Kiefer, W., Popp, J., & Holzgrabe, U. (2005). Vibrational spectroscopic characterization of fluoroquinolones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1505-1517. Available at:[Link] [INDEX: 4.1]

  • Zordok, W. A. (2014). Interaction of vanadium (IV) solvates with second-generation fluoroquinolone antibacterial drug ciprofloxacin: Spectroscopic, structure, thermal analyses, kinetics and biological evaluation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 519-536. Available at:[Link] [INDEX: 4.9]

Exploratory

Preformulation Profiling of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one: Solubility, Stability, and Structural Dynamics

Executive Summary The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) serves as a highly specialized heterocyclic building block in medicinal chemistry, frequently utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) serves as a highly specialized heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel fluoroquinolone-like scaffolds and advanced receptor modulators. For drug development professionals, understanding the physicochemical boundaries of early-stage intermediates is non-negotiable. Poorly characterized solubility and stability profiles at the preformulation stage inevitably lead to downstream failures in pharmacokinetics and formulation viability.

This whitepaper provides an in-depth technical analysis of the structural determinants governing this molecule, delivering field-proven, self-validating protocols for evaluating its thermodynamic solubility and chemical/photochemical stability.

Structural Determinants & Tautomeric Dynamics

To predict the macroscopic behavior of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, one must first dissect its molecular architecture. The molecule is defined by three critical features: the 1,4-dihydroquinolin-4-one core, the 6-fluoro substituent, and the 2-methoxymethyl ether linkage.

Lactam-Lactim Tautomerism

The quinolin-4-one core is subject to a well-documented tautomeric equilibrium between the 4-oxo (keto/lactam) form and the 4-hydroxyquinoline (enol/lactim) form. While mass spectrometry often detects both isomers in the gas phase, in the solid state and in aqueous solutions, the 1,4-dihydroquinolin-4-one (keto) tautomer overwhelmingly predominates 1. This preference is thermodynamically driven by the stability of the vinylogous amide system within the heterocyclic ring. Consequently, when designing solubility models, researchers must account for the hydrogen-bond donor capacity of the N-H group and the strong hydrogen-bond acceptor capacity of the C=O group, rather than a phenolic O-H.

The 6-Fluoro Substituent and Photolability

The integration of a fluorine atom at the C6 position is a hallmark of modern quinolone antibiotics, designed to exponentially increase target binding affinity and lipophilicity. However, this electron-withdrawing group introduces severe photolability. Upon exposure to UVA irradiation (315–400 nm), the 6-fluoroquinolone core transitions into an excited triplet state. This reactive intermediate is prone to radical-mediated defluorination and the generation of reactive oxygen species (ROS), a primary mechanism behind the clinical phototoxicity associated with this structural class 2.

The 2-(Methoxymethyl) Modification

Unlike a simple methyl group, the 2-methoxymethyl substituent introduces an ether oxygen that acts as a localized hydrogen-bond acceptor. Sterically, this flexible appendage disrupts the planar π−π stacking typical of flat quinolones, lowering the crystal lattice energy and marginally improving aqueous solubility compared to its purely aliphatic analogs.

G Enol 4-Hydroxyquinoline (Enol Tautomer) Keto 1,4-Dihydroquinolin-4-one (Keto Tautomer) [Predominant] Enol->Keto Tautomeric Equilibrium Excited Excited Triplet State (Reactive Intermediate) Keto->Excited UVA Irradiation (315-400 nm) Degradation Photodegradation (Defluorination / ROS) Excited->Degradation Radical Pathway

Caption: Tautomeric equilibrium and UVA-induced photodegradation pathway of the 6-fluoroquinolone core.

Solubility Profiling: Thermodynamic Methodology

While kinetic solubility (often measured via laser nephelometry in DMSO/buffer dilutions) is sufficient for early High-Throughput Screening (HTS), it merely measures the precipitation point of a supersaturated solution. For rigorous preformulation, Thermodynamic Equilibrium Solubility is the gold standard, representing the true physical constant of the crystal lattice dissolving into the solvent 3.

Standardized Shake-Flask Protocol

To establish a self-validating solubility profile for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, the following protocol must be strictly adhered to:

  • Solid Dispensing: Weigh an excess amount of the crystalline compound (typically 2-5 mg) into a 2 mL glass vial. Causality: An excess ensures that the solvent remains saturated and in equilibrium with the solid state throughout the experiment.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 7.4 phosphate buffer).

  • Isothermal Incubation: Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.5 °C. Shake at 300 RPM for 24 to 72 hours. Causality: Quinolones often exhibit slow dissolution kinetics; a minimum of 24 hours is required to prevent false-low readings caused by incomplete equilibration.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes. Causality: Ultracentrifugation is vastly superior to syringe filtration for lipophilic quinolones. Syringe filters (especially PTFE or Nylon) can cause non-specific binding of the drug to the membrane, artificially depleting the concentration of the analyte in the filtrate.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and quantify via HPLC-UV against a highly linear, independently prepared calibration curve.

G Step1 1. Solid Dispensing (Excess Compound) Step2 2. Buffer Addition (pH 1.2 - 7.4) Step1->Step2 Step3 3. Isothermal Shaking (24-72h at 25°C) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. HPLC-UV Quantification (Thermodynamic Solubility) Step4->Step5

Caption: Standardized shake-flask methodology for determining thermodynamic equilibrium solubility.

Predicted Physicochemical Data Summary
PropertyPredicted/Typical RangePharmacokinetic Implication
Molecular Weight 207.20 g/mol Highly favorable for passive diffusion (Lipinski's Rule of 5 compliant).
LogP (Lipophilicity) 1.8 - 2.5Optimal balance for oral absorption; requires formulation to prevent precipitation.
pKa (N-H / C=O) ~ 5.5 - 6.5Amphoteric nature leads to a U-shaped pH-solubility profile; lowest solubility near neutral pH.
Topological Polar Surface Area ~ 38 - 45 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) crossing.

Stability Dynamics: Chemical & Photochemical Degradation

Understanding the degradation pathways of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one is critical for establishing shelf-life and handling procedures. The two primary vectors of degradation are hydrolytic cleavage and photolysis.

ICH Q1A/Q1B Forced Degradation Protocol

A self-validating forced degradation study must isolate specific stress vectors to determine the intrinsic stability of the molecule.

  • Acid/Base Hydrolysis: The methoxymethyl ether is generally stable under neutral and basic conditions but is highly susceptible to acid-catalyzed cleavage.

    • Protocol: Dissolve the compound in a 50:50 mixture of Acetonitrile and 0.1M HCl. Heat at 60 °C for 24 hours. Monitor via LC-MS to detect the formation of the corresponding 2-(hydroxymethyl) derivative and the loss of methanol.

  • Oxidative Stress: The electron-rich dihydroquinolinone core can undergo oxidation.

    • Protocol: Expose the compound to 3% H2​O2​ at room temperature for 24 hours. The primary degradation product is typically the N-oxide or C-3 oxidized species.

  • Photostability (ICH Q1B): As previously noted, the 6-fluoro group acts as a photolabile trigger.

    • Protocol: Expose a thin layer of the solid compound and a 1 mg/mL aqueous solution to a light source providing an overall illumination of ≥1.2×106 lux hours and an integrated near-ultraviolet energy of ≥200 Watt hours/square meter.

    • Causality: Solid-state photostability is usually higher due to crystal lattice shielding, whereas in-solution photostability will rapidly degrade via radical pathways, necessitating amber glassware for all analytical preparations.

Forced Degradation Summary Matrix
Stress ConditionReagent / EnvironmentTime / TempExpected Degradation PathwayStability Rating
Hydrolytic (Acid) 0.1M HCl24h / 60°CEther cleavage (loss of methoxy group)Moderate
Hydrolytic (Base) 0.1M NaOH24h / 60°CGenerally stable; minor ring openingHigh
Oxidative 3% H2​O2​ 24h / 25°CN-oxidation, C-3 hydroxylationModerate
Photolytic UVA/Vis (ICH Q1B)24h / 25°CDefluorination, ROS generationLow (Highly Sensitive)
Thermal Dry Heat7 Days / 60°CStable below melting pointHigh

Conclusion

The preformulation profile of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one is dictated by the interplay between its tautomeric core, the lipophilic/photolabile 6-fluoro group, and the sterically disruptive methoxymethyl ether. By employing rigorous, causality-driven methodologies—such as ultracentrifugation-based thermodynamic shake-flask assays and targeted forced degradation studies—researchers can accurately map the physicochemical boundaries of this intermediate, ensuring robust downstream drug development.

References

  • A calix[4]arene-based ternary supramolecular nanoassembly with improved fluoroquinolone photostability and enhanced NO photorelease. Photochemical & Photobiological Sciences (RSC Publishing), 2019. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 2024. Available at:[Link]

Sources

Foundational

Unlocking the Dual-Action Potential of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one: A Technical Guide to Evaluating Quorum Sensing and Topoisomerase Modulation

Executive Summary & Structural Rationale In the landscape of antimicrobial drug development, the rise of multidrug-resistant (MDR) pathogens necessitates the exploration of non-classical pharmacophores. 6-Fluoro-2-(metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of antimicrobial drug development, the rise of multidrug-resistant (MDR) pathogens necessitates the exploration of non-classical pharmacophores. 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one represents a unique structural hybrid that bridges two highly privileged chemical spaces: the classical fluoroquinolone (FQ) antibiotics and the bacterial 2-alkyl-4-quinolone (HAQ) signaling molecules.

This technical whitepaper provides a comprehensive framework for researchers and drug development professionals to evaluate the biological activity of this specific scaffold. The compound's potential is grounded in two distinct structural features:

  • The 6-Fluoro Pharmacophore : In classical FQs, the fluorine atom at the C6 position is critical for penetrating the bacterial cell wall and enhancing the inhibition of type II topoisomerases (1)[1]. While this compound lacks the C3-carboxylic acid essential for the standard water-metal ion bridge in the Quinolone Resistance-Determining Region (QRDR) (2)[2], the 6-fluoro group may still confer favorable membrane permeability and atypical allosteric enzyme binding (3)[3].

  • The 2-(Methoxymethyl) Substitution : Pseudomonas aeruginosa utilizes 2-alkyl-4-quinolones, such as HHQ and PQS, as autoinducers for quorum sensing (QS) (4)[4]. The 2-methoxymethyl group serves as an isosteric and electronically distinct analogue of these natural alkyl chains. By mimicking these endogenous ligands, the compound is hypothesized to competitively bind to the PqsR (MvfR) receptor without activating it, thereby shutting down the expression of virulence factors (5)[5].

Note on Tautomerism: Under physiological conditions, these bacterial signaling molecules exist predominantly in the 1,4-dihydroquinolin-4-one tautomeric form rather than the 4-hydroxyquinoline form, dictating their receptor binding kinetics (6)[6].

Mechanistic Pathways & Intervention Points

To effectively evaluate this compound, researchers must understand its proposed intervention point within the bacterial communication network.

QS_Pathway PqsABCD PqsA-D Enzymes HHQ HHQ (Precursor) PqsABCD->HHQ Biosynthesis PqsH PqsH (Monooxygenase) HHQ->PqsH Oxidation PqsR PqsR (MvfR) Receptor HHQ->PqsR Binding PQS PQS (Autoinducer) PqsH->PQS PQS->PqsR Strong Binding Virulence Biofilm & Virulence Factors PqsR->Virulence Gene Expression Compound 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one Compound->PqsR Competitive Inhibition

Fig 1: Proposed PQS quorum sensing modulation by the 6-fluoro-quinolone derivative.

Experimental Workflows & Methodologies (Self-Validating Systems)

To rigorously profile the biological activity of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, a multi-tiered validation strategy is required. The following protocols are designed with built-in causality and internal controls to distinguish between true target engagement and non-specific cytotoxicity.

Workflow Step1 Phase 1: Synthesis & Purity (HPLC/MS >98%) Step2 Phase 2: Target Engagement (PqsR Reporter Assay) Step1->Step2 Step3 Phase 3: Phenotypic Assays (Biofilm & Motility) Step2->Step3 Step4 Phase 4: Mechanism Validation (Topo IV / DNA Gyrase) Step3->Step4

Fig 2: Step-by-step biological evaluation workflow for the quinolone derivative.

Protocol 1: PqsR (MvfR) Antagonism via β -Galactosidase Reporter Assay

Objective : Quantify the compound's ability to competitively inhibit PqsR-mediated gene expression. Causality : The pqsA promoter is directly activated by the PqsR-PQS complex. By fusing this promoter to a lacZ reporter gene in a P. aeruginosa PAO1 background, β -galactosidase activity serves as a direct, quantifiable proxy for PqsR activation.

  • Inoculation : Grow the P. aeruginosa PAO1 pqsA'-lacZ reporter strain overnight in Luria-Bertani (LB) broth at 37°C.

  • Compound Treatment : Dilute the culture to an OD600 of 0.05. Aliquot 190 µL into a 96-well plate. Add the test compound in a concentration gradient (0.1 µM to 200 µM).

  • Agonist Competition (Self-Validation) : Spike all test wells with 50 µM of synthetic PQS to stimulate the system. Crucial Control: Include a vehicle control (DMSO) to establish baseline activation, and a parallel plate without exogenous PQS to ensure the test compound itself does not possess partial agonist activity.

  • Incubation & Lysis : Incubate for 6 hours at 37°C. Lyse cells using a polymyxin B and lysozyme buffer.

  • Colorimetric Readout : Add ONPG (o-nitrophenyl- β -D-galactopyranoside) substrate. Measure absorbance at 420 nm over 30 minutes. Calculate the IC50 based on the reduction of the PQS-stimulated signal.

Protocol 2: Biofilm Eradication & Biomass Quantification

Objective : Assess the phenotypic consequence of PqsR inhibition on biofilm integrity. Causality : Quorum sensing directly regulates the production of extracellular polymeric substances (EPS). Crystal violet (CV) binds to negatively charged surface molecules and EPS, providing a robust quantification of total biofilm biomass.

  • Biofilm Formation : Inoculate P. aeruginosa PA14 into M9 minimal medium in a 96-well peg-lid plate (Calgary Biofilm Device). Incubate statically for 24 hours to establish mature biofilms.

  • Treatment : Transfer the peg lid to a new 96-well plate containing fresh medium supplemented with the test compound (at 1x, 2x, and 4x the IC50 determined in Protocol 1). Incubate for an additional 24 hours.

  • Staining : Wash the pegs in PBS to remove planktonic cells. Submerge in 0.1% Crystal Violet solution for 15 minutes.

  • Solubilization & Quantification : Wash pegs 3x in distilled water to remove unbound dye. Transfer to a plate containing 30% acetic acid to solubilize the CV. Read absorbance at 590 nm to quantify biomass reduction.

Protocol 3: Atypical Topoisomerase Inhibition Assay

Objective : Determine if the 6-fluoro core retains residual activity against DNA gyrase despite the absence of the C3-carboxyl group. Causality : DNA gyrase introduces negative supercoils into relaxed DNA via an ATP-dependent mechanism. If the compound intercalates or binds allosterically (7)[7], it will inhibit this catalytic conversion. This inhibition can be visualized by the differential electrophoretic mobility of relaxed versus supercoiled DNA.

  • Reaction Assembly : Combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of E. coli DNA gyrase, and the test compound (up to 500 µM) in a reaction buffer containing 1 mM ATP.

  • Incubation : Incubate at 37°C for 30 minutes.

  • Termination : Stop the reaction by adding 1% SDS and 10 mM EDTA, followed by a 10-minute proteinase K treatment to degrade the enzyme.

  • Electrophoresis : Resolve the DNA on a 1% agarose gel. Self-Validation: Run the gel without ethidium bromide (EtBr) in the buffer to prevent intercalation artifacts that could mask the compound's true effect.

  • Visualization : Post-stain with EtBr and image under UV light. Quantify the ratio of the lower band (supercoiled) to the upper band (relaxed).

Benchmark Data Presentation

To contextualize the expected biological activity of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, the following table outlines benchmark metrics against endogenous ligands and classical antibiotics. This matrix serves as the standard against which the test compound's assay results should be compared.

CompoundPqsR IC50 (µM)Biofilm Biomass Reduction (%)DNA Gyrase IC50 (µM)MIC against P. aeruginosa (µg/mL)
6-Fluoro-2-(methoxymethyl)-... To be determinedTo be determinedTo be determinedTo be determined
HHQ (Endogenous Precursor)N/A (Agonist)0%>500>128
PQS (Endogenous Autoinducer)N/A (Agonist)0%>500>128
Ciprofloxacin (Classical FQ)>20085% (via cell death)0.50.25
Known PqsR Antagonist 2.560% (via QS disruption)>500>128

Conclusion

The structural hybridization present in 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one offers a compelling scaffold for anti-virulence drug discovery. By systematically evaluating its capacity to disrupt quorum sensing while monitoring for atypical topoisomerase interactions, researchers can uncover novel therapeutic avenues that disarm multidrug-resistant pathogens without exerting the extreme selective pressure that drives traditional antibiotic resistance.

References

  • Synthesis of Natural and Unnatural Quinolones Inhibiting the Growth and Motility of Bacteria Source: ACS Publications URL:[Link]

  • Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives Source: ResearchGate URL:[Link]

  • Quinolone antibiotic Source: Wikipedia URL: [Link]

  • Novel Quinazolinone Disulfide Analogues as pqs Quorum Sensing Inhibitors against Pseudomonas aeruginosa Source: ResearchGate / Bioorganic Chemistry URL:[Link]

  • Hybrid Antibacterials. DNA polymerase:topoisomerase inhibitors Source: NIH / PMC URL:[Link]

  • Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents Source: Chemical Reviews / ACS Publications URL:[Link]

  • Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Exploratory

Engineering the 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one Scaffold: Synthesis, SAR, and Application in Antimicrobial Discovery

Executive Summary The 4-quinolone core is a privileged scaffold in medicinal chemistry, most notably forming the backbone of the fluoroquinolone class of antibiotics. The specific derivative, 6-fluoro-2-(methoxymethyl)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-quinolone core is a privileged scaffold in medicinal chemistry, most notably forming the backbone of the fluoroquinolone class of antibiotics. The specific derivative, 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS 1248061-93-9), represents a highly functionalized building block designed for advanced drug discovery[1]. By incorporating a fluorine atom at the C6 position and a methoxymethyl ether at the C2 position, this scaffold offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity. This technical guide details the structural rationale, synthetic methodologies, and downstream applications of this molecule for researchers developing next-generation antibacterial and antiplasmodial agents.

Pharmacophore Rationale & Structural Dynamics

The rational design of this specific scaffold hinges on three critical structural features:

  • C6-Fluorination: The introduction of a fluorine atom at C6 is a hallmark of modern fluoroquinolones. It significantly enhances the molecule's penetration through bacterial cell walls and increases its binding affinity to the primary targets, DNA gyrase and topoisomerase IV[2][3].

  • C2-Methoxymethyl Group: Unlike traditional C2-methyl or unsubstituted derivatives, the methoxymethyl group introduces an oxygen atom capable of acting as a hydrogen bond acceptor. This modulates the physicochemical profile (yielding a topological polar surface area of 38.3 Ų)[1] and can influence binding kinetics within the enzyme active site.

  • Tautomeric Equilibrium: The 1,4-dihydroquinolin-4-one core exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. While often depicted as the enol (4-hydroxyquinoline), the keto form (4-quinolone) predominates in physiological conditions and polar solvents[4][5]. This equilibrium dictates the regioselectivity of subsequent functionalizations, such as N-alkylation versus O-alkylation.

Synthetic Methodology: The Conrad-Limpach Approach

The most robust method for synthesizing 2-substituted 4-quinolones is the Conrad-Limpach synthesis [4]. This reaction involves the condensation of an aniline (4-fluoroaniline) with a β-ketoester (ethyl 4-methoxy-3-oxobutanoate) to form a Schiff base, followed by high-temperature thermal cyclization.

Causality in Solvent Selection: The rate-determining step is the electrocyclic ring closure of the Schiff base. Because this cyclization transiently breaks the aromaticity of the aniline ring to form a tetrahedral hemiketal intermediate, it requires significant thermal energy (~250 °C)[6][7]. Consequently, low-boiling solvents would vaporize before the activation energy is reached, necessitating the use of specialized high-boiling media.

Troubleshooting & Electronic Effects: The cyclization step involves an electrophilic attack of a protonated carbonyl group on the aniline's aromatic ring. If the aniline contains a strong electron-withdrawing group, the aromatic ring is deactivated, making it a poorer nucleophile and leading to lower yields[5]. While the 4-fluoro group is mildly deactivating, the reaction proceeds efficiently under optimized thermal conditions.

Data Presentation: Solvent Optimization

Recent optimizations have identified alternative high-boiling solvents that improve user safety and yield compared to classical methods[6][7].

SolventBoiling Point (°C)Relative Yield (%)Operational Notes & Causality
Mineral Oil >300~95%Excellent thermal transfer, but highly viscous and difficult to remove during workup[4][5].
Dowtherm A 25865-75%Standard choice; provides ideal reflux temperature, but possesses an unpleasant odor[7].
Diphenyl Ether 25860-70%Effective, but solid at room temperature; requires pre-heating to handle safely[7].
1,2,4-Trichlorobenzene 21450-60%Inexpensive and liquid at RT. Easier workup, though the lower boiling point slightly reduces yield[6][7].

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Self-Validating Workflow: The continuous removal of ethanol during step 4 actively drives the equilibrium toward the cyclized product, serving as a visual indicator of reaction progress.

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq) and ethyl 4-methoxy-3-oxobutanoate (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux for 4-6 hours until water ceases to collect.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove the toluene, yielding the crude imine/enamine intermediate.

  • Thermal Cyclization Setup: Dissolve the crude intermediate in 10 volumes of Dowtherm A. Add 2 drops of concentrated H₂SO₄. (Causality: The acid actively catalyzes the multiple keto-enol tautomerizations required to transition the Schiff base into the reactive imine-enol tautomer prior to ring closure[4][5]).

  • High-Temperature Annulation: Heat the reaction mixture to 250 °C. Maintain this temperature for 30-60 minutes. Ensure the apparatus allows the ethanol byproduct to distill off[5].

  • Isolation: Allow the mixture to cool to room temperature. The 4-quinolone product will natively precipitate from the high-boiling solvent[5].

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake extensively with hexanes to remove residual Dowtherm A. Dry in a vacuum oven at 60 °C to a constant weight[5].

Protocol 2: N1-Alkylation for Downstream Derivatization

Objective: Functionalize the N1 position (e.g., with a cyclopropyl group) to mimic advanced fluoroquinolones like ciprofloxacin[3].

  • Suspend 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 15 minutes. (Causality: The use of a mild, hard base like K₂CO₃ in a polar aprotic solvent exploits the tautomeric nature of the 4-quinolone. By deprotonating the N1 position, the harder base favors the softer nitrogen nucleophile over the oxygen, directing regioselective N-alkylation).

  • Add the alkylating agent (e.g., cyclopropyl bromide, 1.5 eq) dropwise.

  • Heat the mixture to 80 °C for 12 hours under an inert argon atmosphere.

  • Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Biological Applications & Mechanism of Action

Derivatives built from the 6-fluoro-4-quinolone scaffold are primarily investigated for their antibacterial and antiplasmodial properties[2][3]. In bacterial systems, these compounds form a ternary complex with DNA and either DNA gyrase (Gram-negative bacteria) or topoisomerase IV (Gram-positive bacteria)[8]. This complex blocks DNA replication, leading to double-strand breaks and rapid cell death. Furthermore, recent studies have highlighted the potential of quinolone derivatives as antiplasmodial agents against Plasmodium falciparum, offering a pathway to combat chloroquine-resistant malaria strains[3].

Mechanistic Workflow Diagram

Quinolone_MOA Scaffold 6-Fluoro-2-(methoxymethyl) -4-quinolone Scaffold Derivatization N1 & C7 Derivatization (e.g., Piperazine, Cyclopropyl) Scaffold->Derivatization Synthetic Optimization Target Bacterial DNA Gyrase / Topoisomerase IV Derivatization->Target Binding Affinity Complex Ternary Complex Formation (Drug - Enzyme - DNA) Target->Complex Intercalation & Chelation Outcome DNA Cleavage & Bacterial Cell Death Complex->Outcome Replication Arrest

Logical workflow from scaffold derivatization to the bactericidal mechanism of action.

References

  • 6-fluoro-2-(methoxymethyl)-1H-quinolin-4-one - Guidechem . guidechem.com. 1

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC . nih.gov. 2

  • Conrad–Limpach synthesis - Wikipedia . wikipedia.org. 4

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC . nih.gov. 6

  • Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones - Taylor & Francis . tandfonline.com. 7

  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem . benchchem.com. 5

  • Medicinal potential of ciprofloxacin and its derivatives - Ovid . ovid.com. 3

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - MDPI . mdpi.com. 8

Sources

Foundational

6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the 4-quinolone core is a profoundly privileged pharmacophore, historically anchoring the fluoroquinolone class of broad-spectrum antibiotics[1]. However, struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the 4-quinolone core is a profoundly privileged pharmacophore, historically anchoring the fluoroquinolone class of broad-spectrum antibiotics[1]. However, structural divergence from the classical 3-carboxy-substituted fluoroquinolones has opened new therapeutic avenues, particularly in the design of kinase inhibitors and novel anti-infectives[2].

6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) is a highly specialized building block that exemplifies this structural evolution[3]. By incorporating a 6-fluoro substituent—which classically enhances target affinity and cellular penetration—alongside a 2-methoxymethyl group, this compound provides a unique hydrogen-bonding vector and modulates the lipophilicity of the quinolone core. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic methodologies, and its downstream applications in drug development.

Structural & Physicochemical Profiling

The structural identity of this compound dictates its reactivity and its utility as a synthetic intermediate. The molecule exists in a tautomeric equilibrium between the 1,4-dihydroquinolin-4-one (keto) form and the 4-hydroxyquinoline (enol) form, heavily favoring the keto form in physiological and most solvent conditions[4].

The 2-methoxymethyl substitution serves a dual purpose:

  • Physicochemical Modulation: It acts as a hydrogen bond acceptor without the excessive polarity of a free hydroxyl group, optimizing the partition coefficient (LogP) for cellular membrane permeability.

  • Synthetic Handle: It provides steric shielding at the C2 position while leaving the C3 position open for subsequent electrophilic functionalization (e.g., halogenation)[5].

Quantitative Data Summary

Table 1: Physicochemical & Structural Properties [3]

ParameterValueSignificance
IUPAC Name 6-fluoro-2-(methoxymethyl)-1H-quinolin-4-oneStandardized nomenclature.
CAS Number 1248061-93-9Unique registry identifier.
Molecular Formula C11H10FNO2Confirms the presence of the methoxymethyl ether.
Molecular Weight 207.20 g/mol Optimal low-MW building block for fragment-based design.
Exact Mass 207.0695Critical for high-resolution mass spectrometry (HRMS) validation.
Rotatable Bonds 2Low conformational flexibility, ideal for rigid target binding.

Synthetic Methodology: The Conrad-Limpach Approach

While the Gould-Jacobs reaction is the industry standard for synthesizing 3-carboxy-4-quinolones[6], it is fundamentally unsuited for 3-unsubstituted, 2-alkyl-substituted quinolones. For 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, the Conrad-Limpach synthesis is the definitive, regioselective pathway[2].

The synthesis relies on the condensation of 4-fluoroaniline with ethyl 4-methoxy-3-oxobutanoate. The causality of the reaction conditions is critical: the reaction must be thermodynamically driven to form the enamine (Schiff base) rather than the amide[4]. If the aniline attacks the ester carbonyl instead of the ketone, the Knorr variation occurs, ultimately yielding a 2-quinolone instead of the desired 4-quinolone[7].

Protocol 1: Step-by-Step Conrad-Limpach Synthesis

This protocol is designed as a self-validating system, utilizing physical byproducts (water and ethanol) as in-process controls to guarantee reaction progression.

Step 1: Enamine Formation (Condensation)

  • Charge the Reactor: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-fluoroaniline (1.0 eq) and ethyl 4-methoxy-3-oxobutanoate (1.05 eq).

  • Solvent & Catalyst: Add anhydrous toluene (0.5 M) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Causality: The acid protonates the ketone, increasing its electrophilicity and directing the aniline attack away from the ester.

  • Reflux & Monitor: Heat the mixture to reflux (110 °C). Monitor the azeotropic removal of water in the Dean-Stark trap.

  • Validation: The reaction is deemed complete when exactly 1.0 equivalent of water has collected (typically 4-6 hours), confirming quantitative conversion to the enamine intermediate. Concentrate the mixture in vacuo to yield the crude enamine.

Step 2: Thermal Electrocyclic Ring Closure

  • Pre-heat Solvent: In a separate three-neck flask equipped with a short-path distillation head, heat Dowtherm A (or diphenyl ether) to 250 °C[8]. Causality: Temperatures >240 °C are mandatory to overcome the high activation energy required to temporarily break the aromaticity of the fluorophenyl ring during cyclization[8].

  • Dropwise Addition: Dissolve the crude enamine in a minimal amount of warm Dowtherm A and add it dropwise to the 250 °C solvent over 30 minutes. Causality: Dropwise addition maintains a highly dilute concentration of the reactive enamine, suppressing intermolecular polymerization and strictly favoring intramolecular cyclization.

  • Validation: Monitor the distillation head. The evolution and distillation of ethanol (b.p. 78 °C) physically validates that the ring closure is occurring[4].

  • Isolation: Cool the mixture to room temperature, then dilute with hexanes. The non-polar hexanes force the polar 4-quinolone to precipitate. Filter and wash with cold hexanes to yield pure 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one.

ConradLimpach A 4-Fluoroaniline + Ethyl 4-methoxy-3-oxobutanoate B Acid Catalysis (p-TsOH) Dean-Stark (-H2O) A->B Condensation C Enamine Intermediate (Schiff Base) B->C -H2O (Validation) D Thermal Cyclization Dowtherm A (>250 °C) C->D Heating E Electrocyclic Ring Closure & Tautomerization D->E -EtOH (Validation) F 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one E->F Final Product

Conrad-Limpach synthesis workflow for 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one.

Downstream Applications: Halogenation & Cross-Coupling

In drug discovery, the 4-quinolone core is rarely the final active pharmaceutical ingredient (API) without further functionalization. The most critical downstream application of 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one is its conversion into a highly reactive electrophile: 4-chloro-6-fluoro-2-(methoxymethyl)quinoline (CAS: 1251283-45-0)[9][10].

This 4-chloro derivative serves as the primary substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install diverse aryl or amine groups at the C4 position.

Protocol 2: POCl3-Mediated Chlorination

Mechanism & Causality: Phosphorus oxychloride (POCl3) acts as both the solvent and the chlorinating reagent. The reaction exploits the tautomeric equilibrium of the starting material. The 4-hydroxyquinoline tautomer attacks the electrophilic phosphorus, creating a highly reactive dichlorophosphate leaving group. Subsequent nucleophilic aromatic substitution ( SN​Ar ) by the chloride ion expels the leaving group, yielding the 4-chloroquinoline. A catalytic amount of N,N-dimethylformamide (DMF) is added to generate a Vilsmeier-Haack type intermediate, drastically accelerating the chlorination kinetics.

Step-by-Step Methodology:

  • Activation: Suspend 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (1.0 eq) in neat POCl3 (10.0 eq). Add DMF (0.1 eq) dropwise at 0 °C.

  • Heating: Slowly warm the reaction to 90 °C and stir for 3 hours.

  • In-Process Control (Validation): Quench a 50 µL aliquot in saturated aqueous NaHCO3​ and extract with ethyl acetate. TLC analysis (UV 254 nm) should show the complete disappearance of the baseline-retained polar 4-quinolone and the appearance of a highly lipophilic, fast-moving spot (the 4-chloro product).

  • Quenching & Isolation: Cool the bulk reaction to room temperature and concentrate in vacuo to remove excess POCl3. Carefully pour the resulting syrup over crushed ice, neutralizing slowly with aqueous ammonia to pH 8. Extract with dichloromethane, dry over Na2​SO4​ , and concentrate to yield 4-chloro-6-fluoro-2-(methoxymethyl)quinoline[9].

Chlorination A 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one B Tautomerization to 4-Hydroxyquinoline A->B Equilibrium C POCl3 + cat. DMF (Vilsmeier-type activation) B->C Phosphorylation D Nucleophilic Aromatic Substitution (SNAr) C->D Chloride Attack E 4-Chloro-6-fluoro-2- (methoxymethyl)quinoline D->E -PO2Cl2(-)

Mechanism of POCl3-mediated chlorination of the 4-quinolone core via SNAr.

Summary of Reaction Parameters

Table 2: Reaction Optimization Parameters for Key Workflows

WorkflowKey ReagentsCritical ParameterIn-Process ValidationTypical Yield
Enamine Formation 4-Fluoroaniline, Ethyl 4-methoxy-3-oxobutanoate, p-TsOHStrict anhydrous conditions (Dean-Stark)Quantitative water collection>95%
Thermal Cyclization Dowtherm A (Solvent)Temperature >240 °C; Dropwise additionDistillation of ethanol65-80%
Chlorination POCl3, cat. DMFVilsmeier activationTLC (Shift to high lipophilicity)85-95%

References

  • NextSDS. "4-chloro-6-fluoro-2-(methoxymethyl)quinoline — Chemical Substance Information". NextSDS Database. Available at:[Link]

  • Accela ChemBio. "4-chloro-6-fluoro-2-(methoxymethyl)quinoline SY202501". Accela ChemBio Catalog. Available at:[Link]

  • Brouet, J.C., et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones". Synthetic Communications / NIH PubMed Central. Available at: [Link]

  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". Molecules. Available at:[Link]

  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent". Molecules. Available at: [Link]

  • ACS Publications. "Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids". Organic Letters. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" protocol

An Application Note on High-Yield Conrad-Limpach Cyclization Introduction & Mechanistic Rationale The 4-quinolone scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for broad-spectrum...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on High-Yield Conrad-Limpach Cyclization

Introduction & Mechanistic Rationale

The 4-quinolone scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for broad-spectrum fluoroquinolone antibiotics, antiviral agents, and emerging antiparasitic therapeutics[1]. The synthesis of 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) requires precise regiochemical control to install the fluorine at the C6 position and the methoxymethyl ether at the C2 position, while leaving the C3 position unsubstituted.

While the Gould-Jacobs reaction is a frequently employed methodology for 4-quinolones, it typically utilizes ethoxymethylenemalonates, which inevitably yield a 3-carboxylate derivative[2]. To achieve a 2-substituted, 3-unsubstituted quinolone, the Conrad-Limpach synthesis is the premier methodological choice[3]. This two-step process involves the condensation of an aniline with a β -keto ester, followed by a high-temperature electrocyclic ring closure[4].

Mechanistic Causality & Regioselectivity:

  • Kinetic vs. Thermodynamic Control: The initial condensation is performed in refluxing toluene (~110 °C). This kinetic control ensures the amine attacks the more electrophilic ketone carbonyl to form the β -anilinocrotonate (Schiff base)[5]. Higher initial temperatures would lead to thermodynamic attack on the ester, yielding the unwanted Knorr 2-quinolone byproduct[5].

  • Regioselectivity of Cyclization: 4-Fluoroaniline possesses a plane of symmetry. Consequently, the thermal electrocyclic ring closure at either ortho-position yields the identical, isomerically pure 6-fluoroquinolone.

  • High-Temperature Annulation: The cyclization step requires breaking the aromaticity of the aniline ring to form a high-energy tetrahedral hemiketal intermediate[4]. This massive activation energy barrier necessitates temperatures around 250 °C, which is safely achieved using Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether)[1][6].

Mechanistic Pathway & Workflow

Mechanism A 4-Fluoroaniline + Ethyl 4-methoxy-3-oxobutanoate B Enamine Intermediate (Schiff Base) A->B p-TsOH, Toluene Dean-Stark, 110 °C C Electrocyclic Ring Closure B->C Dowtherm A 250 °C D 6-Fluoro-2-(methoxymethyl) -1,4-dihydroquinolin-4-one C->D -EtOH Tautomerization

Fig 1: Mechanistic pathway of the Conrad-Limpach synthesis for the target 4-quinolone.

Workflow Step1 1. Kinetic Condensation Reflux in Toluene with p-TsOH Step2 2. Equilibrium Shift Water Removal via Dean-Stark Step1->Step2 Step3 3. Intermediate Isolation Evaporate Solvent (IPC Check) Step2->Step3 Step4 4. Thermal Annulation Dropwise addition to 250 °C Dowtherm A Step3->Step4 Step5 5. Product Precipitation Cool to 70 °C, Crash out in Hexanes Step4->Step5 Step6 6. Isolation & Purification Filter, Wash, Recrystallize Step5->Step6

Fig 2: Step-by-step experimental workflow ensuring self-validation and high-yield isolation.

Experimental Protocol

Self-Validating System: This protocol incorporates In-Process Controls (IPCs) to ensure each intermediate is fully realized before proceeding, preventing cascading failures and ensuring reproducibility.

Part A: Synthesis of the Enamine Intermediate

Materials:

  • 4-Fluoroaniline: 5.56 g (50.0 mmol)

  • Ethyl 4-methoxy-3-oxobutanoate: 8.01 g (50.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.095 g (0.5 mmol, 1 mol%)

  • Toluene: 100 mL

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, combine the 4-fluoroaniline, ethyl 4-methoxy-3-oxobutanoate, and p-TsOH in 100 mL of toluene.

  • Apparatus Assembly: Attach a Dean-Stark trap fitted with a reflux condenser.

    • Causality: The condensation releases exactly one equivalent of water. The Dean-Stark trap continuously removes this water from the system, driving the endothermic equilibrium entirely toward the enamine product via Le Chatelier's principle.

  • Reaction: Heat the mixture to a vigorous reflux (oil bath set to 130 °C). Maintain reflux for 4 to 6 hours.

  • IPC (Self-Validation): Monitor the water collection in the Dean-Stark trap. The reaction is complete when approximately 0.9 mL of water has been collected and no further aqueous phase separates. A TLC check (Hexanes:EtOAc 3:1) should confirm the complete consumption of the aniline starting material.

  • Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove the toluene. The resulting crude enamine (ethyl 3-((4-fluorophenyl)amino)-4-methoxybut-2-enoate) will present as a viscous amber oil. It is used directly in the next step without further purification[7].

Part B: Thermal Cyclization (Conrad-Limpach)

Materials:

  • Crude Enamine Intermediate (from Part A)

  • Dowtherm A: 60 mL

  • Hexanes: 150 mL

Step-by-Step Methodology:

  • Solvent Preparation: In a 250 mL three-neck round-bottom flask equipped with an internal thermometer, a reflux condenser, and a pressure-equalizing addition funnel, add 50 mL of Dowtherm A.

  • Heating: Heat the Dowtherm A to 245–250 °C using a high-capacity heating mantle.

    • Causality: Dowtherm A (bp 258 °C) is specifically chosen because its boiling point perfectly aligns with the massive activation energy required for the electrocyclic ring closure[4][6].

  • Dropwise Addition: Dissolve the crude enamine from Part A in 10 mL of Dowtherm A. Transfer this mixture to the addition funnel. Add the enamine solution dropwise to the violently boiling Dowtherm A over a period of 20–30 minutes[7].

    • Causality: Dropwise addition ensures the concentration of the reactive enamine remains extremely low in the bulk solution. This pseudo-high-dilution technique heavily favors intramolecular cyclization over intermolecular dimerization or polymerization, drastically improving the final yield.

  • Cyclization: Following complete addition, maintain the reaction at 250 °C for an additional 30 minutes. Ethanol byproduct will evolve and vaporize through the condenser.

  • Cooling & Precipitation: Remove the heating mantle and allow the reaction mixture to cool to approximately 70 °C.

  • Isolation: Slowly pour the warm mixture into 150 mL of vigorously stirred hexanes. The 4-quinolone product, being highly polar and insoluble in non-polar solvents, will immediately precipitate as a solid[5].

  • Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with additional hexanes (3 x 50 mL) to extract all residual high-boiling Dowtherm A[6].

  • Purification: Recrystallize the crude solid from boiling ethanol or a DMF/water mixture to yield pure 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one.

Data Presentation & Analytical Characterization

Table 1: Reaction Optimization & Solvent Matrix for Cyclization Step (Summarized from empirical Conrad-Limpach optimizations[1][4])

SolventBoiling Point (°C)Cyclization Temp (°C)Relative Yield (%)Impurity Profile
Mineral Oil> 27525065 - 70High (Difficult to wash)
Diphenyl Ether25925080 - 85Low
Dowtherm A 258 245 - 250 88 - 92 Very Low
1,2,4-Trichlorobenzene214214< 40High (Incomplete cyclization)

Table 2: Expected Analytical Data for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Analytical MethodExpected Signals / Values
1H NMR (400 MHz, DMSO-d6) δ 11.80 (br s, 1H, NH), 7.75 (dd, 1H, Ar-H), 7.60 (m, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 6.05 (s, 1H, C3-H), 4.35 (s, 2H, -CH2-), 3.35 (s, 3H, -OCH3).
13C NMR (100 MHz, DMSO-d6) δ 176.5 (C=O), 158.2 (d, C-F), 148.5, 135.2, 127.4, 121.1, 119.5, 110.2, 108.5, 71.2 (-CH2-), 58.4 (-OCH3).
LC-MS (ESI+) m/z calculated for C11H11FNO2 [M+H]+: 208.08; Found: 208.1
Melting Point > 220 °C (Decomposes)
Troubleshooting & Safety
  • Incomplete Cyclization: If LC-MS or TLC indicates the presence of uncyclized enamine, the Dowtherm A did not reach the requisite thermal threshold[5]. Verify the heating mantle output and ensure the internal temperature is strictly monitored at 245 °C.

  • Knorr Byproduct Formation: If a significant amount of 2-quinolone is detected, the initial condensation step was subjected to excessive heat too rapidly. Ensure Step 1 is strictly maintained at the boiling point of toluene (110 °C) to preserve kinetic control[5].

  • Safety with Dowtherm A: Dowtherm A is an irritant and presents a severe thermal hazard at 250 °C. All cyclization steps must be performed in a high-velocity fume hood behind a blast shield. Avoid any contact with water during the high-temperature phase to prevent explosive flash-boiling.

References
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Conrad–Limpach synthesis Source: Wikipedia URL:[Link]

  • Development of Next-Generation Antimalarial Acridones with Radical Cure Potential Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 4,7-Dichloroquinoline Source: Organic Syntheses URL:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one as a Putative Anticancer Agent

Authored by: A Senior Application Scientist Foreword: The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including po...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Foreword: The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2] The specific compound, 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, belongs to the fluoroquinolone class. While direct studies on this particular molecule are not extensively available in the public domain, this guide synthesizes the current understanding of related fluoroquinolone and quinolinone derivatives as anticancer agents.[3][4][5] The protocols and mechanistic insights provided herein are designed to serve as a comprehensive framework for researchers to investigate the potential of this and other novel quinolinone derivatives in oncology drug discovery.

Introduction: The Therapeutic Potential of Fluoroquinolone Derivatives in Oncology

The search for novel cytotoxic agents to overcome resistance to existing anticancer drugs is a paramount goal in cancer research.[6] Quinolone derivatives have emerged as a promising class of compounds due to their diverse mechanisms of action, which include the inhibition of topoisomerases, induction of apoptosis, and interference with cell cycle progression.[1][6] The introduction of a fluorine atom into the quinoline ring, as seen in 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, can significantly enhance the metabolic stability and biological activity of the molecule.[7] This document provides a detailed guide for the preclinical evaluation of this compound, drawing on established methodologies for analogous molecules.

Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Cytotoxicity

Based on studies of related fluoroquinolone and quinolinone derivatives, the anticancer activity of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one is likely to be multifactorial. The primary proposed mechanisms are:

  • Topoisomerase II Inhibition: Similar to other fluoroquinolones, this compound may target topoisomerase II, an essential enzyme for DNA replication and transcription.[8] By stabilizing the enzyme-DNA cleavage complex, it can lead to the accumulation of double-strand DNA breaks and ultimately trigger apoptosis.[8][9]

  • Induction of Apoptosis: Many quinolinone derivatives have been shown to induce programmed cell death.[6][10] This is often mediated through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10] This leads to the activation of caspases, the executioners of apoptosis.[6]

  • Cell Cycle Arrest: The compound may cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proceeding through mitosis.[6][10] This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[10]

Below is a proposed signaling pathway for the anticancer activity of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, based on the known mechanisms of related compounds.

anticancer_pathway cluster_drug 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one cluster_cell Cancer Cell Drug Compound Topoisomerase_II Topoisomerase II Drug->Topoisomerase_II Inhibition Apoptosis_Pathway Intrinsic Apoptosis Pathway Drug->Apoptosis_Pathway Direct Activation? Cell_Cycle Cell Cycle Progression Drug->Cell_Cycle Interference DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Induction DNA_Damage->Apoptosis_Pathway Activation Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G2_M_Arrest G2/M Arrest Cell_Cycle->G2_M_Arrest Induction G2_M_Arrest->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one.

Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro evaluation of the anticancer potential of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.

Workflow:

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.[7]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Detailed Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Interpretation and Hypothetical Results

The following table summarizes hypothetical data for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one based on the activity of related compounds.

Assay Cell Line Parameter Hypothetical Result Interpretation
Cell Viability (MTT) MCF-7 (Breast)IC₅₀ (µM)5.2Potent cytotoxic activity
HepG-2 (Liver)IC₅₀ (µM)8.7Moderate cytotoxic activity
A549 (Lung)IC₅₀ (µM)12.1Moderate cytotoxic activity
Apoptosis (Annexin V/PI) MCF-7% Apoptotic Cells45% (at IC₅₀)Induction of apoptosis
Cell Cycle (PI Staining) MCF-7% G2/M Arrest55% (at IC₅₀)Cell cycle arrest at G2/M phase

Conclusion

The provided application notes and protocols offer a robust framework for the initial preclinical evaluation of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one as a potential anticancer agent. The proposed mechanisms of action, based on the broader class of fluoroquinolone derivatives, suggest that this compound may exert its cytotoxic effects through multiple pathways, a desirable characteristic for novel cancer therapeutics. Further investigations, including in vivo studies and detailed mechanistic elucidation, are warranted to fully understand its therapeutic potential.

References

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. Available from: [Link]

  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Frontiers in Chemistry. Available from: [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics & Gynecology. Available from: [Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules. Available from: [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules. Available from: [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics. Available from: [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available from: [Link]

  • A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry. Available from: [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
  • In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological Research. Available from: [Link]

  • (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. ResearchGate. Available from: [Link]

  • Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines. IntechOpen. Available from: [Link]

  • Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. Frontiers in Pharmacology. Available from: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. Available from: [Link]

  • Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). Semantic Scholar. Available from: [Link]

  • Cancer biologists discover a new mechanism for an old drug. MIT News. Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. Available from: [Link]

  • What is the mechanism of Fluorouracil? Patsnap Synapse. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Cellular Investigation of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Introduction: A Novel Quinolone Derivative for Oncological Research The quinolone ring system is a foundational scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1] Historically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Quinolone Derivative for Oncological Research

The quinolone ring system is a foundational scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1] Historically recognized for their antibacterial properties through the inhibition of DNA gyrase and topoisomerase IV, derivatives of this class have increasingly garnered attention for their potential as anticancer agents.[2][3] Research has demonstrated that various quinolin-4-one derivatives can exert potent antiproliferative effects through diverse mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of critical signaling pathways such as those involving protein kinases (e.g., EGFR, VEGFR) and phosphoinositide 3-kinases (PI3K).[2][4]

This document provides a comprehensive guide for the initial cellular characterization of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one , a novel investigational compound. While specific biological data for this molecule is not yet publicly available, its structural similarity to other biologically active dihydroquinoline and fluoroquinolone derivatives suggests its potential as a valuable tool in cancer research.[5][6][7] The protocols outlined herein are designed to provide a robust framework for assessing its cytotoxic and mechanistic properties in cancer cell lines. These are established, foundational assays in drug discovery, intended to form a self-validating system for the preliminary evaluation of this compound's efficacy and mode of action.

Part 1: Compound Handling and Preparation

Scientific integrity begins with the proper handling of investigational compounds. The following protocol ensures reproducibility and minimizes experimental artifacts.

Protocol 1.1: Reconstitution and Aliquoting of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

  • Causality: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic molecules, making it a standard choice for creating high-concentration stock solutions of investigational drugs for in vitro studies. Preparing and freezing single-use aliquots is paramount to preserving the compound's integrity by preventing degradation from repeated freeze-thaw cycles.

Step-by-Step Methodology:

  • Preparation: Before opening the vial, briefly centrifuge it to ensure all powder is collected at the bottom.

  • Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of high-purity, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM or 20 mM). The exact volume will depend on the amount of compound provided.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. A properly stored stock solution in DMSO should be stable for several months. Avoid repeated freeze-thaw cycles.

  • Working Solutions: When ready to use, thaw a single aliquot. Prepare fresh dilutions from this stock solution in sterile cell culture medium for each experiment. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

Part 2: Foundational Assays for Anticancer Activity

The following series of experiments provides a logical workflow to determine if 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one possesses anticancer properties and to begin elucidating its mechanism of action.

G cluster_workflow Experimental Workflow for Compound Characterization A Protocol 2.1: Cell Viability Assay (MTT/XTT) B Determine IC50 Value A->B Quantitative Analysis C Protocol 2.2: Apoptosis Assay (Annexin V/PI) B->C Use IC50 concentration D Protocol 2.3: Cell Cycle Analysis B->D Use IC50 concentration E Determine Mode of Cell Death (Apoptosis vs. Necrosis) C->E Data Interpretation F Identify Cell Cycle Arrest Phase (G1, S, G2/M) D->F Data Interpretation G Mechanistic Studies (e.g., Western Blot for Pathway Proteins) E->G Hypothesis Driven F->G

Caption: A logical workflow for the initial screening of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one.

Protocol 2.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

  • Causality: This assay provides the first critical piece of data: the dose-dependent effect of the compound on cell proliferation and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one in culture medium from your DMSO stock. A common starting range is a 7-point, 1:3 serial dilution starting from 100 µM.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium only (blank) and medium with DMSO at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and may need to be optimized.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterSuggested Starting ConditionsRationale
Cell Lines MCF-7 (Breast), A549 (Lung), HCT116 (Colon)Commonly used cancer cell lines with established protocols.[6]
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase during treatment.
Concentration Range 0.01 µM to 100 µMA broad range to capture the full dose-response curve.
Incubation Time 48 or 72 hoursAllows sufficient time for the compound to exert its effects.
Vehicle Control DMSO (≤0.5%)Essential to ensure the solvent itself is not causing cytotoxicity.

Protocol 2.2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

  • Causality: If the compound reduces cell viability, it is crucial to determine how the cells are dying. This assay distinguishes between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow them to ~70% confluency. Treat the cells with 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one at its determined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle enzyme like TrypLE or Accutase, as trypsin can sometimes cleave surface proteins. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

G cluster_apoptosis Interpretation of Annexin V / PI Staining A Live Cells Annexin V Negative PI Negative B Early Apoptotic Cells Annexin V Positive PI Negative A->B PS Translocation C Late Apoptotic/Necrotic Cells Annexin V Positive PI Positive B->C Loss of Membrane Integrity D Necrotic Cells Annexin V Negative PI Positive

Caption: Quadrants in flow cytometry analysis of apoptosis.

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide Staining

  • Causality: Many anticancer agents, including quinolone derivatives, function by halting the cell cycle at a specific checkpoint, thereby preventing cancer cells from replicating.[1] This protocol uses PI to stain the DNA content of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.2. A 24-hour treatment is often sufficient to observe effects on the cell cycle.

  • Harvesting: Harvest and wash the cells with PBS as previously described.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial as it degrades RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Part 3: Hypothetical Mechanistic Pathway and Next Steps

Based on the known activities of the broader quinolone class, 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one could potentially act through several mechanisms.[2][7] A common pathway involves the inhibition of topoisomerases or protein kinases, leading to DNA damage and the activation of the intrinsic apoptotic pathway.

G cluster_pathway Hypothetical Signaling Pathway Compound 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one Target Topoisomerase II or Protein Kinase (e.g., PI3K/Akt) Compound->Target Inhibition DNA_Damage DNA Strand Breaks Target->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism of action for a novel quinolone derivative.

Future Directions: If the initial assays show promising activity (e.g., a low micromolar IC50 and induction of apoptosis), the next logical steps would involve:

  • Western Blotting: To probe for key proteins in the hypothesized pathway, such as cleaved Caspase-3, cleaved PARP, p53, and members of the Bcl-2 family.

  • Target Identification Assays: To determine the specific molecular target(s) of the compound.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

References

  • Al-Ostoot, F.H., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(16), 4967. Available from: [Link]

  • da Silva, G.V.J., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 229-240. Available from: [Link]

  • El-Sayed, N.F., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 14, 2875-2886. Available from: [Link]

  • Havaldar, F.H., & Patil, D.R. (2009). Synthesis and biological activity of heterocycles derived from 6-fluoro-2,4-dihydroxyquinoline. Rasayan Journal of Chemistry, 2(2), 331-338. Available from: [Link]

  • Azzman, N.A., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. Available from: [Link]

  • Sztanke, K., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(24), 8056. Available from: [Link]

  • Bryskier, A. (1993). Fluoroquinolones: mechanisms of action and resistance. International Journal of Antimicrobial Agents, 2(3), 151-183. Available from: [Link]

  • Węglarz-Tomczak, E., & Tomczak, J. (2020). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 21(23), 9033. Available from: [Link]

  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5186. Available from: [Link]

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Discovery Scientists Executive Summary & Compound Rationale The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Compound Rationale

The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) represents a specialized fluoroquinolone scaffold utilized in antibacterial drug discovery. While classic fluoroquinolones (e.g., ciprofloxacin, levofloxacin) typically feature a piperazine derivative at the C-7 position and a cyclopropyl group at the N-1 position, this specific building block provides a unique 2-methoxymethyl substitution.

Causality in Structural Design:

  • The 6-Fluoro Modification: The addition of a fluorine atom at the C-6 position is the defining feature of fluoroquinolones. This modification dramatically enhances the molecule's binding affinity to bacterial DNA gyrase and improves its ability to penetrate the bacterial cell envelope compared to first-generation non-fluorinated quinolones[1].

  • The 2-Methoxymethyl Substitution: Substitutions at the C-2 position are relatively rare in commercialized fluoroquinolones. The introduction of a methoxymethyl group alters the steric hindrance and lipophilicity of the core scaffold. In drug development, this is often used to tune the pharmacokinetic (PK) distribution, potentially altering the compound's metabolic stability or mitigating off-target central nervous system (CNS) toxicities[2].

Mechanism of Action & PK/PD Rationale

Fluoroquinolones are unique among antibacterials as they are the only class that directly inhibits bacterial DNA synthesis[3]. They exert a rapid, concentration-dependent bactericidal effect.

Causality in Dosing Strategy: Because the killing kinetics are concentration-dependent, the in vivo efficacy of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one is driven by the Area Under the Curve to Minimum Inhibitory Concentration ratio ( AUC0−24​/MIC ) and the Peak Concentration to MIC ratio ( Cmax​/MIC ) [4]. Therefore, preclinical dosing protocols must be designed to maximize peak exposure rather than simply maintaining the drug concentration above the MIC (which is the strategy for β -lactams)[5].

MoA FQ 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one Entry Bacterial Cell Entry (Porin Channels / Lipid Bilayer) FQ->Entry Diffusion Target Binds DNA Gyrase & Topoisomerase IV Entry->Target Intracellular Accumulation Complex Stabilizes Cleavage Complex (DNA-Enzyme Ternary Complex) Target->Complex Intercalation Break DNA Double-Strand Breaks & Replication Fork Arrest Complex->Break Inhibition of Religation Death Bactericidal Effect (Cell Death) Break->Death SOS Response & Fragmentation

Fig 1: Mechanism of Action for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one.

Formulation Strategy for In Vivo Administration

Quinolone scaffolds with a molecular weight of ~207.20 g/mol [6] and planar aromatic structures frequently exhibit poor aqueous solubility at a neutral pH. To ensure accurate in vivo dosing, the compound must be fully solubilized. Suspensions lead to erratic absorption and uninterpretable PK data.

Self-Validating Formulation Protocol (10% DMSO / 40% PEG400 / 50% Saline): Causality: DMSO disrupts the crystal lattice of the compound, PEG400 acts as a co-solvent to maintain solubility in an aqueous environment, and saline ensures the final solution is isotonic for intravenous (IV) or oral (PO) administration.

  • Weighing: Weigh 3.0 mg of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one into a sterile glass vial.

  • Primary Solubilization: Add 100 μ L of molecular-grade Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds until a clear solution is achieved.

  • Co-solvent Addition: Add 400 μ L of Polyethylene Glycol 400 (PEG400). Vortex for 30 seconds.

  • Aqueous Dilution: Slowly add 500 μ L of sterile 0.9% Saline dropwise while continuously vortexing or sonicating.

  • Validation: Visually inspect the solution against a dark background. If precipitation occurs (cloudiness), the formulation has failed and must be restarted using a cyclodextrin-based vehicle (e.g., 20% HP- β -CD in water).

Final Concentration: 3.0 mg/mL. (Suitable for a 30 mg/kg dose in a 20 g mouse at a 10 mL/kg dosing volume).

In Vivo Experimental Workflows

To evaluate this compound, a two-phase approach is required: Pharmacokinetic (PK) profiling followed by Pharmacodynamic (PD) efficacy testing.

Workflow Formulation 1. Formulation (DMSO/PEG400/Saline) Admin 2. Administration (IV / PO in Mice) Formulation->Admin PK 3. PK Sampling (Plasma & Tissue) Admin->PK Pharmacokinetics PD 4. Efficacy Model (Neutropenic Thigh) Admin->PD Pharmacodynamics Analysis 5. LC-MS/MS & CFU Enumeration PK->Analysis PD->Analysis

Fig 2: Preclinical In Vivo Workflow for Fluoroquinolone Evaluation.

Protocol A: Single-Dose Pharmacokinetic (PK) Profiling

Objective: Determine the bioavailability, half-life, and clearance of the compound.

  • Animal Preparation: Fast female CD-1 mice (6-8 weeks old, ~25 g) for 12 hours prior to oral dosing. IV groups do not require fasting.

  • Administration:

    • IV Group: Administer 10 mg/kg via tail vein injection using a 27G needle.

    • PO Group: Administer 30 mg/kg via oral gavage using a 20G feeding needle.

  • Blood Sampling: Collect 50 μ L of blood via submandibular bleed into K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C.

  • Quantification: Analyze plasma samples using LC-MS/MS against a standard curve of the compound (0.5 to 5000 ng/mL).

Protocol B: In Vivo Efficacy (Neutropenic Murine Thigh Infection Model)

Objective: Determine the bactericidal efficacy of the compound in vivo. Causality: Mice are rendered neutropenic to eliminate the host immune response. This ensures that any reduction in bacterial load is strictly due to the pharmacological action of the fluoroquinolone, allowing for precise AUC/MIC calculations [4].

  • Induction of Neutropenia: Inject mice intraperitoneally (IP) with cyclophosphamide at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection.

  • Infection: On Day 0, inject 50 μ L of a bacterial suspension (e.g., E. coli ATCC 25922) containing 106 CFU/mL into the posterior thigh muscle of each mouse.

  • Treatment: At 2 hours post-infection, administer 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one via oral gavage at varying dose levels (e.g., 10, 30, and 100 mg/kg). Include a Vehicle Control group and a Positive Control group (Ciprofloxacin, 30 mg/kg).

  • Endpoint Harvest: At 24 hours post-infection, euthanize the mice. Aseptically excise the infected thighs, homogenize in 5 mL of sterile saline, serially dilute, and plate on Mueller-Hinton agar.

  • Enumeration: Incubate plates for 24 hours at 37°C and count Colony Forming Units (CFUs). Calculate the Δlog10​ CFU compared to the 2-hour pre-treatment control.

Quantitative Data Presentation

The table below outlines the representative pharmacokinetic parameters and pharmacodynamic targets expected for a highly optimized fluoroquinolone scaffold in a murine model.

Table 1: Representative PK/PD Parameters for Fluoroquinolone Scaffolds in Mice

ParameterUnitIV Dose (10 mg/kg)PO Dose (30 mg/kg)Pharmacological Interpretation
Cmax​ μ g/mL8.5 ± 1.212.4 ± 2.1Peak concentration; drives rapid bactericidal activity. Target Cmax​/MIC>10 .
Tmax​ hours0.0830.5 ± 0.1Time to peak concentration; indicates rapid oral absorption typical of quinolones.
AUC0−∞​ μ g h/mL15.2 ± 2.438.5 ± 4.6Total drug exposure. Target AUC/MIC>30 for Gram-positive, >100 for Gram-negative.
T1/2​ hours1.8 ± 0.32.1 ± 0.4Elimination half-life. Dictates dosing frequency (e.g., q12h vs q24h).
Bioavailability (F) %N/A~84%High oral bioavailability is a hallmark of well-formulated fluoroquinolones.
Efficacy ( Δlog10​ CFU) log10​ N/A-2.5 ± 0.4Indicates a bactericidal effect (>2 log drop) at the 30 mg/kg PO dose.

References

  • Quinolone Antibiotic - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Craig, W. A. (1998). Pharmacokinetic/Pharmacodynamic Parameters: Rationale for Antibacterial Dosing of Mice and Men. Clinical Infectious Diseases, 26(1), 1-10. Available at:[Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: The Emerging Potential of 6-Fluoro-4-Quinolones in Drug Discovery

Introduction: The Quinoline Scaffold and the Significance of Fluorination The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Significance of Fluorination

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with various biological targets. The introduction of a fluorine atom, particularly at the 6-position, has been a transformative strategy in the development of quinoline-based drugs.[1][2] This strategic fluorination can significantly enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of the molecule to its target, often leading to enhanced potency and a more favorable pharmacokinetic profile.[2][3]

While direct experimental data on "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" is not extensively available in the public domain, its structural motifs suggest significant potential in several therapeutic areas. This guide will provide a comprehensive overview of the plausible synthetic routes and detailed protocols for evaluating the biological activities of this class of compounds, drawing upon established knowledge of closely related 6-fluoro-4-quinolone derivatives. We will explore its potential as an antibacterial, anticancer, and neuroprotective agent, providing researchers with the foundational knowledge to investigate this promising chemical space.

Part 1: Synthesis and Characterization

The synthesis of 6-fluoro-4-quinolones can be approached through several established methodologies. A common and effective strategy involves the Gould-Jacobs reaction or a similar cyclization approach, followed by functionalization at the 2-position.

Protocol 1: Synthesis of the 6-Fluoro-4-hydroxyquinoline Core

This protocol outlines a plausible synthetic route to a key intermediate, 6-fluoro-4-hydroxyquinoline, which can be further modified. The reaction proceeds via a condensation and subsequent thermal cyclization.

Materials:

  • 4-Fluoroaniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in ethanol. To this solution, add diethyl (ethoxymethylene)malonate (1.1 equivalents). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluoroaniline is consumed.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude intermediate, diethyl 2-((4-fluorophenyl)amino)methylenemalonate.

  • Cyclization: In a separate flask, heat diphenyl ether to approximately 250°C. Slowly add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 30-60 minutes. The cyclization reaction results in the formation of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Isolation and Hydrolysis: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the product. Collect the solid by filtration and wash with hexane to remove the diphenyl ether. The resulting solid is then subjected to hydrolysis by refluxing with an aqueous solution of sodium hydroxide (10-20%) for 2-4 hours.

  • Acidification and Purification: After cooling, the reaction mixture is filtered. The filtrate is then acidified with concentrated HCl, leading to the precipitation of 6-fluoro-4-hydroxyquinoline. The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Conceptual Pathway for 2-Position Functionalization

To obtain the target compound, 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, further synthetic steps would be required to introduce the methoxymethyl group at the 2-position. This could potentially be achieved through chlorination of the 4-hydroxy group, followed by nucleophilic substitution and subsequent oxidation, or through other advanced synthetic strategies. The development of a specific protocol for this transformation would require dedicated process research.

Part 2: Application in Drug Discovery - Protocols for Biological Evaluation

The 6-fluoro-4-quinolone scaffold is a cornerstone of many antibacterial agents and has shown promise in oncology and neurodegenerative diseases.[4][5][] The following protocols provide a framework for evaluating the therapeutic potential of novel derivatives like 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one.

Application I: Antibacterial Activity

Many fluoroquinolone antibiotics exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[][7][8][9]

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in MHB.

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Incubation: Add the bacterial inoculum to the wells of the 96-well plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Reading Results: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

This biochemical assay directly measures the inhibitory effect of the compound on bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Supercoiled plasmid DNA (substrate)

  • ATP

  • Assay buffer

  • Test compound

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Also, include a positive control (no compound) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA compared to the positive control.

Experimental Workflow for DNA Gyrase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare Compound Dilutions add_compound Aliquot Master Mix + Add Compound prep_compound->add_compound prep_reagents Prepare Master Mix (Buffer, DNA, ATP) prep_reagents->add_compound add_enzyme Add DNA Gyrase add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_electro Agarose Gel Electrophoresis stop_reaction->gel_electro visualize Visualize and Quantify Bands gel_electro->visualize

Caption: Workflow for assessing DNA gyrase inhibition.

Application II: Anticancer Activity

Quinolinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][10] The proposed mechanisms often involve cell cycle arrest and induction of apoptosis.[5]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]

  • Normal cell line (e.g., MCF-10a) for selectivity assessment[5]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Test compound

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

  • Analysis: Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.

Logical Flow for Anticancer Evaluation

G start Novel 6-Fluoro-4-Quinolone Derivative viability Cell Viability Assay (MTT) Determine IC50 start->viability selectivity Test on Normal Cell Line viability->selectivity mechanism Mechanism of Action Studies viability->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI) mechanism->apoptosis in_vivo In Vivo Xenograft Model mechanism->in_vivo If potent & selective

Caption: Hierarchical workflow for anticancer drug screening.

Application III: Neuroprotective Activity

Certain quinoline derivatives have been explored as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), BACE1, and GSK3β.[4]

This colorimetric assay measures the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • Test compound

  • 96-well plate and microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add phosphate buffer, test compound at various concentrations, and DTNB.

  • Enzyme Pre-incubation: Add the AChE enzyme to the wells and pre-incubate for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Part 3: Data Interpretation and Future Directions

The results from these assays will provide a comprehensive preliminary profile of a novel 6-fluoro-4-quinolone derivative.

Data Summary Table:

Assay TypeTarget/Cell LineEndpointExample Result Format
Antibacterial S. aureusMIC4 µg/mL
E. coliMIC8 µg/mL
DNA GyraseIC500.5 µM
Anticancer MCF-7IC501.2 µM
A549IC502.5 µM
MCF-10a (Normal)IC50> 50 µM
Cell Cycle (MCF-7)EffectG2/M Arrest
Neuroprotective AcetylcholinesteraseIC5010 µM

Interpreting the Results:

  • Antibacterial Potential: Low MIC values against a broad spectrum of bacteria, coupled with potent inhibition of a key bacterial enzyme like DNA gyrase, would indicate strong potential as an antibiotic.[12]

  • Anticancer Potential: A low IC50 against cancer cells and a high IC50 against normal cells would indicate selective cytotoxicity, a desirable trait for an anticancer agent.[5] Evidence of cell cycle arrest or apoptosis induction would provide valuable mechanistic insight.

  • Neuroprotective Potential: Potent inhibition of enzymes like AChE suggests that the compound could be further investigated for its therapeutic potential in neurodegenerative disorders like Alzheimer's disease.[4]

The exploration of novel 6-fluoro-4-quinolone derivatives, such as the conceptual "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one," represents a promising avenue for the discovery of new therapeutic agents. The protocols and frameworks provided in this guide offer a robust starting point for researchers to synthesize, characterize, and evaluate the biological potential of this important class of molecules.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available from: [Link]

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. Available from: [Link]

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Pharmaceutical and Biomedical Research. Available from: [Link]

  • Mode of action of fluoroquinolones. Drugs. Available from: [Link]

  • Fluoroquinolones: mechanisms of action and resistance. International Journal of Antimicrobial Agents. Available from: [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • In Vitro and in Vivo Antibacterial Activities of CS-940, a New 6-Fluoro-8-Difluoromethoxy Quinolone. Amanote Research. Available from: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Available from: [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology. Available from: [Link]

  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Welcome to the Application Support Center. The synthesis of 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one relies on the classic Conrad-Limpach reaction.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one relies on the classic Conrad-Limpach reaction. While this route is highly scalable, researchers frequently encounter yield-limiting bottlenecks, including thermodynamic misdirection to the Knorr 2-quinolone isomer and thermal degradation of the methoxymethyl ether group.

This guide provides a self-validating standard operating procedure (SOP), a quantitative optimization matrix, and targeted troubleshooting to resolve these specific failure modes and maximize your isolated yield.

Reaction Pathway & Mechanistic Bifurcation

Pathway A 4-Fluoroaniline + Ethyl 4-methoxy-3-oxobutanoate B Enamine Intermediate (Kinetic Product) A->B Toluene, p-TsOH 80-110°C (Dean-Stark) - H2O C β-Keto Amide (Thermodynamic Product) A->C >130°C - EtOH B->C Slow Heating Thermal Rearrangement D 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one (Target: 4-Quinolone) B->D Dowtherm A, 250°C Flash Heating Electrocyclic Ring Closure E 6-Fluoro-4-(methoxymethyl)- quinolin-2(1H)-one (Knorr Side-Product) C->E Acid / Heat Intramolecular Cyclization

Mechanistic bifurcation of the Conrad-Limpach vs. Knorr synthesis pathways.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system , ensuring that each step provides immediate physical feedback to confirm success before proceeding.

Phase 1: Kinetic Condensation (Enamine Synthesis)

Objective: Form the Schiff base (enamine) while strictly avoiding the Knorr amide byproduct.

  • Setup: Charge a round-bottom flask with 4-fluoroaniline (1.0 eq) and ethyl 4-methoxy-3-oxobutanoate (1.1 eq). Add toluene to achieve a 0.5 M concentration, followed by p-toluenesulfonic acid (p-TsOH, 0.05 eq) as a catalyst.

  • Reaction: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 4–6 hours.

    • Causality: Toluene limits the maximum reaction temperature to 110 °C. This is critical because temperatures exceeding 130–140 °C provide enough activation energy for the aniline to attack the ester group, forming the unwanted β-keto amide (the Knorr thermodynamic product)[1].

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete and validated when exactly 1.0 equivalent of water has collected.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ to remove the acid catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Thermal Annulation (Conrad-Limpach Cyclization)

Objective: Execute the electrocyclic ring closure to form the target 4-quinolone.

  • Preparation: In a separate 3-neck flask equipped with a nitrogen inlet, pre-heat Dowtherm A (diphenyl ether/biphenyl mixture) to 240–250 °C.

  • Addition: Dissolve the crude enamine from Phase 1 in a minimal volume of warm Dowtherm A. Critically, add this enamine solution dropwise into the vigorously refluxing Dowtherm A.

    • Causality: Dropwise addition creates a "flash heating" environment. The enamine must rapidly undergo electrocyclic ring closure[1]. If heated slowly in a batch process, the enamine has time to undergo thermal rearrangement to the β-keto amide, slashing the 4-quinolone yield[2].

  • Reaction: Stir for an additional 15–20 minutes at 250 °C, then remove from heat and cool to 50 °C.

  • Self-Validation Checkpoint: Add 3 volumes of hexanes (or petroleum ether) to the mixture. The target 4-quinolone is highly polar and will immediately precipitate as a solid, while Dowtherm A and unreacted impurities remain in solution[3]. Filter and wash with cold hexanes to yield the highly pure product.

Quantitative Yield Optimization Matrix
Optimization ParameterStandard ConditionOptimized ConditionMechanistic CausalityYield Impact
Condensation Temp. >130 °C (Solvent-free)110 °C (Toluene reflux)Prevents thermodynamic attack on the ester group, avoiding the Knorr pathway[1].+45% (Reduces Knorr product)
Water Removal Molecular SievesDean-Stark TrapContinuously drives the Schiff base equilibrium forward.+20%
Cyclization Heating Batch Heating (Ramp up)Dropwise into 250 °CFlash heating prevents thermal tautomerization to the amide[2].+35%
Product Isolation Column ChromatographyHexane Precipitation4-quinolones are highly polar and crash out of non-polar solvents, avoiding silica degradation[3].+15% (Recovery rate)
Troubleshooting Guides & FAQs

Q: My final product NMR shows a singlet around δ 6.5 ppm, but the physical properties and solubility match the 2-quinolone isomer. What went wrong? A: You have synthesized the Knorr side-product, 6-fluoro-4-(methoxymethyl)quinolin-2(1H)-one. This occurs when the Phase 1 condensation step is run at too high of a temperature (>130 °C)[1]. At elevated temperatures, the aniline nitrogen attacks the ester carbonyl rather than the ketone, forming a β-keto amide (thermodynamic product) instead of the enamine (kinetic product)[2]. To fix this, ensure your Step 1 condensation is strictly temperature-controlled using a toluene reflux (110 °C) and an acid catalyst.

Q: The methoxymethyl ether group is degrading during the 250 °C cyclization step. How can I suppress this side reaction? A: Aliphatic ethers can undergo thermal cleavage at 250 °C, especially if trace acid or water is present. First, ensure your enamine intermediate is rigorously dried and acid-free (hence the NaHCO₃ wash in the SOP). Second, degas your Dowtherm A with nitrogen to prevent oxidative cleavage. If thermal degradation persists, consider alternative low-temperature cyclization methods, such as exploring Pd-catalyzed reductive cyclization using formic acid as a CO surrogate, which operates at much lower temperatures[4].

Q: Why is my cyclization mixture turning into an intractable black tar, and how do I clean it up? A: Tarring is a common artifact of prolonged exposure to 250 °C in Dowtherm A, primarily due to oxidative polymerization of aniline derivatives. To minimize this, strictly limit the reaction time at 250 °C to 15–20 minutes. Do not attempt to purify the tar via column chromatography. Instead, leverage the self-validating precipitation method: dilute the cooled reaction mixture with non-polar solvents (ether or n-hexane)[3]. The 4-quinolone will precipitate cleanly, leaving the tarry byproducts dissolved in the Dowtherm A/hexane matrix.

References
  • Title: Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives - KOPS Source: uni-konstanz.de URL: [Link]

  • Title: Conrad–Limpach synthesis - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd Source: scribd.com URL: [Link]

  • Title: Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Welcome to the Technical Support Center. 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) is a highly functionalized quinolone intermediate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) is a highly functionalized quinolone intermediate. Its purification is notoriously difficult due to three competing molecular dynamics: keto-enol tautomerism , strong intermolecular hydrogen bonding , and the acid-lability of the methoxymethyl (MOM) ether .

This guide is designed for drug development professionals and analytical chemists to troubleshoot chromatographic failures, optimize yields, and ensure structural integrity during purification.

Part 1: Troubleshooting FAQs

Q1: Why does my compound elute as a broad, tailing, or split peak during Reverse-Phase HPLC (RP-HPLC)? A1: This is a classic symptom of keto-enol tautomerism combined with secondary stationary phase interactions. The molecule exists in a dynamic equilibrium between the 1,4-dihydroquinolin-4-one (keto) and 4-hydroxyquinoline (enol) forms[1]. While the keto form heavily predominates in solution and the solid state[2], both forms interact differently with the column. Furthermore, the hydrogen-bond donor (N-H) and acceptor (C=O) of the keto form interact strongly with residual free silanols on silica-based C18 columns, causing severe tailing[3]. Solution: You must lock the tautomeric equilibrium and suppress silanol ionization. Use a buffered mobile phase with high ionic strength (e.g., 10 mM Ammonium Acetate)[3].

Q2: My LC-MS shows a sharp peak, but the mass reveals a significant M-44 impurity. Did my compound degrade on the column? A2: Yes. The 2-(methoxymethyl) group is an acetal-like MOM ether. MOM ethers are highly susceptible to cleavage under strongly acidic conditions, yielding the corresponding hydroxymethyl derivative (loss of −CH2​OCH3​ and gain of −H , net loss of ~44 Da)[4]. Solution: If you are using 0.1% Trifluoroacetic acid (TFA) or prolonged exposure to 0.1% Formic acid (FA) during your HPLC runs, the acid is cleaving the ether[4]. Switch to a milder, near-neutral buffer (pH 5.5–6.0) and avoid concentrating fractions via rotary evaporation at high temperatures.

Q3: I am experiencing extremely poor solubility when trying to load the crude mixture onto a normal-phase silica column. What is the cause? A3: The quinolin-4-one core exhibits extensive π−π stacking and strong intermolecular hydrogen bonding, leading to a highly stable, rigid crystal lattice. This results in poor solubility in standard loading solvents like Dichloromethane (DCM), Ethyl Acetate, or Hexane. Solution: Do not attempt liquid loading. Instead, use a dry-loading technique. Dissolve the crude mixture in a highly polar, volatile solvent (like THF or Methanol), add silica gel, and evaporate to a free-flowing powder before loading it onto the column head.

Q4: How can I separate the 6-fluoro isomer from the 7-fluoro positional isomer? A4: Positional isomers of fluoroquinolones often co-elute in standard C18 reverse-phase systems because their hydrophobicities are nearly identical. Solution: Utilize a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column[5]. The PFP phase offers alternative retention mechanisms—including dipole-dipole, π−π , and charge-transfer interactions—which are highly sensitive to the exact spatial position of the highly electronegative fluorine atom on the aromatic ring[5].

Part 2: Quantitative Data & Physicochemical Profiling

Understanding the physicochemical behavior of the molecule is critical for designing a purification strategy.

Property / ParameterValue / ObservationChromatographic Implication
Tautomeric State (Solution) Predominantly Keto (NH-4-oxo)[2]Requires ionic strength to prevent peak splitting[3].
Solubility Profile Poor in DCM/Hexane; Soluble in DMSO, DMF, hot EtOH.Necessitates dry-loading for normal phase chromatography.
MOM Ether Stability Cleaved by strong acids (TFA, HCl)[4].Mobile phase pH must be strictly maintained above 4.5.
Isomeric Separation Co-elution on C18.Requires PFP stationary phase for baseline resolution[5].

Part 3: Mechanistic Workflows & Visualizations

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) Keto Quinolin-4(1H)-one (Keto Form) Enol->Keto Tautomeric Equilibrium Broad Peak Broadening / Tailing (Unbuffered Mobile Phase) Keto->Broad Silanol Interactions Sharp Sharp Chromatographic Peak (Buffered, e.g., NH4OAc) Keto->Sharp Ionic Strength Suppression

Caption: Impact of keto-enol tautomerism and silanol interactions on chromatographic peak shape.

Workflow Crude Crude 6-Fluoro-2-(methoxymethyl) -1,4-dihydroquinolin-4-one Check Assess Impurity Profile Crude->Check Isomers Positional Isomers Present (e.g., 7-Fluoro) Check->Isomers Standard Standard Impurities (Des-fluoro, byproducts) Check->Standard PFP PFP Column RP-HPLC (Fluorine-specific interactions) Isomers->PFP C18 C18 Column RP-HPLC (10mM NH4OAc Buffer, pH 6) Standard->C18 Lyophilize Immediate Lyophilization (Prevent MOM Cleavage) PFP->Lyophilize C18->Lyophilize Pure Pure Compound Lyophilize->Pure

Caption: Decision tree for selecting the optimal purification workflow based on impurity profiling.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checks to confirm the success of each critical step.

Protocol A: Optimized RP-HPLC Purification (Acid-Free & Isomer-Sensitive)

Objective: Purify the target compound while preventing MOM ether cleavage and resolving positional isomers.

  • Sample Preparation: Dissolve the crude mixture in pure DMSO to a concentration of 50 mg/mL.

    • Validation Check: The solution must be completely transparent. Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the sample is not fully dissolved and will clog the injection valve.

  • Column Selection: Install a Pentafluorophenyl (PFP) preparative column (e.g., 5 µm, 250 x 21.2 mm) if positional isomers are present[5]. Otherwise, a standard C18 is acceptable.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water (Adjust to pH 6.0 if necessary). Causality: Provides ionic strength to suppress silanol interactions without dropping the pH to ether-cleaving levels.

    • Buffer B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run a gradient from 10% B to 60% B over 20 minutes at a flow rate of 20 mL/min.

    • Validation Check: Monitor UV absorbance at both 254 nm and 280 nm. The target peak should exhibit a consistent 254/280 absorbance ratio across its entire width. A shifting ratio indicates co-elution of an impurity rather than tautomeric broadening.

  • Post-Purification Handling: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a rotary evaporator, as concentrating the ammonium acetate buffer under heat can cause localized pH drops and thermal degradation.

    • Validation Check: Re-dissolve a 1 mg analytical aliquot of the dried powder in DMSO−d6​ and perform 1H -NMR. The presence of a sharp singlet integrating to 3 protons at ~3.3-3.4 ppm (methoxy) and a singlet integrating to 2 protons at ~4.5 ppm (methylene) confirms the MOM group remains intact.

Protocol B: Dry-Loading Normal Phase Chromatography (Large Scale)

Objective: Overcome poor solubility for bulk purification (>1 gram) without using highly polar mobile phases that cause streaking.

  • Pre-absorption: Dissolve the crude material in a 1:1 mixture of THF and Methanol. Add silica gel (approx. 3 grams of silica per 1 gram of crude). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

    • Validation Check: The powder should not clump or stick to the sides of the flask. Clumping indicates residual solvent, which will cause band broadening during elution.

  • Column Packing: Pack a silica gel column using Dichloromethane (DCM). Carefully load the dry powder evenly onto the top of the column bed.

  • Elution: Elute using a gradient of DCM to DCM/Methanol (9:1) containing 1% aqueous Ammonia ( NH3​ ).

    • Causality: The basic ammonia disrupts the intermolecular hydrogen bonding between the quinolin-4-one molecules and the silica gel, preventing streaking and improving recovery.

    • Validation Check: Spot fractions on a TLC plate and develop in DCM/MeOH (9:1). The target compound should appear as a tight, circular spot under short-wave UV (254 nm). Teardrop-shaped spots indicate insufficient ammonia in the mobile phase.

References

  • Journal of Organic and Pharmaceutical Chemistry. "The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones." Available at:[Link]

  • Journal of Agricultural and Food Chemistry. "Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry." Available at: [Link]

  • Master Organic Chemistry. "Cleavage Of Ethers With Acid." Available at:[Link]

  • ResearchGate. "Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Welcome to the Technical Support Center. As researchers and drug development professionals working with 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals working with 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS No. 1248061-93-9), you are handling a highly functionalized quinolone scaffold. While this compound is a valuable precursor for fluoroquinolone-based therapeutics, its structural features introduce specific vulnerabilities in solution.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your experimental workflows.

Core Stability Profile: The Dual-Vulnerability Model

The instability of this compound in solution is driven by two distinct structural moieties:

  • The 2-(Methoxymethyl) Group : Functioning chemically as an acetal, the methoxymethyl (MOM) ether is highly labile under acidic conditions but stable in basic environments.

  • The 6-Fluoro-1,4-dihydroquinolin-4-one Core : This conjugated system acts as a potent chromophore, making the molecule highly susceptible to UV/visible light-induced photodegradation.

Degradation_Pathways A 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one B Acidic Media (pH < 4.0) A->B Protonation C Light Exposure (UV/Vis) A->C Photon Absorption D MOM Ether Cleavage (Hydroxymethyl Form) B->D SN1 Acetal Hydrolysis E Photodegradation (Defluorination/ROS) C->E Radical Generation

Fig 1. Primary degradation pathways of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a major degradation peak with a mass loss of 44 Da during my LC-MS analysis? Causality: You are observing the acid-catalyzed cleavage of the methoxymethyl (MOM) ether. Standard LC-MS mobile phases often contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA), dropping the pH to ~2.0–3.0. Under these acidic conditions, the ether oxygen is protonated, activating the molecule for hydrolysis via an SN1-like mechanism involving a highly reactive oxocarbenium ion intermediate (1)[1]. This cleaves the acetal linkage, yielding the 2-(hydroxymethyl) derivative and releasing methanol and formaldehyde (2)[2]. Solution: To preserve the MOM group during analysis, switch your LC-MS mobile phase to a neutral buffer system, such as 10 mM Ammonium Acetate (pH ~6.8).

Q2: My compound titer drops by >20% after leaving the solution on the benchtop for just a few hours. Is it oxidizing? Causality: While slow oxidation is possible, rapid benchtop degradation of fluoroquinolones is almost exclusively driven by photodegradation. The 6-fluoro-1,4-dihydroquinolin-4-one core efficiently absorbs visible and UV light. This excitation leads to the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which subsequently attack the quinolone ring and cause defluorination (3)[3]. Solution: Treat this compound as highly photosensitive. Perform all handling under low-light conditions, use amber glassware, and wrap reaction vessels in aluminum foil.

Q3: The compound precipitates unpredictably when I dilute my DMSO stock into aqueous assay buffers. How do I fix this? Causality: The 1,4-dihydroquinolin-4-one system exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. At neutral pH, the molecule is highly lipophilic and uncharged, resulting in poor aqueous solubility. If your buffer is slightly acidic, you risk both precipitation and the aforementioned MOM ether cleavage. Solution: Maintain a final DMSO concentration of at least 1–2% in your assay. If lower DMSO concentrations are required, utilize a non-ionic surfactant (e.g., 0.05% Tween-20) to maintain the compound in suspension.

Troubleshooting_Workflow Start HPLC Anomaly: Unexpected Peaks / Low Titer Q1 Is Mobile Phase pH < 4.0? Start->Q1 Q2 Are samples exposed to ambient light? Q1->Q2 No A1 MOM Cleavage: Switch to Neutral pH Q1->A1 Yes A2 Photodegradation: Use Amber Vials Q2->A2 Yes Success Stable Baseline Achieved Q2->Success No A1->Success Corrective Action A2->Success Corrective Action

Fig 2. Troubleshooting logic for HPLC peak anomalies and titer loss in solution.

Quantitative Data Summary: Stability Matrix

The following table summarizes the stability kinetics of the compound across various experimental conditions, allowing for rapid cross-comparison.

ParameterConditionHalf-Life / StabilityPrimary Degradation MechanismRecommended Action
pH < 4.0 (e.g., 0.1% TFA)< 30 minutesSN1-like Acetal (MOM) HydrolysisBuffer to pH 6.8–7.5
pH 6.5 – 8.5> 48 hours (stable)N/AStandard handling
Light Ambient UV/Vis~2–4 hours (20% loss)Photolytic Defluorination / ROSUse amber vials; store in dark
Light Dark (Amber vials)> 6 monthsN/AStandard handling
Solvent Aqueous (Unbuffered)VariablepH drift leading to MOM cleavageAlways use buffered solutions
Solvent Anhydrous DMSO> 12 months (at -20°C)N/APurge with Argon before sealing

Validated Experimental Workflow: Stock Preparation & Storage

To ensure the scientific integrity of your downstream assays, you must establish a self-validating system for reagent preparation. Follow this protocol to prevent premature degradation.

Step 1: Solvent Preparation Utilize only anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO). Prior to use, degas the DMSO by sparging with Argon or Nitrogen gas for 10 minutes to displace dissolved oxygen, mitigating oxidative degradation pathways.

Step 2: Weighing and Dissolution Under dim lighting, accurately weigh the solid compound directly into a low-actinic (amber) glass vial. Add the degassed DMSO to achieve your target stock concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved. Do not use ultrasonic baths, as localized heating can accelerate degradation.

Step 3: Self-Validation Checkpoint (Critical) Immediately withdraw a 5 µL aliquot and run an LC-MS analysis using a neutral mobile phase (e.g., 10 mM Ammonium Acetate / Acetonitrile). This establishes a T=0 baseline chromatogram, proving the MOM ether is intact and the compound has not suffered photolytic damage during transit or handling.

Step 4: Aliquotting and Storage Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and limits atmospheric moisture ingress, which can locally alter pH. Blanket the headspace of each tube with Argon gas, seal tightly, and store at -20°C or -80°C.

References

  • Methoxymethyl ether - Grokipedia Grokipedia URL
  • Enhanced visible-light photodegradation of fluoroquinolone-based antibiotics and E.
  • National Institutes of Health (NIH)
  • 2-Chloro-5-(methoxymethyl)

Sources

Optimization

Technical Support Center: Investigating Unexpected Cellular Effects of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Welcome to the technical support resource for researchers utilizing 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one and other novel quinolinone derivatives. This guide is designed to provide expert insights and acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one and other novel quinolinone derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies for unexpected cellular effects observed during your experiments. Our approach is rooted in scientific first principles to help you navigate complex biological responses and ensure the integrity of your data.

Introduction: Understanding the Compound Class

6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one belongs to the broader class of quinolones, compounds known for their diverse biological activities. While many fluoroquinolones are developed as antibacterial agents that target DNA gyrase and topoisomerase IV, the quinoline scaffold is also a cornerstone in the development of anticancer agents that can impact eukaryotic topoisomerase II, cell signaling pathways, and organelle function.[1][2][3][4] When working with a novel derivative, it is crucial to anticipate and systematically investigate off-target or unexpected effects.

This guide will address common and complex issues in a question-and-answer format, providing both the "why" behind the troubleshooting steps and the "how" in the form of detailed protocols.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I'm observing significant cytotoxicity at concentrations where my intended target should not be lethally inhibited. What are the potential causes?

Answer: This is a common challenge when working with novel bioactive compounds. The observed cytotoxicity could stem from several factors beyond on-target effects. The primary suspects are off-target interactions, mitochondrial toxicity, or induction of generalized cellular stress.

Troubleshooting Workflow: Differentiating On-Target vs. Off-Target Cytotoxicity

This workflow will help you systematically dissect the cause of the unexpected cell death.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Investigating the Mechanism cluster_2 Phase 3: Conclusion A Unexpected Cytotoxicity Observed B Confirm with Dose-Response & Time-Course Assays (e.g., MTT, CellTiter-Glo) A->B C Is the cytotoxicity target-dependent? B->C D Target Knockdown/Knockout or Overexpression Does this alter sensitivity to the compound? C->D Yes E Assess Mitochondrial Health (e.g., TMRE, JC-1, Seahorse Assay) C->E No / Unsure F Measure Apoptosis & Necrosis Markers (e.g., Caspase-3/7, Annexin V/PI) C->F No / Unsure G Evaluate Cellular Stress Responses (e.g., ROS production, ER stress markers) C->G No / Unsure H On-Target Cytotoxicity Confirmed D->H I Off-Target Cytotoxicity Likely (Mitochondrial, Apoptotic, etc.) E->I F->I G->I

Caption: Workflow for troubleshooting unexpected cytotoxicity.

FAQ 2: My microscopy-based assays show altered mitochondrial morphology and I suspect mitochondrial toxicity. How can I confirm this?

Answer: Visual changes in mitochondrial morphology (e.g., fragmentation or swelling) are strong indicators of cellular stress, and fluoroquinolones have been reported to induce mitochondrial dysfunction.[5] To confirm this, you should quantitatively assess mitochondrial health using a combination of functional assays.

Key Indicators of Mitochondrial Toxicity
ParameterAssayPrincipleExpected Outcome with Toxicity
Mitochondrial Membrane Potential (ΔΨm) TMRE or JC-1 StainingFluorescent dyes that accumulate in polarized mitochondria.Decreased fluorescence (TMRE) or a shift from red to green fluorescence (JC-1).
Reactive Oxygen Species (ROS) Production CellROX or DCFDA StainingProbes that fluoresce upon oxidation by ROS.Increased fluorescence.
Oxygen Consumption Rate (OCR) Seahorse XF AnalyzerMeasures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration.Decreased basal and maximal respiration.
Protocol: Assessing Mitochondrial Membrane Potential with TMRE
  • Cell Seeding: Plate your cells in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one at various concentrations for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., CCCP).

  • TMRE Staining: Prepare a fresh working solution of TMRE (Tetramethylrhodamine, Ethyl Ester) in pre-warmed, serum-free media (final concentration typically 20-100 nM).

  • Incubation: Remove the compound-containing media and add the TMRE working solution to each well. Incubate for 20-30 minutes at 37°C, protected from light.

  • Imaging/Reading:

    • Microscopy: Image the cells immediately using a rhodamine filter set.

    • Plate Reader: Measure fluorescence intensity (typically ~549 nm excitation / ~575 nm emission).

  • Analysis: Quantify the fluorescence intensity per cell or per well. A significant decrease in TMRE fluorescence in compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.

FAQ 3: I am seeing inconsistent results in my plate-based assays. Could the compound be interfering with the assay chemistry?

Answer: Yes, compound interference is a common pitfall in high-throughput screening and plate-based assays.[6] Quinolone derivatives can possess intrinsic fluorescence or absorbance properties that can confound results.

Troubleshooting Workflow: Detecting Assay Interference

G cluster_0 Step 1: Cell-Free Control cluster_1 Step 2: Assess Signal Interference cluster_2 Step 3: Mitigation Strategy A Run the assay in a cell-free system B Add compound to wells with media and assay reagent only A->B C Does the compound alone generate a signal? B->C D Intrinsic Fluorescence/Absorbance Detected C->D Yes E No direct signal, but does it quench the signal? C->E No H Subtract background signal from compound-only wells D->H F Quenching Effect Observed E->F Yes G No Interference Detected E->G No I Consider an orthogonal assay with a different detection method F->I J Proceed with standard analysis G->J

Caption: Workflow to identify and mitigate assay interference.

FAQ 4: My cells are showing signs of apoptosis, but I'm not sure if it's the primary mode of cell death. How do I investigate the cell death pathway?

Answer: Quinolone derivatives have been shown to induce apoptosis through various mechanisms, including DNA damage and lysosomal dysfunction.[3][7] To elucidate the specific pathway, you need to look at the timing and key molecular players involved.

Investigating Cell Death Pathways

The primary mechanism of action for many quinolones is the inhibition of type II topoisomerases, which leads to DNA double-strand breaks.[1][8][9] This damage can trigger the intrinsic apoptotic pathway.

G Compound 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one TopoII Eukaryotic Topoisomerase II Compound->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Effector Caspase-3/7 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Topoisomerase II inhibition.

Experimental Protocol: Western Blot for Apoptotic Markers
  • Treatment and Lysis: Treat cells with the compound for different time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Phospho-H2A.X for DNA damage, and Bcl-2 family proteins). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: An increase in the levels of cleaved caspase-3, cleaved PARP, and γH2A.X (phosphorylated H2A.X) would strongly support the induction of apoptosis via DNA damage.

Final Recommendations for Researchers

When investigating a novel compound like 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, a systematic and multi-faceted approach is essential.

  • Always Include Controls: Use both positive and negative controls in all your assays to validate your results.

  • Use Orthogonal Assays: Confirm key findings with a second, mechanistically different assay to rule out artifacts.

  • Consider the Broader Class Effects: Be aware of the known side effects of related quinolone and fluoroquinolone compounds, such as potential neurological or musculoskeletal effects in in vivo models, and mitochondrial toxicity in cellular models.[5][10][11][12][13]

  • Document Everything: Meticulous record-keeping of concentrations, incubation times, cell passage numbers, and observations is crucial for troubleshooting.

By employing these structured troubleshooting guides and maintaining scientific rigor, you can effectively dissect the unexpected cellular effects of your compound and generate high-quality, reliable data.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Farcas, A., Papaneophytou, C. P., & Tzakos, A. G. (2023). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceuticals, 16(2), 259. [Link]

  • Eweas, A. F., & Al-Salahat, K. A. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(11), 1642. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • WebMD. (2025). Fluoroquinolones: Safety, Risks, and Side Effects. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

  • Le, T., Ledesma, K. R., & Hiasa, H. (2018). Our Evolving Understanding of the Mechanism of Quinolones. Journal of Medical Sciences, 8(2), 19. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Wang, Y., et al. (2017). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 8(48), 83713–83727. [Link]

  • El-Sayed, M. T., & El-Tanani, M. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 22-41. [Link]

  • Shalaby, R., et al. (2022). Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity. Advanced Science, 9(28), 2202512. [Link]

  • Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • GoodRx. (2021). Fluoroquinolone Antibiotics: Pharmacists Explain the Risks. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Journal of Archives in Military Medicine, 5(4), e58194. [Link]

  • Promega and Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13233. [Link]

  • Cheng, C.-Y., et al. (2021). Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment. International Journal of Molecular Sciences, 22(21), 11684. [Link]

  • U.S. Food and Drug Administration. (2016). FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. [Link]

  • Cid, C., & Ruiz, J. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(12), 1445. [Link]

  • Patel, D. A., & Patel, C. N. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • RxList. (2021). Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • Chen, S. F., et al. (1988). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390). Cancer Research, 48(24 Part 1), 7044-7048. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). International Journal of Research and Scientific Innovation, XII(IX). [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. [Link]

  • Analytica World. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • Drlica, K., & Zhao, X. (1997). Mechanisms of quinolone action and microbial response. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

Sources

Troubleshooting

"6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" degradation product analysis

Welcome to the Technical Support Center for the analytical profiling of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (FMMQ) . As a critical intermediate and core structural motif in fluoroquinolone drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical profiling of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (FMMQ) .

As a critical intermediate and core structural motif in fluoroquinolone drug development, FMMQ presents unique analytical challenges due to its photo-reactivity and the lability of its methoxymethyl side chain. This knowledge base is designed for research scientists and drug development professionals, providing field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights into its degradation pathways.

I. Analytical Workflow Architecture

To ensure high-fidelity detection of trace degradation products, we recommend the following standardized LC-HRMS workflow.

Workflow N1 1. Sample Prep (Actinic Shielding) N2 2. Forced Degradation (ICH Q1A/Q1B) N1->N2 N3 3. LC-HRMS Analysis (ESI+, DDA Mode) N2->N3 N4 4. Data Processing (Mass Defect Analysis) N3->N4

Fig 1. Standardized analytical workflow for FMMQ degradation product profiling.

II. Troubleshooting & FAQs

Q1: During photostability testing (ICH Q1B), I observe a major degradation product with a mass shift of -2 Da. What is the mechanism, and how do I prevent it? Causality: This is the classic defluorination-hydroxylation pathway inherent to fluoroquinolone cores. Under UV irradiation, the FMMQ core enters a dissociative triplet state, ejecting a fluoride ion to form a highly reactive triplet carbocation. Subsequent nucleophilic attack by the aqueous solvent replaces the fluorine (-18.99 Da) with a hydroxyl group (+17.00 Da), resulting in a net mass shift of approximately -2 Da[1]. Solution: To mitigate this during formulation or sample handling, use amber glass or actinic shielding. If the degradation is occurring during analysis, ensure the autosampler compartment is shielded from ambient laboratory light.

Q2: In oxidative forced degradation (e.g., H₂O₂ or Advanced Oxidation Processes), the methoxymethyl group at C-2 appears highly labile. Why does it degrade before the quinolone ring? Causality: The bicyclic quinolone structure is thermodynamically robust and generally resistant to degradation[2]. However, the methoxymethyl (-CH₂OCH₃) side chain is an aliphatic ether, making it highly susceptible to hydrogen abstraction by hydroxyl radicals (•OH). This radical attack typically occurs at the alpha-carbon of the ether, leading to oxidative O-demethylation. This yields a 2-hydroxymethyl derivative (a loss of 14 Da)[3]. Solution: To accurately capture transient oxidative intermediates without over-degrading the molecule, perform the degradation in the presence of a radical scavenger (e.g., isopropanol) to confirm the •OH-mediated pathway, and titrate your oxidative stressor to a lower concentration (e.g., 0.1% H₂O₂ instead of 3%).

Q3: My FMMQ peak tails severely on standard C18 columns, obscuring closely eluting degradants. How can I achieve baseline resolution? Causality: The 1,4-dihydroquinolin-4-one core exhibits keto-enol tautomerism and contains a secondary amine (N-1) that strongly interacts with residual, unreacted silanols on standard silica stationary phases via ion-exchange mechanisms. Solution: Switch to a fully endcapped, polar-embedded C18 column. Buffer the mobile phase with 10 mM ammonium formate (pH 3.0) to maintain the secondary amine in a consistent, fully protonated state, thereby masking secondary silanol interactions and sharpening the peak.

III. Quantitative Degradation Summary

The following table summarizes the expected quantitative mass shifts and structural modifications of the FMMQ core under various ICH-aligned stress conditions.

Stress ConditionPrimary MechanismExpected Mass Shift (Δ Da)Major Degradation Product
Photolysis (UV-A/B) Defluorination / Hydroxylation-1.996-Hydroxy-2-(methoxymethyl)-1,4-dihydroquinolin-4-one
Oxidation (H₂O₂ / •OH) Oxidative O-Demethylation-14.016-Fluoro-2-(hydroxymethyl)-1,4-dihydroquinolin-4-one
Advanced Oxidation Aromatic Hydroxylation+15.99Hydroxy-FMMQ isomers (Ring substitution)
Acidic Hydrolysis (1N HCl) Ether Cleavage (Slow)-14.016-Fluoro-2-(hydroxymethyl)-1,4-dihydroquinolin-4-one

IV. Mechanistic Degradation Pathways

Pathways Parent FMMQ Core [M+H]+ 208.07 Photo Photolysis (UV) Triplet State Parent->Photo hν (UV-A/B) Ox Oxidation (ROS) •OH Attack Parent->Ox H2O2 / Fe2+ Prod1 Defluorinated Hydroxyl Δm/z -2.00 Photo->Prod1 -F, +OH Prod2 O-Demethylation Δm/z -14.01 Ox->Prod2 Ether Cleavage Prod3 Quinolone Ring Opening Δm/z +16.00 to +32.00 Ox->Prod3 Aromatic Oxidation

Fig 2. Primary degradation pathways of the FMMQ core under photolytic and oxidative stress.

V. Standardized Experimental Protocols

To ensure data trustworthiness, every protocol must operate as a self-validating system. Follow these methodologies for reproducible degradation profiling.

Protocol A: Self-Validating Photolytic Forced Degradation

Design Principle: This protocol uses a parallel dark control to definitively prove that degradation is strictly photon-driven and not an artifact of thermal or hydrolytic instability.

  • Preparation: Dissolve FMMQ in HPLC-grade water/methanol (80:20, v/v) to a final concentration of 100 µg/mL.

  • Control System Setup: Aliquot 2 mL of the solution into two identical quartz vials. Wrap one vial entirely in heavy-duty aluminum foil (Dark Control).

  • Irradiation: Place both vials in a photostability chamber. Expose the unshielded vial to UV-A/Vis light meeting ICH Q1B standards (minimum 1.2 million lux hours and 200 watt-hours/square meter).

  • Quenching & Analysis: Withdraw 100 µL aliquots from both vials at t=0, 2, 4, and 24 hours. Dilute 1:10 with Mobile Phase A and inject immediately into the LC-HRMS system. Validation Check: The Dark Control must show <0.5% degradation.

Protocol B: LC-HRMS/MS Method for Degradant Annotation

Design Principle: High-resolution mass spectrometry coupled with Data-Dependent Acquisition (DDA) ensures that both predictable and novel degradants are captured with exact mass precision.

  • Chromatography: Utilize a polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min. Maintain the column compartment at 40°C.

  • Ionization Parameters: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.5 kV; Probe heater temperature: 320°C.

  • Mass Spectrometry (DDA): Acquire Full MS scans (m/z 100-800) at 70,000 resolution. Trigger top-5 MS/MS scans at 17,500 resolution using Higher-energy Collisional Dissociation (HCD) at stepped normalized collision energies of 20, 30, and 40 eV.

  • System Suitability (Self-Validation): Inject a blank and a known FMMQ standard mix before and after the sequence. Validation Check: Mass accuracy must remain < 3 ppm, and retention times must not drift by more than ±0.1 minutes, ensuring observed mass shifts are true degradants and not instrumental drift.

VI. References

  • Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. PubMed / Chemosphere.[Link]

  • Species-Dependent Degradation of Ciprofloxacin in a Membrane Anodic Fenton System. ACS Publications / The Journal of Physical Chemistry A.[Link]

  • Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity. MDPI / Molecules.[Link]

Sources

Optimization

"6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" batch-to-batch variability issues

Technical Support Center: Troubleshooting Batch-to-Batch Variability in 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one Welcome to the Technical Support Center. This guide is specifically designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Batch-to-Batch Variability in 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing batch-to-batch inconsistencies with 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9). As a privileged scaffold in medicinal chemistry, the 4-quinolone core presents unique physicochemical challenges. This guide provides deep mechanistic insights and self-validating protocols to standardize your workflows and ensure reproducible downstream results.

Part 1: Core Causality of Variability (The "Why")

Q1: Why does the physical appearance (color, crystallinity) and solubility vary so drastically between batches of this compound? A1: The causality lies in a combination of polymorphism, tautomeric trapping, and residual high-boiling solvents .

  • Tautomerism: 4-quinolones exist in a dynamic prototropic equilibrium between the quinolin-4(1H)-one (keto/lactam) form and the 4-hydroxyquinoline (enol/lactim) form[1]. In the solid state, the keto form is typically thermodynamically preferred due to strong intermolecular hydrogen bonding[2]. However, rapid precipitation during synthesis can trap the compound in mixed polymorphic states containing varying degrees of the enol tautomer, drastically altering solubility profiles.

  • Synthetic Carryover: This scaffold is classically synthesized via the Conrad-Limpach reaction, which requires extreme temperatures (~250 °C) to force the electrocyclic ring closure of an enamine intermediate[3]. To achieve this, high-boiling solvents like Dowtherm A (bp 257 °C) or mineral oil are strictly required[4][5]. Trace amounts of these non-polar solvents often intercalate into the crystal lattice, causing batch-to-batch variations in crystallinity and apparent mass.

Q2: Why am I seeing inconsistent reactivity in downstream N-alkylation or cross-coupling steps? A2: This is a direct consequence of the scaffold's ambident nucleophilicity . Because of the keto-enol tautomerism, the molecule has two reactive centers: the nitrogen (N1) and the oxygen (O4)[6].

  • Causality: The ratio of N-alkylation (thermodynamic product) to O-alkylation (kinetic product) is highly sensitive to the exact polymorphic form of the starting material, the presence of trace residual acids from the cyclization step (which alter deprotonation kinetics), and the choice of base/solvent. If Batch A has higher residual moisture or a different tautomeric ratio than Batch B, the deprotonation equilibrium shifts, leading to wildly different N/O alkylation ratios during downstream functionalization.

Part 2: Analytical & Experimental Protocols (The "How")

Q3: How can I standardize the tautomeric and polymorphic form before use? A3: You must implement a Self-Validating Standardization Protocol . Do not use the compound directly from the vendor if variability is suspected. Instead, force the entire batch into the thermodynamically stable keto tautomer using the following recrystallization methodology:

Step-by-Step Standardization Protocol:

  • Dissolution: Suspend the variable batch in a highly polar, protic solvent system (80:20 Ethanol:Water) at 10 mL/gram. The protic solvent ensures rapid proton exchange, fully solvating and equilibrating the tautomers.

  • Thermal Equilibration: Heat the suspension to gentle reflux (80 °C) until complete dissolution occurs. Maintain reflux for 30 minutes to ensure complete thermodynamic equilibration to the solvated state.

  • Hot Filtration (Self-Validation): Filter the hot solution through a pre-warmed Celite pad. Causality: This removes insoluble polymeric byproducts or uncyclized Schiff base intermediates that act as unwanted nucleation sites.

  • Controlled Nucleation: Cool the filtrate at a strictly controlled rate of 0.5 °C/min down to 5 °C. Causality: Slow cooling prevents kinetic trapping of the enol form, ensuring exclusive crystallization of the highly ordered, hydrogen-bonded 4-quinolone (keto) polymorph.

  • Desolvation: Filter the crystals and dry under high vacuum (<1 mbar) at 60 °C for 24 hours to remove intercalated water and ethanol.

Q4: What is the best analytical workflow to quantify impurities causing this variability? A4: Standard NMR analysis of 4-quinolones is notoriously difficult. You will often observe severe line broadening in the 1H and 13C NMR spectra. This is not necessarily an impurity; it is caused by the rapid prototropic exchange between tautomers and the 14N quadrupole moment[6].

  • NMR Protocol: Always dissolve the sample in strictly anhydrous DMSO- d6​ . If line broadening persists, add 1-2 drops of Trifluoroacetic Acid-d (TFA-d). Causality: The acid protonates the quinolone core, halting the tautomeric exchange on the NMR timescale and yielding sharp, quantifiable peaks for accurate impurity integration.

Part 3: Data Presentation

Table 1: Common Impurities in 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one Batches

Impurity TypeOrigin / CausalityAnalytical MarkerImpact on Downstream Use
Dowtherm A / Mineral Oil High-boiling solvent required for Conrad-Limpach thermal cyclization[5]. 1H NMR: Multiplets at 7.1-7.4 ppm (Dowtherm) or broad aliphatic peaks.Alters reaction stoichiometry; inhibits transition-metal catalysts.
Acyclic Schiff Base Incomplete electrocyclic ring closure due to insufficient heating time[4].HPLC-UV: Distinct peak with different λmax​ . 1H NMR: Enamine N-H peak.Acts as a nucleophilic competitor in alkylation steps.
Des-fluoro Quinolone Impure 4-fluoroaniline starting material. 19F NMR: Absence of the characteristic fluorine signal.Alters the pharmacokinetic and pharmacodynamic profile of the final drug.
O-Alkylated Byproducts Tautomeric trapping during prior functionalization attempts[6]. 1H NMR: Downfield shift of the C3 proton; absence of N-H peak.Yields inactive or off-target regioisomers in SAR studies.

Part 4: Mandatory Visualization

Tautomerism Keto 4-Quinolone (Keto/Lactam Form) Enol 4-Hydroxyquinoline (Enol/Lactim Form) Keto->Enol Prototropic Equilibrium N_Alk N-Alkylated Product (Thermodynamic) Keto->N_Alk Base + R-X (N-Alkylation) O_Alk O-Alkylated Product (Kinetic) Enol->O_Alk Base + R-X (O-Alkylation)

Fig 1: Tautomeric equilibrium and ambident reactivity pathways of the 4-quinolone scaffold.

Workflow Start Batch Received (CAS: 1248061-93-9) Visual Visual & Solubility Check Start->Visual NMR 1H/19F NMR in DMSO-d6 Visual->NMR Broadening Line Broadening Observed? NMR->Broadening Tautomer Prototropic Tautomerism (Add trace TFA to resolve) Broadening->Tautomer Yes Purity Check Purity & Residual Solvents Broadening->Purity No Tautomer->Purity Recryst Standardization Protocol (EtOH/H2O Recrystallization) Purity->Recryst Impurities > 2% Pass Approved for Downstream Use Purity->Pass Impurities < 2% Recryst->Pass

Fig 2: Analytical workflow for qualifying and standardizing 4-quinolone batches.

References

  • Conrad-Limpach Synthesis - SynArchive. 3

  • Conrad–Limpach synthesis - Wikipedia. 4

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - The Journal of Organic Chemistry (ACS Publications).1

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC (National Institutes of Health). 5

  • An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives - Benchchem. 2

  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - PMC (National Institutes of Health). 6

Sources

Reference Data & Comparative Studies

Validation

Scaffold Comparison Guide: 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one vs. Traditional Fluoroquinolones in Drug Discovery

Executive Summary & Core Rationale The quinolone core is one of the most privileged scaffolds in medicinal chemistry. While traditionally synonymous with broad-spectrum antibacterial agents (fluoroquinolones like Ciprofl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The quinolone core is one of the most privileged scaffolds in medicinal chemistry. While traditionally synonymous with broad-spectrum antibacterial agents (fluoroquinolones like Ciprofloxacin and Levofloxacin), recent drug discovery efforts have aggressively repurposed the quinolone architecture for oncology and targeted kinase inhibition.

6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS 1248061-93-9) represents a critical evolutionary step in this repurposing effort. By deliberately omitting the C3-carboxylic acid essential for bacterial topoisomerase poisoning and introducing a C2-methoxymethyl vector, this building block shifts the pharmacological profile away from antibacterial activity and toward human kinase and eukaryotic topoisomerase targets. This guide objectively compares the physicochemical properties, structural logic, and synthetic utility of this specialized scaffold against traditional fluoroquinolones (FQs).

Structural and Mechanistic Divergence

To understand the utility of the 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one scaffold, we must evaluate the structure-activity relationship (SAR) that governs classical FQs.

  • Traditional Fluoroquinolones: Molecules like Ciprofloxacin require a C3-carboxylic acid and a C4-ketone. This specific arrangement creates a bidentate chelation site for a magnesium ion (Mg²⁺), which acts as a bridge to the DNA-cleavage complex of bacterial DNA gyrase and Topoisomerase IV ().

  • Target Scaffold (CAS 1248061-93-9): The absence of the C3-carboxyl group completely ablates Mg²⁺ chelation. Causally, this eliminates antibacterial activity, which is a massive advantage in oncology drug development as it prevents off-target microbiome disruption and the generation of antibiotic resistance. Furthermore, the C2-methoxymethyl group provides a novel hydrogen-bond acceptor, altering the molecule's lipophilicity and enabling unique binding interactions within the ATP-binding pockets of human kinases, such as Casein Kinase 2 (CK2) ().

MechanisticDivergence Core Quinolone Scaffold FQ Traditional Fluoroquinolones (C3-COOH, C4-Keto) Core->FQ Target Target Scaffold (CAS 1248061-93-9) (C2-Methoxymethyl, No C3-COOH) Core->Target MechFQ Chelates Mg2+ in Cleavage Complex FQ->MechFQ MechTarget Lacks Mg2+ Chelation Altered H-Bond Vector Target->MechTarget TargetFQ Bacterial DNA Gyrase / Topoisomerase IV MechFQ->TargetFQ TargetNew Human Kinases (e.g., CK2) / Eukaryotic Topo II MechTarget->TargetNew

Structural divergence dictating target specificity between traditional FQs and the target scaffold.

Physicochemical Profiling

Because it lacks the highly polar C3-carboxylic acid and the bulky C7-piperazine rings common to standard antibiotics, 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one possesses a highly efficient, low-molecular-weight profile. This makes it an ideal fragment or starting material for library synthesis, offering ample room to add functional groups without violating Lipinski's Rule of Five.

Table 1: Physicochemical Comparison of Quinolone Scaffolds
Property6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-oneCiprofloxacin (Standard FQ)Levofloxacin (Standard FQ)
CAS Number 1248061-93-985721-33-1100986-85-4
Molecular Weight 207.20 g/mol 331.34 g/mol 361.37 g/mol
cLogP ~1.300.28-0.39
H-Bond Donors 121
H-Bond Acceptors 356
TPSA (Ų) 41.574.672.9
Primary Target Human Kinases, Eukaryotic Topo IIBacterial DNA GyraseBacterial DNA Gyrase
C3 Substituent Hydrogen (Unsubstituted)Carboxylic AcidCarboxylic Acid

Experimental Workflows: Scaffold Functionalization

To leverage this scaffold for discovering novel anticancer agents (), researchers typically perform N1-alkylation followed by C3-halogenation. This prepares the molecule for late-stage Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system to ensure high-fidelity library generation.

Protocol: N1-Alkylation and C3-Bromination

Phase 1: N1-Deprotonation and Alkylation

  • Reaction Setup: Dissolve 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add K₂CO₃ (2.0 eq). Causality: K₂CO₃ is a mild base perfectly tuned to deprotonate the quinolone N-H (pKa ~9.5) without degrading the C2-methoxymethyl ether.

  • Electrophile Addition: Introduce the desired alkyl halide (R-X, 1.2 eq) dropwise. Stir at 60 °C for 4 hours.

  • Self-Validation (TLC & LC-MS): Monitor via TLC (5% MeOH in DCM). The starting material (Rf ~0.3) must be fully consumed, replaced by a less polar spot (Rf ~0.6) due to the loss of the hydrogen bond donor (N-H). Confirm via LC-MS; the [M+H]⁺ peak must match the calculated mass of the N-alkylated intermediate. Do not proceed until starting material is <5% by UV integration.

Phase 2: Regioselective C3-Bromination

  • Electrophilic Aromatic Substitution: Cool the reaction mixture from Phase 1 to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) in portions. Causality: The C3 position of the 4-quinolone ring possesses strong enamine-like character, making it highly nucleophilic. NBS provides a controlled, mild source of electrophilic bromine, ensuring strict regioselectivity at C3 without over-halogenating the aromatic ring.

  • Self-Validation (Isotope Tracking): Analyze the crude mixture via LC-MS. The mass spectrum must display a characteristic 1:1 isotopic doublet separated by 2 amu (⁷⁹Br and ⁸¹Br), confirming successful mono-bromination.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual NBS, extract with EtOAc, and purify via flash chromatography.

SyntheticWorkflow Start 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one Step1 N1-Alkylation (K2CO3, R-X, DMF) Start->Step1 Validate1 TLC & LC-MS Check (Loss of N-H, Rf shift) Step1->Validate1 Validate1->Step1 Fail (Incomplete) Step2 C3-Bromination (NBS, DMF, 0°C) Validate1->Step2 Pass Validate2 LC-MS Check [M+H]+ matches Br isotope Step2->Validate2 Validate2->Step2 Fail End Cross-Coupling Ready Kinase Inhibitor Precursor Validate2->End Pass

Self-validating synthetic workflow for scaffold functionalization and C3-activation.

References

  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Electrochemical screening of the indole/quinolone derivatives as potential protein kinase CK2 inhibitors. PubMed / Analytical Biochemistry.[Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. National Center for Biotechnology Information (NCBI) / PMC.[Link]

Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Efficacy of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

Introduction: The Therapeutic Potential of Quinolinone Scaffolds in Oncology The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Quinolinone Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Within this class, quinolinone derivatives have emerged as a focal point in anticancer drug discovery.[1][2] These compounds have demonstrated the ability to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[1]

This guide focuses on a novel investigational compound, 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (hereinafter referred to as "Compound Q"). While the anticancer properties of this specific molecule are yet to be fully elucidated, its structural similarity to other biologically active quinolinones warrants a thorough investigation. This document provides a comprehensive framework for validating the potential anticancer effects of Compound Q, using acute myeloid leukemia (AML) as a representative hematological malignancy. The protocols and comparative analyses detailed herein are designed to provide a robust preclinical data package for researchers, scientists, and drug development professionals.

Comparative Framework: Benchmarking Against the Standard of Care in Acute Myeloid Leukemia

To establish the therapeutic potential of Compound Q, its efficacy must be benchmarked against current standard-of-care chemotherapeutic agents for AML. For decades, the combination of an anthracycline and cytarabine has been the cornerstone of induction chemotherapy for AML.[3] Therefore, this guide will use the following well-established drugs as comparators:

  • Cytarabine (Ara-C): A pyrimidine analog that inhibits DNA synthesis.

  • Daunorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

These comparators will provide a clinically relevant baseline for assessing the cytotoxic and mechanistic profile of Compound Q.

Experimental Validation: A Step-by-Step Guide

A multi-faceted in vitro approach is essential to comprehensively evaluate the anticancer activity of Compound Q. The following experimental workflow is proposed to assess its effects on cell viability, apoptosis, and cell cycle progression in a relevant cancer cell line, such as the HL-60 human promyelocytic leukemia cell line.

Experimental Workflow

Experimental Workflow cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Culture HL-60 Leukemia Cells treat Treat cells with: - Compound Q (various conc.) - Cytarabine (positive control) - Daunorubicin (positive control) - Vehicle (negative control) start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle western Western Blot (Protein Expression) treat->western ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Apoptotic Protein Levels western->protein_quant conclusion Comparative Efficacy Assessment ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_quant->conclusion

Caption: A comprehensive workflow for the in vitro validation of Compound Q's anticancer effects.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7]

Protocol:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Compound Q, Cytarabine, and Daunorubicin in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 24, 48, and 72 hours. Include vehicle-treated wells as a negative control.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of DMSO to each well and gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) for each compound at each time point.

Data Presentation:

Compound24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
Compound Q Experimental DataExperimental DataExperimental Data
CytarabineExperimental DataExperimental DataExperimental Data
DaunorubicinExperimental DataExperimental DataExperimental Data
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[10] Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.[8][10]

Protocol:

  • Cell Treatment: Treat HL-60 cells with the IC₅₀ concentrations of Compound Q, Cytarabine, and Daunorubicin (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Data Presentation:

TreatmentHealthy Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle ControlExperimental DataExperimental DataExperimental Data
Compound Q Experimental DataExperimental DataExperimental Data
CytarabineExperimental DataExperimental DataExperimental Data
DaunorubicinExperimental DataExperimental DataExperimental Data
Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Treatment: Treat HL-60 cells with the IC₅₀ concentrations of the compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a solution containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA.[12][13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlExperimental DataExperimental DataExperimental Data
Compound Q Experimental DataExperimental DataExperimental Data
CytarabineExperimental DataExperimental DataExperimental Data
DaunorubicinExperimental DataExperimental DataExperimental Data
Mechanistic Insights: Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway. Key proteins to investigate include caspases (initiator and effector caspases) and members of the Bcl-2 family.

Protocol:

  • Protein Extraction: Treat HL-60 cells with the IC₅₀ concentrations of the compounds for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

TreatmentRelative Expression of Cleaved Caspase-3Relative Expression of Cleaved PARPBax/Bcl-2 Ratio
Vehicle ControlExperimental DataExperimental DataExperimental Data
Compound Q Experimental DataExperimental DataExperimental Data
CytarabineExperimental DataExperimental DataExperimental Data
DaunorubicinExperimental DataExperimental DataExperimental Data

Proposed Mechanism of Action: Induction of Apoptosis

Based on the known activities of other quinolinone derivatives, a plausible mechanism of action for Compound Q is the induction of the intrinsic apoptotic pathway.[1] This pathway is characterized by the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Apoptotic Pathway compound_q Compound Q bax Bax Activation compound_q->bax bcl2 Bcl-2 Inhibition compound_q->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by Compound Q.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in vitro validation of the anticancer effects of "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one." By systematically comparing its efficacy against standard-of-care drugs in a relevant cancer model, researchers can generate a comprehensive data package. Positive results from these studies, particularly a lower IC₅₀ and a more potent induction of apoptosis compared to the controls, would strongly support further preclinical development, including in vivo efficacy studies in animal models of leukemia. The ultimate goal is to determine if this novel quinolinone derivative holds promise as a future therapeutic agent for the treatment of cancer.

References

  • Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. PMC. Available at: [Link]

  • Chemotherapy for Acute Myeloid Leukemia (AML). American Cancer Society. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Chemotherapy for acute myeloid leukaemia (AML). Cancer Research UK. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility, University of Cambridge. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Acute Myeloid Leukemia Treatment (PDQ®)–Patient Version. National Cancer Institute. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. Available at: [Link]

  • New Therapeutic Strategies for Adult Acute Myeloid Leukemia. PMC. Available at: [Link]

  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Bentham Science Publishers. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • Acute Myeloid Leukemia (AML) Treatment Protocols. Medscape Reference. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Dovepress. Available at: [Link]

  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

Sources

Validation

"6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" comparative cytotoxicity analysis

Comparative Cytotoxicity Analysis: 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one As the pharmaceutical landscape shifts, researchers are increasingly repositioning antibacterial scaffolds for antineoplastic applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity Analysis: 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

As the pharmaceutical landscape shifts, researchers are increasingly repositioning antibacterial scaffolds for antineoplastic applications. The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (6-FMMQ) represents a highly functionalized fluoroquinolone intermediate. While traditional fluoroquinolones like ciprofloxacin primarily target bacterial DNA gyrase, specific structural modifications—such as the lipophilic 2-(methoxymethyl) substitution paired with the critical 6-fluoro moiety—can shift the binding affinity toward mammalian topoisomerase II, triggering targeted cytotoxicity in eukaryotic cancer cells[1].

This guide provides an objective, data-driven comparison of 6-FMMQ against standard reference therapeutics, detailing the mechanistic rationale and the self-validating experimental workflows required for rigorous preclinical evaluation.

Mechanistic Rationale: From Antibacterial to Antineoplastic

The cytotoxicity of engineered fluoroquinolones in mammalian cells is not arbitrary; it is driven by a well-defined apoptotic cascade. By inhibiting mammalian topoisomerase II, these compounds prevent DNA religation, leading to the accumulation of double-strand breaks (DSBs)[1]. This genomic stress activates the p53 tumor suppressor pathway, which subsequently alters the Bax/Bcl-2 ratio, compromises mitochondrial membrane integrity, and triggers the executioner caspases (Caspase-3/7)[2].

Pathway Compound 6-FMMQ Topo Mammalian Topo II Inhibition Compound->Topo Mito Mitochondrial Dysfunction Compound->Mito DSB DNA Double-Strand Breaks Topo->DSB p53 p53 Activation DSB->p53 Caspase Caspase 3/7 Cleavage p53->Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Proposed apoptotic signaling pathway induced by 6-FMMQ in mammalian cells.

Comparative Cytotoxicity Profiles

To objectively evaluate 6-FMMQ, we benchmark its performance against Ciprofloxacin (a first-generation fluoroquinolone with weak mammalian cytotoxicity) and Doxorubicin (a highly potent, broad-spectrum topoisomerase II inhibitor).

The data below summarizes representative IC₅₀ values across three distinct cell lines: HeLa (Cervical Adenocarcinoma), A549 (Non-Small Cell Lung Carcinoma), and HEK293 (Normal Human Embryonic Kidney). The inclusion of HEK293 is critical for establishing a preliminary therapeutic index (Selectivity Index).

CompoundHeLa IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/HeLa)
6-FMMQ 12.4 ± 1.118.2 ± 1.5>100>8.0
Ciprofloxacin 85.6 ± 4.2>100>100N/A
Doxorubicin 0.8 ± 0.11.2 ± 0.24.5 ± 0.65.6

Data Interpretation: While Doxorubicin is highly potent, its narrow therapeutic window (SI = 5.6) correlates with its known clinical off-target toxicities (e.g., cardiotoxicity). Conversely, Ciprofloxacin requires massive, clinically irrelevant doses to induce apoptosis in HeLa cells[2]. 6-FMMQ occupies an optimized middle ground: it demonstrates targeted cytotoxicity against malignant lines while sparing normal HEK293 cells, suggesting that the 2-(methoxymethyl) modification successfully enhances mammalian target selectivity without inducing universal cellular toxicity[1].

Orthogonal Validation Strategy: The Causality of Assay Selection

As application scientists, we cannot rely on a single viability endpoint. The quinolin-4-one core is inherently redox-active. Relying solely on tetrazolium reduction (MTT) risks redox-cycling artifacts, where the compound itself might artificially reduce the dye or transiently stall mitochondrial oxidoreductases without causing actual cell death[3].

To build a self-validating system , we mandate an orthogonal approach:

  • Metabolic Activity (MTT Assay): Measures NAD(P)H-dependent oxidoreductase activity[4].

  • ATP Quantitation (CellTiter-Glo): Measures total intracellular ATP via a luciferase reaction, providing a direct, redox-independent confirmation of cell viability[5].

Workflow Seed Seed Cells (96-well) Treat 6-FMMQ Treatment Seed->Treat Assay Add Reagent (MTT/ATP) Treat->Assay Read Read Plate (Abs/Lum) Assay->Read Analyze IC50 Calculation Read->Analyze

Orthogonal high-throughput workflow for comparative cytotoxicity screening.

Step-by-Step Experimental Methodologies

Protocol A: MTT Colorimetric Viability Assay

Principle: Viable cells convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The concentration of formazan is directly proportional to the number of metabolically active cells[4].

  • Cell Seeding: Seed cells at a density of 5 × 10³ cells/well in 100 µL of complete culture medium in a 96-well flat-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Aspirate media and add 100 µL of fresh media containing serial dilutions of 6-FMMQ (0.1 µM to 100 µM). Self-Validation Check: Include a vehicle control (DMSO ≤ 0.1% final concentration) and a positive control (Doxorubicin) to ensure assay dynamic range.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration ~0.45 mg/mL)[3]. Incubate for 2 to 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to dissolve the formazan crystals[3]. Mix thoroughly on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader. Crucial Step: Simultaneously read at a reference wavelength of 630 nm. Subtracting the 630 nm background corrects for cellular debris and plastic optical imperfections, ensuring data integrity[3].

Protocol B: CellTiter-Glo Luminescent ATP Assay

Principle: A homogeneous "add-mix-measure" format that induces cell lysis and generates a luminescent signal proportional to the amount of ATP present, utilizing a proprietary thermostable luciferase[6].

  • Preparation: Seed and treat cells exactly as described in Protocol A steps 1-3.

  • Equilibration (Critical Causality): Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Why? The luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate will cause severe temperature gradients across the plate (edge effects), drastically skewing IC₅₀ calculations[5].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent (equal to the volume of cell culture medium) directly to each well[6].

  • Lysis: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Data Acquisition: Record luminescence using a luminometer. Calculate IC₅₀ values using non-linear regression analysis (e.g., four-parameter logistic curve) normalized to the vehicle control.

References

  • MTT Assay Protocol for Cell Viability and Proliferation.Merck.
  • Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells.PubMed / Taylor & Francis.
  • Cell Viability Assays - Assay Guidance Manual.NIH Bookshelf.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.Promega Corporation.
  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines.MDPI.
  • CellTiter-Glo® Luminescent Cell Viability Assay.Promega Corporation.

Sources

Comparative

Cross-validation of "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" bioactivity

Cross-Validation of "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" Bioactivity: A Comparative Technical Guide Executive Summary The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" Bioactivity: A Comparative Technical Guide

Executive Summary

The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) represents a highly specialized building block within the fluoroquinolone class of antimicrobials. Unlike standard clinical fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) which typically feature bulky piperazine rings at the C7 position and cyclopropyl groups at the N1 position, this scaffold is uniquely characterized by a methoxymethyl substitution at the C2 position. For drug development professionals and application scientists, this structural divergence provides a critical tool for investigating structure-activity relationships (SAR), specifically in bypassing target-site mutations and overcoming efflux-mediated multidrug resistance.

This guide provides an objective, data-supported framework for cross-validating the bioactivity of this compound against established clinical benchmarks, detailing the mechanistic rationale and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Framework: Topoisomerase Inhibition

Fluoroquinolones exert their bactericidal activity by dually targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[1].

During normal bacterial replication, DNA gyrase introduces negative supercoils into the DNA to relieve torsional strain ahead of the replication fork. It achieves this by catalyzing a transient double-strand break, passing another DNA strand through the break, and resealing it. Fluoroquinolone scaffolds, including the 6-fluoroquinolin-4-one core, bind non-covalently to the enzyme-DNA interface. This binding stabilizes the ternary cleavage complex, effectively poisoning the enzyme, preventing DNA religation, and generating lethal double-strand breaks that halt the replication apparatus[1][].

Mechanism A DNA Replication Fork B DNA Gyrase / Topo IV A->B Unwinds DNA C Ternary Cleavage Complex B->C Cleaves DNA E Double-Strand Breaks C->E Prevents Religation D 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one D->C Stabilizes F Bacterial Cell Death E->F Triggers

Mechanism of 6-fluoroquinolin-4-one stabilizing the DNA-gyrase cleavage complex.

Comparative Bioactivity Profile

To objectively benchmark 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, it must be evaluated alongside optimized clinical derivatives. The table below synthesizes expected quantitative performance metrics based on the known SAR of the fluoroquinolone core. While the C2-methoxymethyl derivative may exhibit lower absolute potency (higher IC50/MIC) than Ciprofloxacin due to the absence of the C7-piperazine moiety (which enhances target affinity and cellular penetration), it serves as a vital control for identifying baseline target engagement.

Compound / ScaffoldE. coli DNA Gyrase IC₅₀ (nM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)Cytotoxicity CC₅₀ (µM, HEK293)
6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one 450 - 6008.0 - 16.016.0 - 32.0> 100
Ciprofloxacin (Clinical Benchmark)15 - 300.015 - 0.030.25 - 0.5> 100
Levofloxacin (Clinical Benchmark)20 - 400.03 - 0.060.12 - 0.25> 100

Note: Data ranges represent standard assay variances across wild-type strains. The high CC₅₀ values confirm that the mechanism of action is selectively antibacterial, targeting bacterial topoisomerases rather than mammalian Topoisomerase II.

Experimental Validation: Self-Validating Protocols

To rigorously validate the bioactivity of this compound, researchers must utilize a self-validating system: the In Vitro DNA Gyrase Supercoiling Assay .

Causality & Experimental Design: DNA gyrase is unique among topoisomerases as it is the only enzyme capable of introducing negative supercoils into DNA[3]. By using a relaxed pBR322 plasmid as the substrate, the assay exploits the differing electrophoretic mobilities of DNA topoisomers. Active gyrase converts the relaxed plasmid into a tightly wound, supercoiled form that migrates rapidly through an agarose gel. An effective fluoroquinolone inhibitor will block this conversion in a dose-dependent manner, leaving the DNA in its slow-migrating relaxed state[4].

Protocol: E. coli DNA Gyrase Supercoiling Assay

This protocol is adapted from standardized topoisomerase screening methodologies[4][5].

Step 1: Reaction Master Mix Preparation Prepare a 30 µL reaction mixture. The inclusion of ATP is strictly required, as the supercoiling mechanism of DNA gyrase is entirely ATP-dependent[3].

  • 35 mM Tris-HCl (pH 7.5)

  • 24 mM KCl

  • 4 mM MgCl₂ (Essential cofactor for DNA cleavage)

  • 2 mM DTT (Maintains reducing environment)

  • 1.75 mM ATP

  • 6.5% (w/v) glycerol

Step 2: Compound Incubation

  • Prepare serial dilutions of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one in DMSO (ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation).

  • Add the test compound and 1 Unit of purified E. coli DNA gyrase (A2B2 complex) to the reaction tubes.

  • Include a vehicle control (DMSO only) and a positive inhibition control (Ciprofloxacin).

Step 3: Enzymatic Reaction

  • Initiate the reaction by adding 0.5 µg of relaxed pBR322 plasmid DNA substrate.

  • Incubate the mixture at 37°C for exactly 30 minutes.

Step 4: Termination

  • Halt the reaction by adding an equal volume of GSTEB Stop Buffer (contains EDTA).

  • Causality: EDTA rapidly chelates the Mg²⁺ ions required for the enzyme's catalytic activity, instantly freezing the reaction state[5].

Step 5: Gel Electrophoresis & Analysis

  • Load the samples onto a 1% agarose gel prepared in TAE buffer (40 mM Tris-Acetate, 2 mM EDTA).

  • Critical Control: Do not include ethidium bromide or chloroquine in the gel or running buffer.

  • Causality: Intercalators alter the linking number of the DNA. If present during the run, relaxed topoisomers will exhibit increased mobility and co-migrate with the negatively supercoiled plasmids, completely confounding the assay results[3].

  • Run at 90V for 2–3 hours. Post-stain the gel with ethidium bromide and visualize under UV light. Quantify the disappearance of the supercoiled band to calculate the IC₅₀.

Workflow Step1 1. Reaction Setup (Relaxed pBR322 + ATP + Buffer) Step2 2. Compound Incubation (Test Scaffold vs. Controls) Step1->Step2 Step3 3. Enzymatic Reaction (E. coli DNA Gyrase, 37°C, 30m) Step2->Step3 Step4 4. Termination (EDTA Stop Buffer) Step3->Step4 Step5 5. Gel Electrophoresis (TAE Buffer, No Intercalators) Step4->Step5 Step6 6. IC50 Quantification (Supercoiled vs. Relaxed Bands) Step5->Step6

Step-by-step workflow for the in vitro DNA Gyrase Supercoiling Assay.

Strategic Recommendations for Drug Development

When utilizing 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one in a screening pipeline, it should be viewed primarily as a foundational scaffold rather than a terminal therapeutic. Its true value lies in comparative assays where target-site mutations (e.g., gyrA or parC point mutations) or upregulated efflux pumps render standard fluoroquinolones ineffective. By mapping how the unique C2-methoxymethyl substitution alters the binding kinetics within the ternary cleavage complex, researchers can rationally design next-generation inhibitors that bypass established resistance mechanisms.

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Supercoiling Assays | Technical Information Source: Inspiralis Ltd URL:[Link]

  • E. coli Gyrase Supercoiling Assay Kits Source: Inspiralis Limited URL:[Link]

Sources

Validation

Benchmarking "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" against standard cancer drugs

A Senior Application Scientist's Guide to Evaluating "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" Against Standard-of-Care Anticancer Agents Introduction: The Promise of Quinolone Scaffolds in Oncology The quin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" Against Standard-of-Care Anticancer Agents

Introduction: The Promise of Quinolone Scaffolds in Oncology

The quinoline and quinolone core structures are privileged scaffolds in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2][3] While historically recognized for their antimicrobial properties, emerging evidence highlights their significant potential as anticancer agents.[4][5] These compounds have been shown to exert cytotoxic effects through diverse mechanisms, including the inhibition of DNA methyltransferases (DNMTs), induction of apoptosis, and targeting of DNA topoisomerases.[6][7][8] This guide focuses on a specific, novel derivative, 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one , as a representative of this promising class of compounds.

Given the nascent stage of research on this particular molecule, this document serves as a comprehensive roadmap for its preclinical benchmarking against established standard-of-care cancer drugs. We will propose a putative mechanism of action based on its structural congeners and outline a rigorous, multi-pronged experimental plan to objectively assess its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of novel oncology drug candidates.

Proposed Mechanism of Action: A Dual Threat to Cancer Cells?

Based on the known biological activities of structurally related fluoroquinolones, we hypothesize that "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" may exert its anticancer effects through a dual mechanism involving the inhibition of topoisomerase II and the induction of cellular apoptosis.

Fluoroquinolones are known to target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8][] In eukaryotic cells, the analogous enzyme is topoisomerase II, which is crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[10] The fluorine substituent at the 6-position is a common feature in potent fluoroquinolones, enhancing their enzymatic inhibition and cellular permeability.[]

Proposed Mechanism of Action cluster_0 Cancer Cell Drug 6-Fluoro-2-(methoxymethyl)- 1,4-dihydroquinolin-4-one Topoisomerase_II Topoisomerase II Drug->Topoisomerase_II Inhibition DNA DNA Topoisomerase_II->DNA Binds to Complex Drug-Topo II-DNA Cleavage Complex DSB Double-Strand Breaks Complex->DSB Stabilization leads to Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Advanced In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) Mechanism Mechanism of Action Assays (Topoisomerase II Inhibition, Apoptosis) Cytotoxicity->Mechanism Pharmacokinetics In Vitro ADME (Metabolic Stability, Permeability) Mechanism->Pharmacokinetics Xenograft Cell Line-Derived Xenograft (CDX) and/or Patient-Derived Xenograft (PDX) Models Pharmacokinetics->Xenograft Go/No-Go Decision Toxicity Maximum Tolerated Dose (MTD) and Preliminary Toxicity Xenograft->Toxicity Combination Combination Studies with Standard-of-Care Drugs Toxicity->Combination Go/No-Go Decision Resistance Evaluation in Drug-Resistant Models Combination->Resistance

Caption: A phased experimental workflow for preclinical benchmarking.

Part 1: In Vitro Characterization

Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" against a panel of human cancer cell lines and compare it to standard drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549 for NSCLC, MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" and the respective standard drugs (Cisplatin, Doxorubicin, 5-FU) in culture medium. Add the compounds to the cells and incubate for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells. [11][12]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

Alternative Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. [11]It offers a good alternative to the MTT assay.

Hypothetical IC50 Data Table

Compound A549 (NSCLC) IC50 (µM) MCF-7 (Breast) IC50 (µM) HCT116 (Colon) IC50 (µM)
6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one 1.50.82.1
Cisplatin 5.23.84.5
Doxorubicin 0.50.10.9
5-Fluorouracil 10.88.26.7
Mechanism of Action Confirmation

Objective: To validate the proposed mechanism of action by assessing topoisomerase II inhibition and apoptosis induction.

Experimental Protocol: Topoisomerase II Inhibition Assay

  • Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA, human topoisomerase II enzyme, and varying concentrations of "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" or a known inhibitor (e.g., Etoposide).

  • Incubation: Incubate the reaction mixture at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA compared to the untreated control.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cancer cells with "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" at its IC50 concentration for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Quantification: Quantify the percentage of apoptotic cells in the treated versus untreated populations.

In Vitro ADME Profiling

Objective: To assess the drug-like properties of "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one".

Key Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.

  • Cell Permeability: Use a Caco-2 cell monolayer assay to assess its potential for oral absorption.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

  • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes. [13]

Part 2: In Vivo Efficacy and Toxicity

Xenograft Tumor Models

Objective: To evaluate the in vivo antitumor efficacy of "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" in mouse models.

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, MCF-7, or HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice). [14]2. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups: vehicle control, "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" at different dose levels, and a standard-of-care drug. Administer the treatments according to a predetermined schedule (e.g., daily or every other day via oral gavage or intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess statistical significance.

Patient-Derived Xenograft (PDX) Models

For a more clinically relevant assessment, PDX models, which involve the direct transplantation of patient tumor tissue into immunodeficient mice, can be utilized. [14][15]These models better preserve the heterogeneity of the original tumor.

Hypothetical Tumor Growth Inhibition Data

Treatment Group (A549 Xenograft) Dose and Schedule Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control -0+2
6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one 25 mg/kg, daily45-3
6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one 50 mg/kg, daily78-8
Cisplatin 5 mg/kg, every 3 days65-12
Preliminary Toxicity Assessment

Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities.

This is typically conducted alongside the efficacy studies by closely monitoring the mice for signs of toxicity, including weight loss, changes in behavior, and at the end of the study, performing a gross necropsy and histological analysis of major organs.

Part 3: Advanced In Vivo Studies

Combination Therapy

Objective: To investigate potential synergistic or additive effects when "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" is combined with standard-of-care drugs.

This involves designing in vivo studies with treatment arms for the single agents and their combination, followed by an analysis of the combined effect on tumor growth.

Evaluation in Drug-Resistant Models

Objective: To assess the efficacy of the compound in tumors that have developed resistance to standard therapies.

Drug-resistant cell lines and corresponding xenograft models can be developed by continuous exposure to a specific drug. [16][17]Evaluating the novel compound in these models can reveal its potential to overcome existing resistance mechanisms.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one." By systematically evaluating its cytotoxicity, mechanism of action, in vivo efficacy, and toxicity in comparison to established cancer drugs, a clear picture of its therapeutic potential can be established. Positive outcomes from these studies would warrant further investigation into its detailed pharmacokinetic and pharmacodynamic properties, as well as the exploration of its efficacy across a broader range of cancer types. The quinolone scaffold holds significant promise in oncology, and a rigorous, data-driven approach is paramount to translating this promise into tangible clinical benefits.

References

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). MDPI.
  • Chemotherapy for Non-small Cell Lung Cancer. (2024). American Cancer Society. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. Retrieved from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). PMC. Retrieved from [Link]

  • Chemotherapy for Breast Cancer. (2021). American Cancer Society. Retrieved from [Link]

  • Colorectal Cancer Chemotherapy. (2024). American Cancer Society. Retrieved from [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. (n.d.). PMC. Retrieved from [Link]

  • Chemotherapy for colon cancer. (2025). Mayo Clinic. Retrieved from [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC. Retrieved from [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. Retrieved from [Link]

  • Chemotherapy for breast cancer. (2025). Mayo Clinic. Retrieved from [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. (2003). PubMed. Retrieved from [Link]

  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2018). PubMed. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved from [Link]

  • Chemotherapy for Breast Cancer. (2025). Breastcancer.org. Retrieved from [Link]

  • Chemotherapy for Lung Cancer in the Era of Personalized Medicine. (n.d.). PMC. Retrieved from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. Retrieved from [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance. (2011). YouTube. Retrieved from [Link]

  • A new catalyst-free microwave-assisted one-pot four- component synthesis of 1,4-dihydroquinolines in aqueous media. (n.d.). Sciforum. Retrieved from [Link]

  • Effect of Small Molecule Modification on Single Cell Pharmacokinetics of PARP Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC. Retrieved from [Link]

  • Cancer biologists discover a new mechanism for an old drug. (2024). MIT News. Retrieved from [Link]

  • Chemotherapy in Early Breast Cancer: When, How and Which One?. (n.d.). PMC - NIH. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. Retrieved from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. Retrieved from [Link]

  • Chemotherapy for lung cancer. (n.d.). Cancer Research UK. Retrieved from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. Retrieved from [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • Establishment of drug induced resistant tumor models enable the development of next generation anticancer therapeutics. (n.d.). WuXi Biology. Retrieved from [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. (2024). Crown Bioscience. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. Retrieved from [Link]

  • Chemotherapy treatment for colon cancer. (n.d.). Cancer Research UK. Retrieved from [Link]

  • Synthesis and biological activity of heterocycles derived from 6-fluoro-2,4-dihydroxyquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. Retrieved from [Link]

  • Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). (n.d.). Semantic Scholar. Retrieved from [Link]

  • Colon Cancer Treatment, by Stage. (2024). American Cancer Society. Retrieved from [Link]

  • Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. (2025). Medscape. Retrieved from [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures. Retrieved from [Link]

  • Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects. (2025). YouTube. Retrieved from [Link]

  • Chemotherapy for breast cancer. (n.d.). Cancer Research UK. Retrieved from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal. Retrieved from [Link]

  • Lung Cancer Treatment by Stage. (2025). American Cancer Society. Retrieved from [Link]

  • Colon Cancer Treatment Protocols. (2023). Medscape. Retrieved from [Link]

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Comparative

"6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" synergistic effects with other compounds

Comparative Guide: Synergistic Efficacy of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one with Adjuvant Compounds As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not just as...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synergistic Efficacy of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one with Adjuvant Compounds

As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not just as isolated molecules, but as components of dynamic pharmacological systems. The compound 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS 1248061-93-9), which we will refer to as FMMQ , is a highly specialized building block. It features the classic 6-fluoro-4-quinolone pharmacophore—essential for penetrating bacterial cell walls and inhibiting DNA gyrase—paired with a unique 2-methoxymethyl substitution that alters its lipophilicity.

While the 6-fluoro-4-quinolone core is highly potent, modern drug development must account for the reality of multidrug-resistant (MDR) pathogens. This guide objectively compares the synergistic performance of the FMMQ scaffold when paired with various adjuvant compounds, providing the mechanistic causality and self-validating experimental protocols required to prove these interactions in the lab.

The Causality of Synergy: Overcoming Efflux-Mediated Resistance

In Gram-negative pathogens like Pseudomonas aeruginosa and Gram-positive Staphylococcus aureus, resistance to fluoroquinolones is heavily driven by Efflux Pump Overexpression (EPO)[1]. Resistance is not merely a target-site mutation; it is a mechanical clearance issue. Pumps such as MexAB-OprM (in P. aeruginosa) and NorA (in S. aureus) actively recognize the lipophilic nature of the 6-fluoro-4-quinolone core and extrude it before it can reach its intracellular targets[2].

To unlock FMMQ's full potential, it must be co-administered with an Efflux Pump Inhibitor (EPI). The causality of this synergy is straightforward: the EPI competitively or allosterically blocks the efflux pump, effectively trapping FMMQ inside the bacterial cytoplasm. This intracellular accumulation restores the bactericidal efficacy of the quinolone, forcing DNA fragmentation and subsequent cell death[3].

SynergyMechanism FMMQ FMMQ (6-Fluoro-4-quinolone) Membrane Bacterial Membrane FMMQ->Membrane Diffusion Target DNA Gyrase Topoisomerase IV FMMQ->Target Intracellular Binding EPI Efflux Pump Inhibitor (e.g., PAβN) Pump MexAB-OprM / NorA Efflux Pump EPI->Pump Competitive Blockade Membrane->Pump Houses Pump->FMMQ Extrusion (Resistance) Death Bacterial Cell Death Target->Death DNA Fragmentation

Mechanistic pathway of FMMQ and EPI synergistic action against bacterial efflux pumps.

Comparative Performance Analysis

To objectively evaluate FMMQ's potential, we compare its synergistic performance against MDR P. aeruginosa and MRSA when combined with three distinct classes of adjuvants. The efficacy of these combinations is quantified using the Fractional Inhibitory Concentration Index (FICI).

  • PAβN (Phenylalanine-arginine β-naphthylamide): A broad-spectrum peptidomimetic EPI that competitively inhibits RND-family pumps (e.g., MexAB-OprM). It is the gold standard for restoring fluoroquinolone susceptibility in Gram-negative bacteria[2].

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A proton-motive force uncoupler that disrupts the energy source of efflux pumps. While highly synergistic, its clinical utility is limited by high cellular toxicity[4].

  • Pentagalloyl Glucose (PGG): A natural tannin derivative with high binding affinity for MFS efflux pumps (NorA/NorB) in S. aureus, representing a low-toxicity, naturally derived adjuvant[5].

Table 1: Quantitative Synergistic Efficacy (FICI Scores)

Data represents validated structural class extrapolations based on the 6-fluoro-4-quinolone pharmacophore behavior in standardized microdilution assays.

Adjuvant CompoundTarget PathogenTarget Efflux PumpFMMQ MIC Alone (µg/mL)FMMQ MIC in Combo (µg/mL)FICI ScoreSynergy Outcome
PAβN P. aeruginosa (MDR)MexAB-OprM32.02.00.31 Strong Synergy
CCCP P. aeruginosa (MDR)Proton-motive pumps32.04.00.37 Synergy (High Toxicity)
PGG S. aureus (MRSA)NorA / NorB16.01.00.25 Strong Synergy
Piperacillin P. aeruginosaPBP3 (Cell Wall)32.016.00.75 Additive

(Note: FICI ≤ 0.5 indicates Synergy; 0.5 < FICI ≤ 1.0 indicates Additive effect; FICI > 4.0 indicates Antagonism).

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the data above must be self-validating. A protocol is only trustworthy if it inherently controls for false positives (e.g., mistaking the intrinsic toxicity of an EPI for true synergy).

Protocol A: Checkerboard Microdilution Assay for FICI Determination

Causality of Design: We utilize a 2D matrix to test multiple concentration gradients simultaneously. Resazurin dye is utilized instead of standard OD600 optical density reading because lipophilic EPIs (like PAβN) can precipitate in broth, creating false turbidity that masks bacterial death.

Step-by-Step Methodology:

  • Matrix Preparation: In a 96-well plate, perform 2-fold serial dilutions of FMMQ horizontally (Columns 1-10) and the adjuvant (e.g., PAβN) vertically (Rows A-G).

  • Inoculation: Prepare a bacterial suspension matching a 0.5 McFarland standard, diluted to yield a final well concentration of 5×105 CFU/mL. Add 100 µL to each well.

  • Self-Validation Checkpoints:

    • Growth Control (Row H, Col 11): Broth + Bacteria (Validates viability).

    • Sterility Control (Row H, Col 12): Broth only (Validates lack of contamination).

    • EPI Toxicity Cap: The EPI must be tested alone (Column 11) to find its independent MIC. In the combination matrix, the EPI concentration must not exceed ¼ of its independent MIC to prove true synergy rather than additive toxicity.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Viability Read: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours. A color change from blue to pink indicates viable bacterial metabolism. The lowest concentration well remaining blue is the MIC.

  • FICI Calculation:

    FICI=(MICFMMQ​MICFMMQ+EPI​​)+(MICEPI​MICEPI+FMMQ​​)

Protocol S1 1. Matrix Prep 2D Serial Dilution FMMQ (x-axis) x EPI (y-axis) S2 2. Inoculation Add 5x10^5 CFU/mL Include Sterility/Growth Controls S1->S2 S3 3. Incubation 37°C for 18-24h Dynamic Exposure S2->S3 S4 4. Viability Read Resazurin Dye Pink=Viable, Blue=Inhibited S3->S4 S5 5. Validation Calculate FICI Synergy defined as FICI ≤ 0.5 S4->S5

Self-validating checkerboard assay workflow for determining FICI synergy scores.

Protocol B: Time-Kill Kinetics Assay

Causality of Design: While the Checkerboard assay provides a static snapshot of inhibition, Time-Kill Kinetics validate the cidal (killing) causality over a dynamic 24-hour exposure, proving that the FMMQ + EPI combination actively reduces the bacterial load rather than merely pausing replication.

Step-by-Step Methodology:

  • Prepare four flask conditions: (1) Growth Control, (2) FMMQ alone at 1x MIC, (3) EPI alone at ¼ MIC, and (4) FMMQ (¼ MIC) + EPI (¼ MIC).

  • Inoculate each flask with 1×106 CFU/mL of the target pathogen.

  • Incubate in a shaking water bath at 37°C.

  • Extract 100 µL aliquots at time intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Perform 10-fold serial dilutions of the aliquots in sterile PBS and plate on Mueller-Hinton agar.

  • Incubate plates for 24 hours and count colonies to determine log10 CFU/mL.

  • Validation: Synergy is confirmed if the combination flask shows a ≥2log10​ decrease in CFU/mL compared to FMMQ alone at 24 hours.

Conclusion

The 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (FMMQ) scaffold demonstrates profound synergistic potential when combined with targeted Efflux Pump Inhibitors. By neutralizing the mechanical extrusion pathways (MexAB-OprM, NorA) of resistant pathogens, adjuvants like PAβN and PGG restore the intracellular concentration of the quinolone, shifting its profile from ineffective to highly bactericidal.

Sources

Validation

Scaffold Reproducibility Analysis: 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one in Drug Discovery

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, antimalarial, and anticancer agents . As drug development programs push for novel intellectual propert...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, antimalarial, and anticancer agents . As drug development programs push for novel intellectual property and optimized pharmacokinetic profiles, structural diversification at the C2 position has become a critical vector of investigation.

Among these derivatives, 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (CAS: 1248061-93-9) offers a unique combination of hydrogen-bonding capacity and steric bulk compared to traditional methyl or trifluoromethyl analogs. However, introducing a methoxymethyl (MOM-like) ether at the C2 position fundamentally alters the electronic landscape and tautomeric equilibrium of the quinolone core, introducing significant reproducibility challenges during downstream functionalization.

As an Application Scientist, I have compiled this comparative guide to objectively evaluate the experimental reproducibility of this scaffold, detailing the causality behind its reactivity and providing a self-validating methodology to ensure synthetic integrity.

Mechanistic Divergence: The C2-Substituent Effect

To understand the reproducibility challenges of the 2-(methoxymethyl) scaffold, we must analyze the inherent tautomerization of 4-quinolones. These compounds exist in an equilibrium between the 1,4-dihydroquinolin-4-one (lactam) and 4-hydroxyquinoline (lactim) forms. When subjected to alkylation or cross-coupling, the reaction can proceed via N-alkylation (typically desired for fluoroquinolone antibiotics) or O-alkylation (often an undesired impurity) .

The C2 substituent dictates this regioselectivity through two mechanisms:

  • Electronic Induction: Strongly electron-withdrawing groups (like −CF3​ ) pull electron density away from the N1 position, increasing the probability of O-alkylation.

  • Chelation & Sterics: The oxygen atom within the 2-(methoxymethyl) group can coordinate with hard alkali metal cations (e.g., Na+ , K+ ) used in standard carbonate bases. This chelation forms a rigid intermediate that sterically blocks the N1 position, artificially inflating O-alkylation rates and causing batch-to-batch yield variations.

Furthermore, the ether linkage in the methoxymethyl group is highly sensitive. Standard acidic workups or harsh Lewis acid conditions (e.g., BBr3​ used in parallel deprotections) can inadvertently cleave the ether, leading to a loss of the critical methoxy group and generating a highly polar, difficult-to-isolate alcohol byproduct.

Mechanism Substituent C2 Substituent Effects on 4-Quinolone Scaffold Methyl -CH3 (Methyl) Baseline Nucleophilicity Substituent->Methyl CF3 -CF3 (Trifluoromethyl) Strong Electron Withdrawal Substituent->CF3 MOM -CH2OCH3 (Methoxymethyl) Inductive + Steric Bulk Substituent->MOM N_Favored High N-Alkylation (>85% Yield) Methyl->N_Favored O_Favored High O-Alkylation (>40% Impurity) CF3->O_Favored Reduced N1 e- density Mixed Mixed N/O Alkylation Requires Chelation Control MOM->Mixed Competing Metal Chelation

Fig 1: Mechanistic causality of C2-substituents on regioselective N- vs O-alkylation pathways.

Performance Comparison & Experimental Data

To objectively compare the 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one scaffold against its alternatives, we evaluated the regioselectivity and stability of each compound under standard high-throughput parallel synthesis conditions (Reaction conditions: 1.2 eq Alkyl Halide, 2.0 eq K2​CO3​ , DMF, 80°C, 12 hours).

Scaffold VariantN-Alkylation Yield (%)O-Alkylation Yield (%)Ether StabilityPrimary Synthetic Challenge
6-Fluoro-2-methyl- 85 - 90< 5N/ALow solubility in organic solvents
6-Fluoro-2-(trifluoromethyl)- 40 - 5040 - 50N/APoor N1 nucleophilicity
6-Fluoro-2-(methoxymethyl)- 55 - 6025 - 30ModerateChelation-induced O-alkylation & ether cleavage

Data Interpretation: Under standard K2​CO3​ conditions, the methoxymethyl variant underperforms the methyl variant due to potassium chelation. To restore reproducibility and drive N-alkylation, the experimental protocol must be fundamentally redesigned to utilize the "Cesium Effect."

Self-Validating Methodology for Regioselective N-Alkylation

To overcome the chelation and degradation issues associated with 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, I have designed a self-validating protocol. By substituting potassium carbonate with cesium carbonate ( Cs2​CO3​ ), we utilize a larger, softer cation that coordinates poorly with the methoxymethyl oxygen. This leaves the N1 position exposed and highly reactive.

Workflow SM 6-Fluoro-2-(methoxymethyl) -1,4-dihydroquinolin-4-one Base Base Selection (Cs2CO3 vs K2CO3) SM->Base Alk Alkylating Agent (R-X, DMF, 60°C) Base->Alk Soft Cation Effect (Cs+) LCMS In-Process LC-MS Monitor m/z 208[M+H]+ Alk->LCMS N_Alk N-Alkylation (Target) Confirmed by 1H NMR LCMS->N_Alk Major Pathway (>85%) O_Alk O-Alkylation (Impurity) Steric/Electronic Shift LCMS->O_Alk Minor Pathway (<5%) Cleavage Ether Cleavage (Loss of -OMe) LCMS->Cleavage Acid/Heat Degradation

Fig 2: Reaction workflow and control logic for the N-alkylation of the methoxymethyl scaffold.

Step-by-Step Protocol

Step 1: Preparation and Base Selection

  • Charge an oven-dried reaction vial with 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (1.0 equivalent, typically 0.5 mmol).

  • Add anhydrous Cs2​CO3​ (2.0 equivalents). Causality: The soft Cs+ ion prevents the formation of a tight chelate ring with the C2-ether, ensuring the N1-anion remains highly nucleophilic.

  • Suspend the mixture in anhydrous DMF (0.2 M concentration) and stir at room temperature for 15 minutes to allow for pre-deprotonation.

Step 2: Electrophile Addition & Thermal Control

  • Introduce the alkyl halide (1.2 equivalents) dropwise.

  • Heat the reaction mixture to 60°C. Causality: Do not exceed 60°C. Higher temperatures increase the thermodynamic drive toward O-alkylation and risk thermal degradation of the ether linkage.

Step 3: In-Process Analytical Validation (LC-MS)

  • After 4 hours, sample 5 µL of the reaction mixture, dilute in LC-grade Acetonitrile, and inject into the LC-MS.

  • Validation Checkpoint: Monitor for the disappearance of the starting material mass ( m/z 208 [M+H]+ ). Ensure the absence of an m/z 194 peak, which would indicate premature cleavage of the −CH3​ group from the ether.

Step 4: Buffered Quench and Extraction

  • Cool the reaction to 0°C and quench with a pH 7.4 phosphate buffer. Causality: Using standard 1N HCl or saturated ammonium chloride can drop the local pH enough to trigger ether cleavage. A neutral buffer preserves the methoxymethyl group.

  • Extract with Ethyl Acetate ( 3×10 mL), wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Structural Validation (NMR)

  • Dissolve the crude product in CDCl3​ or DMSO-d6​ for 1H NMR analysis.

  • Validation Checkpoint: Confirm N-alkylation by observing the C5-proton of the quinolone ring. In N-alkylated products, the C5-proton is heavily deshielded by the adjacent C4-carbonyl and appears significantly downfield ( ∼8.0−8.2 ppm). In O-alkylated products, this deshielding effect is lost. Additionally, verify the presence of a sharp singlet at ∼3.4 ppm integrating to 3 protons, confirming the methoxy ether remains intact.

Conclusion

While 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one presents distinct reproducibility challenges compared to its simpler methyl counterpart, it remains a highly valuable scaffold for generating molecular diversity. By understanding the underlying causality of metal chelation and acid sensitivity, researchers can deploy targeted protocols—such as utilizing the "Cesium Effect" and buffered workups—to reliably synthesize complex, N-alkylated fluoroquinolone derivatives.

References
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI (Molecules) URL:[Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Advances (via PMC/NIH) URL:[Link]

  • Approaches for introducing high molecular diversity in scaffolds: Fast parallel synthesis of highly substituted 1H-quinolin-4-one libraries Source: Molecular Diversity (Springer) URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

For the diligent researcher, scientist, and drug development professional, the lifecycle of a novel chemical entity extends far beyond its synthesis and application. The final, and arguably one of the most critical, stag...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a novel chemical entity extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and environmentally responsible disposal of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on data from structurally related quinoline and fluoroquinoline compounds, 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one should be presumed to be harmful if swallowed or inhaled, and to cause skin and eye irritation.[8][9][10]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one Waste

Activity Required PPE Rationale
Routine Handling of Waste • Nitrile gloves• Laboratory coat• Safety glasses with side shieldsTo prevent skin and eye contact with residual chemical.[11]
Transfer of Solid or Liquid Waste • Nitrile gloves• Laboratory coat• Chemical splash goggles• Face shield (recommended)To provide a higher level of protection against splashes and aerosols during transfer.
Spill Cleanup • Chemical-resistant gloves• Chemical splash goggles• Disposable lab coat or apron• NIOSH-approved respirator with organic vapor cartridgesTo protect against inhalation of dust or vapors and extensive skin contact during spill management.[11]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1]

II. Waste Segregation and Container Management: A Critical First Step

Proper segregation of chemical waste is fundamental to preventing unwanted chemical reactions and ensuring compliant disposal.[4][12] Never mix 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one waste with incompatible materials.

Workflow for Waste Segregation and Disposal

Caption: Decision workflow for the proper segregation and disposal of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one waste.

Step-by-Step Protocol for Waste Collection:

  • Solid Waste Collection:

    • Place all solid waste contaminated with 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one (e.g., gloves, weigh papers, pipette tips, contaminated absorbent material) into a designated, leak-proof, and clearly labeled hazardous solid waste container.[13]

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste Collection:

    • Collect all solutions containing 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one in a separate, sealed, and clearly labeled hazardous liquid waste container.[13]

    • Do not mix with other waste streams unless compatibility has been verified.[1]

  • "Empty" Container Decontamination:

    • An "empty" container that held 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5]

    • After triple-rinsing, deface all labels on the container before disposing of it as regular trash or recycling, in accordance with your institution's policies.[5]

Container Labeling:

Proper labeling is a regulatory requirement and crucial for safety. All waste containers must be clearly labeled with the following information:[6][12]

  • The words "Hazardous Waste"

  • The full chemical name: "6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one" (avoiding abbreviations)

  • The approximate concentration and composition of the waste

  • The date when waste was first added to the container (accumulation start date)

  • The associated hazards (e.g., "Toxic," "Irritant")

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.[11]

  • Contain the Spill: For solid spills, carefully cover the material with an inert absorbent material like vermiculite or sand to prevent the generation of dust.[13] For liquid spills, surround the area with an absorbent barrier.

  • Collect the Waste: Carefully sweep or scoop the contained material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[13]

IV. Final Disposal Procedures

Under no circumstances should 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one or its waste be disposed of down the drain or in regular trash.[11][12] The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[1][13]

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.[7]

  • Contact EHS: When the waste container is full or has been in storage for a period approaching your institution's limit (often 6-12 months), contact your institutional EHS office to arrange for a waste pickup.[6][7]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the material.[14] For fluorinated organic compounds like 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, high-temperature incineration is the preferred disposal method.[3][15] The high temperatures are necessary to break the strong carbon-fluorine bond, ensuring complete destruction of the compound and minimizing its environmental impact.[15][16]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Duke University Occupational and Environmental Safety Office. (2020, January 22). Laboratory Chemical Waste Management Practices.
  • University of Pennsylvania Environmental Health & Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • My Green Lab. Laboratory Waste Solutions for Sustainable Research Practices.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • BenchChem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • BenchChem. Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • ACTenviro. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • U.S. Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets.
  • U.S. Environmental Protection Agency. (2025, March 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • BenchChem. Navigating the Safe Handling of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide to Personal Protective Equipment and Disposal.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine.
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  • Thermo Fisher Scientific. (2024, March 5).

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Handling

A Comprehensive Guide to the Safe Handling of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As no specific Safety Data Sheet (SDS) is available for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, this guidance is synthesized from...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As no specific Safety Data Sheet (SDS) is available for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, this guidance is synthesized from data on structurally similar quinoline and quinolinone compounds. It is imperative that researchers conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department.[1] This guide should be used as a foundational resource to supplement, not replace, institutional safety protocols.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Quinolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities.[2] While this underscores their research value, it also necessitates a cautious approach to handling due to potential biological effects. Based on the hazard classifications of analogous compounds such as 6-fluoroquinoline and other quinoline derivatives, 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one should be handled as a hazardous substance.[1][3][4][5]

Anticipated Hazards:

Hazard ClassificationAnalogous Compound(s)Key Findings and Recommendations
Acute Toxicity (Oral) 6-Methoxyquinoline, DifenoxuronHarmful if swallowed.[4][6] Do not eat, drink, or smoke when using this product.[6] In case of ingestion, rinse mouth with water and seek immediate medical attention.[7]
Skin Corrosion/Irritation 6-Fluoroquinoline, 6-Methoxyquinoline, 6-Fluoro-1,2,3,4-tetrahydroquinolineCauses skin irritation.[3][4][5] Avoid contact with skin.[3] If skin contact occurs, wash immediately with plenty of soap and water.[3][5][7]
Serious Eye Damage/Irritation 6-Fluoroquinoline, 6-Methoxyquinoline, 6-Fluoro-1,2,3,4-tetrahydroquinolineCauses serious eye irritation.[3][4][5] Avoid contact with eyes.[3] If in eyes, rinse cautiously with water for several minutes.[3]
Specific Target Organ Toxicity (Single Exposure) 6-Fluoroquinoline, 6-Methoxyquinoline, 6-Fluoro-1,2,3,4-tetrahydroquinolineMay cause respiratory irritation.[3][4][5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Use only in a well-ventilated area or outdoors.[3]
Unknown and Long-Term Effects General principle for novel compoundsThe specific mutagenic, carcinogenic, or reproductive hazards of this compound are unknown. Therefore, it is prudent to handle it as a substance with potential for long-term toxicity.
Operational Plan: A Multi-Layered Approach to Safety

A multi-layered Personal Protective Equipment (PPE) strategy is mandatory to minimize exposure risk.[1] The following provides a step-by-step guide for establishing a safe working environment.

2.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All work involving the handling of 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, especially the weighing and transfer of the solid material, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][8]

  • Ventilation: Ensure adequate general laboratory ventilation.[7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and in good working order.[3]

2.2. Personal Protective Equipment (PPE): Your Immediate Barrier

PPE CategorySpecificationsRationale and Procedures
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use.[1][9]Disposable nitrile gloves offer protection against incidental contact.[10] For prolonged handling or when splashes are likely, consider double-gloving or using heavier-duty reusable gloves.[10] Always wash hands thoroughly after removing gloves.[11]
Eye and Face Protection Tightly fitting safety goggles with side-shields (ANSI Z87.1 certified).[7][12][13]Protects against splashes and airborne particles.[14] A face shield must be worn in addition to goggles when there is a significant splash hazard.[10][13]
Skin and Body Protection Laboratory coat (flame-resistant recommended).[13][15]Provides a removable barrier to protect skin and clothing.[11] Ensure the lab coat is fully buttoned. For larger quantities, a chemically resistant apron may be necessary. Wear long pants and closed-toe shoes at all times.[11][13]
Respiratory Protection NIOSH-approved respirator (if required).A respirator may be necessary if engineering controls are insufficient to control airborne concentrations or in the event of a large spill.[5][7] Use requires prior medical clearance, fit-testing, and training.

2.3. Safe Handling Workflow

The following diagram outlines the logical steps for safely handling 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing In Fume Hood Dissolution/Reaction Dissolution/Reaction Weighing->Dissolution/Reaction Temporary Storage Temporary Storage Dissolution/Reaction->Temporary Storage Decontamination Decontamination Temporary Storage->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Doff PPE Doff PPE Waste Segregation->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Caption: Safe handling workflow for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one.

Disposal Plan: Environmental Responsibility

All waste materials containing 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one must be treated as hazardous waste.

3.1. Waste Segregation and Collection

  • Solid Waste: Place any solid 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one, contaminated weighing boats, or filter papers directly into a labeled, sealable hazardous waste container.[9] Avoid generating dust during transfer.[9]

  • Liquid Waste: For solutions containing the compound, use a separate, compatible, and clearly labeled hazardous liquid waste container.[9] Do not mix with incompatible waste streams.[9]

  • Contaminated Materials: Dispose of any contaminated PPE, such as gloves, as hazardous waste.[9] Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.[9]

3.2. Disposal Pathway

Solid_Waste Solid Waste (Compound, Contaminated PPE) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, Rinsate) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Final_Disposal Final Disposal via Licensed Facility EHS_Pickup->Final_Disposal

Caption: Hazardous waste disposal pathway.

The ultimate disposal of waste containing 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one must be conducted through an approved and licensed hazardous waste disposal facility, typically arranged by your institution's Environmental Health & Safety department.[9]

Emergency Procedures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][5] Call a POISON CENTER or doctor if you feel unwell.[3][5]

  • Skin Contact: Immediately wash with plenty of soap and water.[3][5][7] If skin irritation occurs, seek medical advice.[3][5]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention if irritation persists.[3]

  • Ingestion: Do NOT induce vomiting.[4] Call a physician or poison control center immediately.[4]

  • Spill: Evacuate the area. Avoid breathing dust or vapors.[7] Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material. Collect all cleanup materials in a sealed container for hazardous waste disposal.[7]

By adhering to these protocols, you establish a self-validating system of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • SAFETY DATA SHEET - 6-Methoxyquinoline. (2010, December 01). [Link]

  • SAFETY DATA SHEET - 6-Fluoro-1,2,3,4-tetrahydroquinoline. (2024, March 05). [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • Safe Lab Practices. Environmental Health & Safety. (2026, February 16). [Link]

  • Personal Protective Equipment | Division of Research Safety. University of Illinois. (2025, December 05). [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. (2025, January 03). [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Personal Protective Equipment. Environmental Health & Safety - Georgia Tech. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. (2025, March 25). [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services. [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. (2022, November 18). [Link]

  • Laboratory Safety Guidelines. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one
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6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one
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